Boc-MLF TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O6S.C2HF3O2/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5;3-2(4,5)1(6)7/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32);(H,6,7)/t18-,19-,20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLUTTVVCTBOW-HBSNOMOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Boc-MLF TFA
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Boc-MLF TFA (N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt) is a synthetic peptide that functions as a potent and specific competitive antagonist of the Formyl Peptide Receptor 1 (FPR1). By binding to FPR1, this compound effectively blocks the downstream signaling cascades typically initiated by N-formylated peptides, such as N-Formylmethionyl-leucyl-phenylalanine (fMLF). This antagonism leads to the inhibition of key cellular responses in immune cells, particularly neutrophils, including chemotaxis, superoxide (B77818) production, degranulation, and intracellular calcium mobilization. Its action makes it a valuable tool for studying the physiological and pathological roles of the FPR1 signaling pathway, particularly in the context of inflammation and immune responses.
Mechanism of Action
This compound exerts its effects by competitively binding to FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes like neutrophils and macrophages. FPR1 is a key player in the innate immune system, recognizing N-formylated peptides derived from bacteria or damaged mitochondria as danger signals.
The antagonistic action of Boc-MLF stems from the substitution of the N-formyl group, present in agonists like fMLF, with a bulky tert-butyloxycarbonyl (Boc) group.[1][2] Docking analyses suggest that while Boc-MLF interacts with some of the same residues in the FPR1 binding pocket as fMLF, such as Arg84 and Lys85, it fails to establish the critical interactions necessary for receptor activation.[3][4] Specifically, it does not properly engage with key residues like Asp106, Arg201, and Arg205, which are crucial for the conformational changes that trigger downstream signaling.[3] This stable but non-productive binding of this compound prevents the receptor from adopting an active conformation, thereby blocking the initiation of the intracellular signaling cascade.
Upon agonist binding, FPR1 typically couples to inhibitory G proteins of the Gi family.[5] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate various downstream effector molecules. The primary signaling pathways initiated by FPR1 activation include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunits can also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream kinases like Akt.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a role in various cellular processes, including gene expression and cell survival.[6]
By competitively inhibiting the binding of agonists to FPR1, this compound effectively prevents the activation of these signaling pathways and the subsequent cellular responses.
Quantitative Data
The antagonist activity of this compound has been quantified in various functional assays. The following table summarizes key quantitative data:
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | 0.63 μM | Not specified | Inhibition of fMLF-induced superoxide production | [5] |
| Concentration for Specificity | < 10 μM | Neutrophils | To avoid off-target effects on FPRL1 (FPR2) | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an fMLF gradient.
Materials:
-
Isolated human neutrophils
-
RPMI-1640 medium
-
Boyden chamber apparatus with polycarbonate membranes (3-μm pore size)
-
fMLF (chemoattractant)
-
This compound (inhibitor)
-
Calcein-AM (for fluorescence-based detection) or staining solution (for manual counting)
-
Fluorescence plate reader or microscope
Protocol:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add fMLF (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
After incubation, remove the membrane. For manual counting, wipe the non-migrated cells from the upper surface, fix, and stain the migrated cells on the lower surface. Count the migrated cells in several high-power fields under a microscope.
-
For fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay. After migration, quantify the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control.
Superoxide Production Assay
This assay measures the inhibitory effect of this compound on the fMLF-induced respiratory burst in neutrophils, which results in the production of superoxide anions.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c or luminol (B1675438)/isoluminol for detection
-
fMLF
-
This compound
-
Spectrophotometer or luminometer
Protocol:
-
Isolate neutrophils and resuspend them in HBSS.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add cytochrome c (for absorbance-based measurement) or a chemiluminescent substrate like luminol or isoluminol to the cell suspension.
-
Stimulate the cells with a specific concentration of fMLF (e.g., 100 nM).
-
Immediately measure the change in absorbance (for cytochrome c reduction) or light emission (for chemiluminescence) over time.
-
The rate of superoxide production is proportional to the rate of change in the signal. Calculate the inhibitory effect of this compound.
Intracellular Calcium Mobilization Assay
This assay assesses the ability of this compound to block the fMLF-induced increase in intracellular calcium concentration.
Materials:
-
Neutrophils or FPR1-expressing cell line
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
fMLF
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Add fMLF to the cells to induce calcium mobilization.
-
Record the change in fluorescence intensity over time.
-
Quantify the peak fluorescence intensity and calculate the percentage of inhibition by this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the fMLF-induced phosphorylation of ERK1/2.
Materials:
-
Neutrophils or other FPR1-expressing cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture cells to an appropriate confluency. Serum-starve the cells for a few hours before the experiment to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with fMLF (e.g., 100 nM) for a short period (e.g., 2-5 minutes), as ERK phosphorylation is often transient.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK and assess the inhibitory effect of this compound.
Mandatory Visualizations
Signaling Pathway of FPR1 and Inhibition by this compound
Caption: FPR1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow to evaluate this compound's inhibitory effects.
References
- 1. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-MLF-TFA as a Formyl Peptide Receptor Antagonist
Executive Summary
The Formyl Peptide Receptor (FPR) family, particularly FPR1, represents a critical class of G protein-coupled receptors (GPCRs) integral to the innate immune system. These receptors recognize N-formyl peptides, such as those released by bacteria or damaged mitochondria, initiating a cascade of inflammatory responses including chemotaxis, degranulation, and superoxide (B77818) production.[1][2] The synthetic peptide N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), also referred to as Boc-1, is a widely utilized experimental tool that functions as a competitive antagonist for FPRs.[3][4][5] Derived from the potent FPR agonist N-formyl-Met-Leu-Phe (fMLF), the replacement of the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group ablates its agonistic properties and confers an antagonistic function.[6] This guide provides a comprehensive overview of Boc-MLF, its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.
Chemical Properties and Quantitative Data
Boc-MLF is a modified tripeptide that serves as a foundational tool for studying FPR-mediated signaling. Its chemical characteristics and antagonist activity are summarized below.
Table 1: Chemical Properties of Boc-MLF
| Property | Value | Reference |
|---|---|---|
| Full Name | N-t-butoxycarbonyl-Met-Leu-Phe | [6] |
| Common Names | Boc-MLF, Boc-1 | [4][5] |
| Molecular Formula | C₂₅H₃₉N₃O₆S | [3] |
| Molecular Weight | 509.66 g/mol | [3] |
| CAS Number | 67247-12-5 | [3] |
| Solubility | Soluble to 2 mg/mL in DMSO | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Store at -20°C |[3] |
Table 2: Antagonist Activity of Boc-MLF
| Assay Type | Target Receptor | Agonist Used | Cell Type | Activity Metric | Value | Reference |
|---|---|---|---|---|---|---|
| Superoxide Production | FPR1 | fMLF | Neutrophils | EC₅₀ | 0.63 µM | [3] |
| Granule Exocytosis | FPR1 | fMLF | Neutrophils | Inhibition | Near-complete | [3] |
| General FPR Signaling | FPR1 | Various | Neutrophils | Inhibition | Potent | [5] |
| Receptor Selectivity Note | FPR1 vs FPR2/ALX| N/A | Neutrophils | Specificity | Loses FPR1 selectivity at concentrations >10 µM, showing some inhibition of FPR2/ALX.[5][6][7][8] |
Mechanism of Action and Signaling
Boc-MLF functions as a competitive antagonist primarily at the Formyl Peptide Receptor 1 (FPR1).[3][5] It binds to the receptor at the same site as endogenous and synthetic agonists like fMLF but fails to induce the conformational change necessary for G-protein coupling and subsequent signal transduction.[6] By occupying the binding site, Boc-MLF prevents agonists from activating the receptor, thereby inhibiting downstream cellular responses.
Upon activation by an agonist, FPR1, a Gαi-coupled receptor, initiates several signaling cascades:
-
G-protein Dissociation: The G-protein dissociates into Gαi and Gβγ subunits.[9]
-
PLC Pathway and Calcium Mobilization: The Gβγ subunit activates Phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1][9] This rapid increase in intracellular calcium is a hallmark of FPR1 activation.
-
MAPK Pathway: The G-protein subunits also contribute to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 pathway, which are crucial for cellular processes like proliferation and inflammation.[9]
Boc-MLF blocks these events at the outset by preventing the initial receptor activation.
Figure 1. FPR1 signaling pathway and inhibition by Boc-MLF.
Detailed Experimental Protocols
The following protocols describe standard methods for characterizing the antagonist activity of Boc-MLF.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.[10][11]
I. Materials and Reagents:
-
Cells: HL-60 cells stably expressing human FPR1 (FPR1-HL-60) or freshly isolated human neutrophils.[4][12]
-
Antagonist: Boc-MLF-TFA.
-
Agonist: N-Formyl-Met-Leu-Phe (fMLF).
-
Calcium Indicator Dye: Fluo-4 AM or equivalent no-wash calcium assay kit.[13][14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
II. Experimental Procedure:
-
Cell Plating: Seed cells into the microplate at an appropriate density (e.g., 50,000 - 100,000 cells/well) and allow them to adhere if necessary. For suspension cells like neutrophils, use plates pre-coated with a suitable matrix or proceed directly.
-
Dye Loading: Remove the culture medium. Add the Fluo-4 AM dye-loading solution prepared in assay buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark.[13]
-
Antagonist Addition: Prepare serial dilutions of Boc-MLF in assay buffer. Add the desired concentrations of Boc-MLF to the cell plate. Include a vehicle control (e.g., DMSO diluted in buffer).
-
Incubation: Incubate the plate with the antagonist for 10-30 minutes at room temperature or 37°C to allow for receptor binding.
-
Agonist Stimulation and Measurement: a. Place the cell plate into the fluorescence plate reader. b. Measure the baseline fluorescence for several seconds. c. Use the automated injector to add a fixed concentration of fMLF (typically an EC₈₀ concentration to ensure a robust signal window) to all wells.[10] d. Immediately measure the kinetic fluorescence response for at least 120 seconds. The agonist-induced Ca²⁺ release will cause a sharp peak in fluorescence.
-
Data Analysis: a. Determine the maximum fluorescence response for each well. b. Normalize the data to the vehicle control (0% inhibition) and a positive control with no agonist (100% inhibition). c. Plot the percent inhibition against the log concentration of Boc-MLF. d. Calculate the IC₅₀ value using non-linear regression analysis.
Figure 2. Workflow for a calcium mobilization antagonist assay.
Chemotaxis Assay (Under-Agarose Method)
This assay assesses the ability of Boc-MLF to inhibit the directed migration of cells, such as neutrophils, towards a chemoattractant.[15][16]
I. Materials and Reagents:
-
Cells: Freshly isolated human neutrophils.
-
Antagonist: Boc-MLF-TFA.
-
Chemoattractant: fMLF.
-
Medium: RPMI 1640 or similar, supplemented with serum or BSA.
-
Agarose (B213101): High-purity agarose for cell culture.
-
Culture Dishes: 35 mm or 60 mm tissue culture dishes.
II. Experimental Procedure:
-
Agarose Gel Preparation: Prepare a 1-2% agarose solution in a 50:50 mixture of 2x concentrated culture medium and sterile water. Cool to ~40°C. Pour a thin layer (2-3 mm) into the culture dishes and allow it to solidify completely.
-
Well Cutting: Use a sterile punch to cut a series of three wells in a line in the agarose. The wells should be a few millimeters in diameter and spaced several millimeters apart.
-
Cell Preparation and Treatment: a. Resuspend neutrophils in culture medium to a high concentration (e.g., 10-20 x 10⁶ cells/mL). b. Divide the cell suspension into treatment groups. Add different concentrations of Boc-MLF or a vehicle control to each group. c. Incubate the cells with the antagonist for 15-30 minutes at 37°C.
-
Assay Loading: a. Center Well: Carefully pipette 10-20 µL of the treated neutrophil suspension into the center well of each three-well set. b. Outer Wells: Pipette the same volume of chemoattractant (fMLF, e.g., 100 nM) into one outer well and vehicle/medium into the other outer well (negative control).
-
Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 2-4 hours to allow for cell migration under the agarose.
-
Quantification and Analysis: a. Visualize the cells using a microscope with phase-contrast optics. b. Measure the distance of migration from the edge of the center well towards the chemoattractant well and the control well. c. Alternatively, fix and stain the cells, then count the number of migrated cells at various distances. d. Calculate the chemotactic index and determine the inhibitory effect of Boc-MLF at each concentration.
Conclusion
Boc-MLF-TFA is an indispensable tool for investigating the role of FPR1 in inflammation and innate immunity. As a potent and relatively specific competitive antagonist, it allows for the controlled inhibition of FPR1-mediated signaling pathways. Understanding its mechanism, quantitative activity profile, and the proper execution of characterization assays is crucial for its effective use in research and drug discovery. Researchers should remain cognizant of its potential for off-target effects at higher concentrations and always include appropriate controls to ensure the validity of their findings.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Boc-MLF in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-Met-Leu-Phe (Boc-MLF) is a synthetic peptide that has become an indispensable tool in the field of inflammation research. As a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), Boc-MLF allows for the precise dissection of inflammatory pathways mediated by this key receptor. This technical guide provides an in-depth overview of Boc-MLF, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in studying inflammatory processes.
Core Concepts: Mechanism of Action
Boc-MLF exerts its effects by competitively binding to FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils.[1][2] FPR1 is a crucial pattern recognition receptor that recognizes N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria.[2] The binding of agonists like fMLF to FPR1 triggers a cascade of intracellular signaling events, leading to neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS) – all hallmark processes of the inflammatory response.
By occupying the ligand-binding site of FPR1, Boc-MLF prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling pathways. This blockade allows researchers to investigate the specific contributions of FPR1 activation to various inflammatory phenomena. It is important to note that while Boc-MLF is highly selective for FPR1 at lower concentrations, it may exhibit some off-target effects on FPR2 at higher concentrations.[1][3]
Quantitative Data on Boc-MLF Efficacy
The inhibitory potency of Boc-MLF has been quantified in various functional assays. The following table summarizes key efficacy data, providing a reference for experimental design and data interpretation.
| Assay Type | Cell Type | Agonist | Parameter Measured | Boc-MLF Potency | Reference(s) |
| Superoxide Production | Human Neutrophils | fMLF | O₂⁻ release | EC₅₀: 0.63 µM | [4] |
| Chemotaxis | Human Neutrophils | fMLF | Cell Migration | IC₅₀: 5 - 16 µM | [3] |
Signaling Pathways Modulated by Boc-MLF
Boc-MLF's antagonism of FPR1 directly impacts several key inflammatory signaling cascades. The following diagram illustrates the canonical FPR1 signaling pathway and the point of inhibition by Boc-MLF.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Basic properties of N-t-Boc-Met-Leu-Phe TFA salt.
An In-depth Technical Guide to N-t-Boc-Met-Leu-Phe TFA Salt
Introduction
N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate (B77799) salt (N-t-Boc-Met-Leu-Phe TFA salt) is a synthetic peptide derivative that serves as a crucial tool in immunological and pharmacological research. It functions as an antagonist of the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily involved in the innate immune response and inflammation.[1][2][3] By blocking the action of native agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), N-t-Boc-Met-Leu-Phe allows for the detailed study of inflammatory pathways, chemotaxis, and cellular activation. This guide provides a comprehensive overview of its core properties, mechanism of action, and relevant experimental protocols for researchers in drug development and life sciences.
Physicochemical Properties
The fundamental characteristics of N-t-Boc-Met-Leu-Phe TFA salt are determined by its peptide structure, the N-terminal Boc protecting group, and the trifluoroacetate counter-ion. The Boc group is a common protecting group used in peptide synthesis, which is typically removed using trifluoroacetic acid (TFA).[4][5] Consequently, the final purified peptide is often isolated as a TFA salt.
| Property | Value | Source |
| Synonyms | Boc-MLF, Boc-Met-Leu-Phe-OH | [3][6] |
| Molecular Formula | C27H40F3N3O8S | Calculated |
| Molecular Weight | 623.68 g/mol | Calculated from[6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% (as determined by HPLC) | [8] |
| Solubility | Soluble in DMSO, DMF, and methanol | [7] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[3][9] |
Note: The Molecular Formula and Weight have been calculated based on the free acid form (C25H39N3O6S, MW: 509.66 g/mol )[6] and the TFA counter-ion (C2HF3O2, MW: 114.02 g/mol ).
Biological Activity and Mechanism of Action
N-t-Boc-Met-Leu-Phe acts as a competitive antagonist for the Formyl Peptide Receptor (FPR) family, particularly FPR1, which is highly expressed on phagocytic leukocytes such as neutrophils.[3][10]
Quantitative Biological Data
| Parameter | Value | Description | Source |
| Target | Formyl Peptide Receptor (FPR) | A family of GPCRs involved in chemotaxis. | [3] |
| Activity | Antagonist | Blocks the receptor, preventing agonist binding. | [3][11] |
| IC50 | 0.63 µM | Concentration causing 50% inhibition of fMLF-induced superoxide (B77818) production in neutrophils. | [3] |
Signaling Pathway
FPRs are members of the seven-transmembrane G protein-coupled receptor family.[1][12] Upon activation by an agonist (e.g., fMLF), FPR1 couples to an inhibitory G-protein (Gi). This coupling induces the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.[10][13] Key pathways include:
-
Phospholipase C (PLC) Activation : Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[12][13]
-
Phosphoinositide 3-Kinase (PI3K) Pathway : Activation of PI3K leads to the production of PIP3, which activates downstream effectors like Akt, playing a role in cell survival and migration.[13]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : Involves the activation of kinases such as ERK1/2, which regulate gene expression and other cellular functions.[13]
N-t-Boc-Met-Leu-Phe TFA salt competitively binds to the receptor, preventing these agonist-induced signaling events.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of N-t-Boc-Met-Leu-Phe
This protocol outlines the general steps for synthesizing the peptide using Boc chemistry.
-
Resin Preparation : Swell a suitable resin (e.g., Pam-resin pre-loaded with Phenylalanine) in dichloromethane (B109758) (DCM) for 1-2 hours.[8]
-
Boc Deprotection : Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[4][8]
-
Neutralization : Wash the resin with DCM to remove excess TFA, followed by neutralization with a base like 10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Coupling :
-
Wash : Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid (e.g., Boc-Met-OH).
-
Cleavage : After the final amino acid is coupled, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous Hydrogen Fluoride (HF) with a scavenger like p-cresol.[14]
-
Purification and Isolation : Precipitate the crude peptide with cold diethyl ether.[8][14] Dissolve the peptide in an aqueous acetonitrile (B52724) solution containing 0.1% TFA and purify using reverse-phase HPLC.[14]
-
Lyophilization : Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white solid (TFA salt).[14]
In Vitro Assay: Inhibition of fMLF-Induced Superoxide Production
This protocol provides a method to validate the antagonistic activity of N-t-Boc-Met-Leu-Phe TFA salt in primary human neutrophils.
-
Neutrophil Isolation : Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell Preparation : Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1-2 x 10⁶ cells/mL.
-
Antagonist Pre-incubation : Aliquot the cell suspension into a 96-well plate. Add varying concentrations of N-t-Boc-Met-Leu-Phe TFA salt (e.g., 0.01 µM to 100 µM) to the wells. Incubate for 10-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Superoxide Detection : Add a superoxide detection reagent, such as cytochrome c or a luminol-based substrate (e.g., for chemiluminescence), to each well.
-
Agonist Stimulation : Initiate the reaction by adding a fixed concentration of the agonist fMLF (e.g., 1 µM) to all wells except for a negative control.
-
Measurement : Immediately measure the production of superoxide over time using a plate reader. For cytochrome c, measure the change in absorbance at 550 nm. For chemiluminescence, measure light output.
-
Data Analysis : Calculate the rate of superoxide production. Plot the percentage of inhibition against the concentration of N-t-Boc-Met-Leu-Phe TFA salt and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
N-t-Boc-Met-Leu-Phe TFA salt is a well-characterized and potent antagonist of the formyl peptide receptor family. Its defined physicochemical properties and specific biological activity make it an indispensable reagent for investigating the role of FPRs in inflammation, immune cell trafficking, and host defense. The protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their experimental designs.
References
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Boc-Met-Leu-Phe-OH | C25H39N3O6S | CID 14655143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N alpha-formylated and tert-butyloxycarbonylated Phe-(Leu-Phe)n and (Leu-Phe)n peptides as agonists and antagonists of the chemotactic formylpeptide receptor of the rabbit peritoneal neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 13. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
The Antagonistic Dance: A Technical Guide to the Interaction of Boc-MLF TFA with Formyl Peptide Receptor 1 (FPR1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl peptide receptor 1 (FPR1) stands as a critical sentinel of the innate immune system. As a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, it plays a pivotal role in orchestrating the initial inflammatory response to bacterial infections and tissue damage. FPR1 recognizes N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are common molecular patterns associated with bacteria and mitochondria released from damaged host cells. This recognition event triggers a cascade of intracellular signaling events, leading to essential immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Given its central role in inflammation, FPR1 has emerged as a compelling target for therapeutic intervention in a range of inflammatory diseases. The development of specific antagonists that can modulate FPR1 activity is of significant interest. One such antagonist is Boc-MLF TFA (tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt). By competitively binding to FPR1, Boc-MLF can inhibit the downstream signaling initiated by agonists like fMLF, thereby offering a tool to probe the physiological functions of FPR1 and a potential starting point for the development of novel anti-inflammatory therapeutics.
This in-depth technical guide provides a comprehensive overview of the interaction between this compound and FPR1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows, serving as a vital resource for researchers and professionals in the field of immunology and drug development.
Data Presentation: Quantitative Analysis of this compound Interaction with FPR1
The antagonistic activity of this compound on FPR1 has been characterized through various functional assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay | Cell Type | Agonist | Reference |
| EC50 | 0.63 μM | Inhibition of Superoxide (B77818) Production | Neutrophils | fMLF | [1][2][3] |
| Parameter | Observation | Assay | Cell Type | Agonist | Reference |
| Chemotaxis Inhibition | Limited inhibitory effect on fMLF-induced chemotaxis | Chemotaxis Assay | Neutrophils | fMLF | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to characterize the interaction of this compound with FPR1.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as Boc-MLF, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells or Membranes: Human neutrophils or cell lines engineered to express FPR1 (e.g., HL-60 cells).
-
Radioligand: Typically [3H]fMLF.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Preparation of Cell Membranes: Homogenize cells expressing FPR1 in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor (Boc-MLF).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Materials:
-
Cells: Human neutrophils or FPR1-expressing cell lines (e.g., HL-60).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.
-
Agonist: fMLF.
-
Antagonist: this compound.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Washing: Wash the cells with fresh assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of Boc-MLF to the cells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the cell plate in a fluorescence plate reader. Add a fixed concentration of the agonist (fMLF) to each well and immediately begin measuring the fluorescence intensity over time. For Fura-2, excitation is typically alternated between 340 nm and 380 nm, with emission measured at 510 nm.
-
Data Analysis: The change in intracellular calcium concentration is represented by the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). The inhibitory effect of Boc-MLF is calculated as the percentage reduction in the peak calcium response induced by fMLF. An IC50 value is determined by plotting the percentage of inhibition against the log concentration of Boc-MLF.
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Neutrophils: Freshly isolated human neutrophils.
-
Chemoattractant: fMLF.
-
Antagonist: this compound.
-
Assay Medium: e.g., RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: With a pore size suitable for neutrophil migration (e.g., 3-5 µm).
-
24-well Plate.
-
Staining Reagent: e.g., Diff-Quik or a fluorescent nuclear stain.
-
Microscope.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add the chemoattractant (fMLF) diluted in assay medium to the lower chamber of the wells.
-
Cell Preparation and Treatment: Resuspend the isolated neutrophils in assay medium. Pre-incubate the neutrophils with varying concentrations of Boc-MLF or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration (e.g., 60-90 minutes).
-
Cell Fixation and Staining: After incubation, remove the inserts. The migrated cells on the underside of the membrane can be fixed and stained. Non-migrated cells on the top side of the membrane are carefully removed with a cotton swab.
-
Quantification: Count the number of migrated cells in several fields of view using a microscope. The inhibitory effect of Boc-MLF is determined by comparing the number of migrated cells in the presence of the antagonist to the number of cells that migrated in the presence of the vehicle control. An IC50 value can be calculated from the dose-response curve.
Superoxide Production Assay
This assay measures the production of superoxide (O2⁻), a key reactive oxygen species, by neutrophils upon activation, and the inhibitory effect of an antagonist.
Materials:
-
Neutrophils: Freshly isolated human neutrophils.
-
Agonist: fMLF.
-
Antagonist: this compound.
-
Detection Reagent: e.g., Cytochrome c or a fluorescent probe like Dihydrorhodamine 123 (DHR 123).
-
Assay Buffer: e.g., HBSS with calcium and magnesium.
-
Spectrophotometer or Fluorometer.
Procedure:
-
Neutrophil Preparation: Isolate and resuspend neutrophils in assay buffer.
-
Antagonist Pre-incubation: Pre-incubate the neutrophils with varying concentrations of Boc-MLF or vehicle control for a short period at 37°C.
-
Assay Initiation: Add the detection reagent (e.g., cytochrome c) to the neutrophil suspension. Add the agonist (fMLF) to stimulate superoxide production.
-
Measurement: Immediately measure the change in absorbance (for cytochrome c reduction) or fluorescence (for oxidized DHR 123) over time using a plate reader.
-
Data Analysis: The rate of superoxide production is calculated from the change in absorbance or fluorescence per unit of time. The inhibitory effect of Boc-MLF is expressed as the percentage reduction in the rate of superoxide production compared to the vehicle control. An EC50 value is determined from the dose-response curve.[1][2][3]
Mandatory Visualizations
FPR1 Signaling Pathway
Caption: FPR1 Signaling Cascade and Point of this compound Antagonism.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for Determining Boc-MLF Binding Affinity to FPR1.
Logical Relationship: this compound as an FPR1 Antagonist
Caption: Competitive Antagonism of FPR1 by this compound.
Conclusion
This compound serves as a valuable tool for the study of FPR1-mediated inflammatory responses. As a competitive antagonist, it effectively inhibits several key functions of neutrophils triggered by the potent chemoattractant fMLF, most notably superoxide production. While its impact on chemotaxis appears to be more limited, its utility in dissecting the complex signaling pathways downstream of FPR1 activation is undeniable. The detailed experimental protocols and visualizations provided in this guide are intended to empower researchers to further investigate the nuanced interactions of ligands with FPR1 and to accelerate the development of novel therapeutics for the management of inflammatory diseases. Further characterization of the binding kinetics and in vivo efficacy of Boc-MLF and its analogs will undoubtedly pave the way for a deeper understanding of FPR1 pharmacology and its therapeutic potential.
References
The Trifluoroacetate Counter-Ion: Unveiling its Significance in the Biological Activity of Boc-MLF Peptide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-MLF (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine) is a potent and widely utilized synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in the innate immune response. This technical guide delves into the often-overlooked yet critical role of the trifluoroacetate (B77799) (TFA) salt form in which Boc-MLF is commonly supplied. Arising from its synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC), the TFA counter-ion can significantly influence the peptide's physicochemical properties and, consequently, its biological activity. This document provides a comprehensive overview of the significance of the TFA salt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to offer a practical resource for researchers in immunology and drug development.
Introduction: The Boc-MLF Peptide and its Target, FPR1
Boc-MLF is a synthetic tripeptide that acts as a competitive antagonist of FPR1.[1] FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[2][3] It recognizes N-formylated peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLF), which are common molecular patterns associated with bacteria and damaged mitochondria.[2] Activation of FPR1 by agonists like fMLF triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the inflammatory response.[3][4] By blocking the binding of agonists to FPR1, Boc-MLF serves as an invaluable tool for studying the physiological and pathological roles of this receptor.
The Trifluoroacetate (TFA) Salt: An Inherent Consequence of Peptide Synthesis
The vast majority of commercially available synthetic peptides, including Boc-MLF, are supplied as TFA salts.[5][6][7] This is a direct result of the prevalent use of trifluoroacetic acid in two key stages of solid-phase peptide synthesis (SPPS):
-
Cleavage: TFA is a strong acid used to cleave the synthesized peptide from the solid resin support.[8][9]
-
Purification: TFA is a common ion-pairing agent added to the mobile phase during RP-HPLC purification to improve peak resolution and separation.[6]
During the final lyophilization step, while the volatile TFA is largely removed, the negatively charged trifluoroacetate anion (CF₃COO⁻) remains associated with positively charged residues on the peptide, forming a stable salt.[5]
Physicochemical and Biological Implications of the TFA Counter-Ion
The presence of the TFA counter-ion is not merely an inert component. It can significantly impact several properties of the Boc-MLF peptide, which can, in turn, affect experimental outcomes.
Physicochemical Properties
-
Solubility: The salt form can affect the overall hydrophilicity or hydrophobicity of the peptide, thereby altering its solubility in various aqueous and organic solvents.[7]
-
Stability: The choice of counter-ion can impact the long-term stability of the lyophilized peptide and its stability in solution. Some studies suggest that hydrochloride (HCl) salts of peptides may offer superior stability compared to TFA or acetate (B1210297) salts.[6]
-
Hygroscopicity: Different salt forms can exhibit varying degrees of water absorption from the atmosphere.
-
Physical Form: The TFA salt can sometimes result in a "fluffy" or difficult-to-handle lyophilized powder, whereas acetate salts are often reported to produce a better cake.[7]
Table 1: Physicochemical Properties of Boc-MLF
| Property | Value | Source |
| Molecular Weight | 509.66 g/mol | [1] |
| Formula | C₂₅H₃₉N₃O₆S | [1] |
| Sequence | Boc-Met-Leu-Phe | [1] |
| Solubility | Soluble to 2 mg/mL in DMSO | [1] |
| Purity | ≥95% | [1] |
| Storage | Store at -20°C | [1] |
Note: The listed properties are for the commonly available form of Boc-MLF, which is typically the TFA salt. Specific data comparing different salt forms of Boc-MLF are not available in the reviewed literature.
Biological Activity and Potential for Experimental Artifacts
The TFA counter-ion can have direct and indirect effects on the biological activity of Boc-MLF and the interpretation of experimental results.
-
Direct Biological Effects: Studies on other peptides have shown that TFA itself can exert biological effects, including inhibiting cell proliferation at nanomolar concentrations in some cell types and promoting it at higher concentrations in others.[5] It has also been reported to induce T-cell responses and enhance the production of proinflammatory cytokines.[6]
-
Alteration of pH: Residual TFA can lower the pH of stock solutions and experimental media, which can, in turn, affect cell viability and protein function.[5]
-
Influence on Peptide Conformation: The counter-ion can influence the secondary structure of peptides. For example, TFA has been observed to slightly increase the helical structure of some peptides compared to their chloride salts.[6]
These potential confounding factors underscore the importance for researchers to be aware of the presence of TFA and to consider its potential impact on their specific experimental system. For sensitive in vivo or cell-based assays, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[5][6]
Table 2: Biological Activity of Boc-MLF as an FPR1 Antagonist
| Parameter | Value | Experimental System | Source |
| IC₅₀ (fMLF-induced superoxide (B77818) production) | 0.63 µM | Human Neutrophils | [10] |
| EC₅₀ (inhibition of fMLF-induced superoxide production) | 0.63 µM | Not specified | [1] |
| Effect on fMLF-stimulated primary granule exocytosis | Almost complete blockade | Not specified | [1] |
Note: The reported values are for Boc-MLF, which is presumed to be the TFA salt form as it is the most common commercially available version. Direct comparisons of the antagonistic activity of different Boc-MLF salt forms were not found in the reviewed literature.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the activity of Boc-MLF.
Superoxide Production Assay (Cytochrome c Reduction Method)
This assay measures the production of extracellular superoxide anions (O₂⁻) by neutrophils, a key response to fMLF stimulation that is inhibited by Boc-MLF.
Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c to ferrocytochrome c is measured spectrophotometrically.
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺.
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine).
-
Boc-MLF (TFA salt).
-
Ferricytochrome c.
-
Superoxide Dismutase (SOD).
-
96-well microplate.
-
Microplate spectrophotometer capable of reading absorbance at 550 nm.
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.[11] Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺.
-
Cell Preparation: Centrifuge the neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of neutrophil suspension (5 x 10⁴ cells).
-
50 µL of ferricytochrome c solution (final concentration 50-100 µM).
-
For negative control wells, add 10 µL of SOD (final concentration 300 U/mL).
-
For antagonist-treated wells, add 10 µL of Boc-MLF at various concentrations. For vehicle control, add 10 µL of the corresponding vehicle (e.g., DMSO).
-
-
Incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Stimulation: Add 10 µL of fMLF solution (final concentration typically 10-100 nM) to all wells except the unstimulated control.
-
Measurement: Immediately begin monitoring the change in absorbance at 550 nm every 1-2 minutes for 15-30 minutes in a microplate reader heated to 37°C.
-
Calculation: The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[12][13] The inhibitory effect of Boc-MLF is determined by comparing the rate of superoxide production in the presence and absence of the antagonist.
Primary Granule Exocytosis Assay (Myeloperoxidase Release)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the primary (azurophilic) granules of neutrophils, upon stimulation with fMLF. Boc-MLF is expected to inhibit this process.
Principle: The enzymatic activity of released MPO is measured using a colorimetric substrate.
Materials:
-
Human neutrophils.
-
HBSS with Ca²⁺/Mg²⁺.
-
fMLF.
-
Boc-MLF (TFA salt).
-
Cytochalasin B (optional, to enhance degranulation).
-
MPO substrate solution (e.g., o-dianisidine dihydrochloride (B599025) or TMB).
-
Hydrogen peroxide (H₂O₂).
-
Stop solution (e.g., H₂SO₄).
-
96-well microplate.
-
Microplate spectrophotometer.
Procedure:
-
Neutrophil Preparation: Isolate and prepare neutrophils as described in the superoxide production assay, resuspending them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1-5 x 10⁶ cells/mL.
-
Pre-treatment: In a microcentrifuge tube or 96-well plate, pre-incubate the neutrophil suspension with various concentrations of Boc-MLF or vehicle for 10-15 minutes at 37°C. If using, add cytochalasin B (final concentration ~5 µg/mL) for the last 5 minutes of this incubation.
-
Stimulation: Add fMLF (final concentration typically 100 nM to 1 µM) and incubate for 15-30 minutes at 37°C.[14]
-
Pellet Cells: Centrifuge the samples at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect Supernatant: Carefully collect the supernatant, which contains the released MPO.
-
MPO Assay:
-
In a new 96-well plate, add a portion of each supernatant.
-
Add the MPO substrate solution containing H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).
-
Calculation: To determine the percentage of MPO release, a total MPO control is prepared by lysing an equivalent number of cells with a detergent (e.g., Triton X-100). The MPO release in each sample is expressed as a percentage of the total MPO content. The inhibitory effect of Boc-MLF is calculated relative to the fMLF-stimulated control.[15]
Visualizing the Mechanism of Action: Signaling Pathways and Workflows
FPR1 Signaling Pathway
Boc-MLF exerts its inhibitory effect by blocking the initial step in a complex signaling cascade. The following diagram illustrates the key events following FPR1 activation by an agonist like fMLF, which are subsequently blocked by Boc-MLF.
Caption: FPR1 signaling cascade initiated by fMLF and blocked by Boc-MLF.
Experimental Workflow for Assessing Boc-MLF Activity
The following diagram outlines the general workflow for evaluating the inhibitory effect of Boc-MLF on fMLF-induced neutrophil responses.
Caption: General workflow for evaluating Boc-MLF's inhibitory activity.
Conclusion
The TFA salt of Boc-MLF is an intrinsic feature of its common synthesis and purification process. While Boc-MLF is an indispensable tool for studying FPR1-mediated inflammatory responses, researchers must be cognizant of the potential for the TFA counter-ion to influence the peptide's physicochemical properties and to introduce experimental artifacts. Although direct comparative data for different salt forms of Boc-MLF are lacking, the general principles of peptide chemistry and findings from studies on other peptides highlight the importance of this consideration. For sensitive applications, particularly in preclinical and clinical development, the exchange of the TFA counter-ion for a more biologically inert alternative, such as acetate or hydrochloride, is a prudent step. The detailed protocols and pathway diagrams provided in this guide aim to equip researchers with the necessary information to utilize Boc-MLF-TFA effectively and to interpret their results with a comprehensive understanding of its chemical context.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. genscript.com [genscript.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stimulation of neutrophil elastase and myeloperoxidase release by IgG fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for the activation of myeloperoxidase by f-Meth-Leu-Phe prior to its release from neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Boc-MLF TFA in Neutrophil Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of N-t-Boc-Met-Leu-Phe (Boc-MLF TFA), a potent antagonist of Formyl Peptide Receptor 1 (FPR1), in the study of neutrophil activation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for key assays, and a summary of its quantitative effects on various neutrophil functions.
Introduction to this compound and Neutrophil Activation
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a tightly regulated process initiated by chemoattractants, such as N-formylated peptides released by bacteria or damaged mitochondria. These peptides bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, with FPR1 being a primary receptor for N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2]
This compound is a synthetic peptide derivative of fMLP where the N-formyl group is replaced by a tert-butyloxycarbonyl (t-Boc) group. This modification transforms the molecule from a potent agonist into a competitive antagonist of FPR1.[3] By selectively blocking the binding of fMLP and other formylated peptides to FPR1, this compound serves as an invaluable tool for dissecting the specific signaling pathways and functional responses mediated by this receptor in neutrophil activation studies. Signaling through FPR1 is inhibited by low concentrations of Boc-MLF, however, at higher concentrations (above 10 µM), it may also partially inhibit signaling through the related Formyl Peptide Receptor-like 1 (FPRL1).[4]
Mechanism of Action: Inhibition of FPR1 Signaling
Upon agonist binding, FPR1 activates intracellular signaling cascades that lead to a range of physiological responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound competitively inhibits the binding of agonists to FPR1, thereby preventing the initiation of these downstream signaling events.
The primary signaling pathway initiated by FPR1 activation involves the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate key effector enzymes such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][5] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[5][6] The PI3K pathway is crucial for various cellular processes, including chemotaxis and NADPH oxidase activation.[1][5] By blocking the initial receptor-ligand interaction, this compound effectively prevents the activation of these critical signaling pathways.
Quantitative Effects of Boc-MLF on Neutrophil Functions
The inhibitory effects of Boc-MLF on various fMLP-induced neutrophil functions have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency.
| Neutrophil Function | Agonist | Boc-MLF IC50 | Reference |
| Chemotaxis | fMLP | 5 - 16 µM | [7] |
| Superoxide (B77818) Production | fMLP | Not explicitly defined as IC50, but inhibitory effects are noted. | [4][7] |
| Calcium Mobilization | fMLP | Inhibitory effects noted, but specific IC50 values are variable. | [7][8] |
| Degranulation (Elastase/MPO Release) | fMLP | Inhibitory effects noted, but specific IC50 values are not consistently reported. | [7] |
Note: IC50 values can vary depending on experimental conditions, such as agonist concentration, cell donor variability, and specific assay methodology.
Experimental Protocols
Detailed methodologies for key experiments used to study the effects of this compound on neutrophil activation are provided below.
Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.[9][10][11][12][13]
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Dextran (B179266) solution
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
15 mL and 50 mL conical tubes
-
Centrifuge
Procedure:
-
Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with HBSS or PBS.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube. Centrifuge at 500 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
Harvesting Neutrophils: After centrifugation, distinct layers will form. Aspirate and discard the upper layers containing plasma and mononuclear cells. Carefully collect the neutrophil-rich layer and the underlying erythrocyte layer.
-
Dextran Sedimentation: Mix the collected cell suspension with a dextran solution and allow the erythrocytes to sediment by gravity for 20-30 minutes.
-
Leukocyte Collection: Collect the leukocyte-rich supernatant and centrifuge at 300 x g for 10 minutes.
-
Red Blood Cell Lysis: Resuspend the cell pellet in RBC Lysis Buffer and incubate on ice for 5-10 minutes to lyse any remaining red blood cells.
-
Washing: Add HBSS or PBS to stop the lysis, and centrifuge at 300 x g for 5 minutes. Wash the neutrophil pellet twice more with HBSS or PBS.
-
Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Superoxide Production Assay (Chemiluminescence)
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key indicator of their activation.[14][15][16]
Materials:
-
Isolated human neutrophils
-
Krebs-Ringer-Glucose (KRG) buffer
-
Luminol or Isoluminol (chemiluminescent probe)
-
Horseradish Peroxidase (HRP)
-
fMLP (agonist)
-
This compound (antagonist)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in KRG buffer to a final concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well white plate, add neutrophils, luminol/isoluminol, and HRP to each well.
-
Antagonist Pre-incubation: For inhibition studies, pre-incubate the neutrophils with varying concentrations of this compound for 10-15 minutes at 37°C.
-
Stimulation: Initiate the reaction by adding fMLP to the wells.
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over 30-60 minutes at 37°C.
-
Data Analysis: The rate of superoxide production is proportional to the chemiluminescence intensity. Calculate the inhibition by this compound relative to the fMLP-only control.
Degranulation Assay (Elastase or Myeloperoxidase Release)
This assay quantifies the release of granular enzymes, such as elastase or myeloperoxidase (MPO), from activated neutrophils.[17][18][19][20][21]
Materials:
-
Isolated human neutrophils
-
HBSS with Ca2+ and Mg2+
-
Cytochalasin B (optional, to enhance degranulation)
-
fMLP (agonist)
-
This compound (antagonist)
-
Substrate for elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) or MPO (e.g., o-dianisidine dihydrochloride (B599025) and H2O2)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ to a final concentration of 1-5 x 10^6 cells/mL.
-
Priming (Optional): Pre-incubate neutrophils with cytochalasin B for 5-10 minutes at 37°C to enhance the degranulation response.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the neutrophil suspension and incubate for 10-15 minutes at 37°C.
-
Stimulation: Add fMLP to stimulate degranulation and incubate for 15-30 minutes at 37°C.
-
Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer the cell-free supernatant to a new 96-well plate.
-
Enzyme Activity Measurement: Add the appropriate enzyme substrate to each well and measure the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of enzyme release relative to a positive control (e.g., total cell lysate) and determine the inhibitory effect of this compound.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.[22][23][24]
Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
fMLP (chemoattractant)
-
This compound (antagonist)
-
Boyden chamber or Transwell inserts (with 3-5 µm pore size polycarbonate membrane)
-
24-well or 96-well plates
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Assay Setup: Place the Boyden chamber inserts into the wells of the plate. Add the chemoattractant (fMLP) to the lower chamber.
-
Cell Preparation: Resuspend isolated neutrophils in chemotaxis buffer. For inhibition studies, pre-incubate the cells with varying concentrations of this compound.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Fixation and Staining: After incubation, remove the inserts and wipe the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface with methanol (B129727) and stain with a suitable staining solution.
-
Cell Counting: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in response to fMLP compared to the buffer control. Determine the inhibitory effect of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon neutrophil activation.[6][25][26][27][28][29][30]
Materials:
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)
-
fMLP (agonist)
-
This compound (antagonist)
-
Fluorometer or fluorescence microscope with appropriate filters
Procedure:
-
Dye Loading: Resuspend isolated neutrophils in assay buffer and load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in the presence of a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Incubate at 37°C for 30-45 minutes in the dark.
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye.
-
Cell Resuspension: Resuspend the dye-loaded cells in assay buffer.
-
Measurement: Place the cell suspension in a fluorometer cuvette or a microplate. For inhibition studies, add this compound and incubate for a few minutes.
-
Stimulation and Recording: Record the baseline fluorescence, then add fMLP to stimulate the cells and continue recording the fluorescence signal over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between 340 nm and 380 nm.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is proportional to the change in intracellular calcium concentration. Determine the inhibitory effect of this compound on the fMLP-induced calcium peak.
Visualizations
Signaling Pathways
Caption: FPR1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Studying this compound Effects.
Conclusion
This compound is an indispensable tool for researchers investigating the intricacies of neutrophil activation. Its specific antagonism of FPR1 allows for the precise elucidation of the signaling pathways and functional consequences mediated by this key receptor. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing robust experiments to further our understanding of neutrophil biology in health and disease, and for the development of novel anti-inflammatory therapeutics.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akadeum.com [akadeum.com]
- 13. Video: Neutrophil Isolation Protocol [jove.com]
- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. thorax.bmj.com [thorax.bmj.com]
- 20. Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 25. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ionbiosciences.com [ionbiosciences.com]
- 27. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. abcam.com [abcam.com]
- 30. Signaling dynamics distinguish high and low priority neutrophil chemoattractant receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Profile of Boc-MLF: A Seminal Antagonist of the Formyl Peptide Receptor 1 (FPR1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of innate immunity and inflammation, the formyl peptide receptor 1 (FPR1) stands as a critical sentinel, recognizing N-formylated peptides derived from bacteria and damaged mitochondria to initiate a cascade of immune responses. The modulation of this receptor has been a focal point for therapeutic intervention in a host of inflammatory diseases. This technical guide delves into the discovery, history, and pharmacological profile of N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), one of the earliest and most foundational synthetic antagonists of FPR1. Through a detailed exploration of its development, experimental validation, and mechanism of action, this document serves as a comprehensive resource for professionals engaged in inflammation research and drug discovery.
Discovery and Historical Context
The journey to understanding FPR1 antagonism began with the study of its agonists. In the 1970s, N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), were identified as potent chemoattractants for neutrophils, mimicking the signals of bacterial infection.[1][2] This led to the characterization of a specific cell surface receptor, subsequently named the formyl peptide receptor (FPR), now officially designated as FPR1.[1][2]
The development of Boc-MLF was a direct result of structure-activity relationship studies on the fMLF peptide. Researchers discovered that modification of the N-terminal formyl group was crucial for its agonist activity. By replacing the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group, the peptide's function was effectively switched from an agonist to an antagonist.[3][4] This seminal finding, which demonstrated that a simple chemical modification could invert the biological activity of a peptide ligand, opened a new avenue for the rational design of receptor antagonists. Boc-MLF, also referred to as Boc-1, thus emerged as a "classical" and widely utilized tool for investigating the physiological and pathological roles of FPR1.[1][5][6][7] While more potent and specific FPR1 antagonists, such as Cyclosporin H, have since been developed, Boc-MLF remains a significant molecule in the history of FPR inhibitor development due to its foundational role in the field.[5][6]
Quantitative Data on Boc-MLF Activity
The inhibitory effects of Boc-MLF on various fMLF-induced neutrophil functions have been quantified in numerous studies. The following tables summarize the key quantitative data available for Boc-MLF.
| Parameter | Value | Cell Type | Assay Description | Reference |
| EC50 (Superoxide Production) | 0.63 µM | Neutrophils | Inhibition of fMLF-induced superoxide (B77818) production. | [4][8] |
| IC50 (Chemotaxis) | 5 - 16 µM (range) | Neutrophils | Inhibition of fMLF-induced neutrophil chemotaxis. | [5] |
| IC50 (Calcium Mobilization) | Data not available | - | - | - |
| Ki (Binding Affinity) | Data not available | - | - | - |
Table 1: Inhibitory Potency of Boc-MLF on FPR1-Mediated Cellular Responses.
| Property | Value | Reference |
| Chemical Formula | C25H39N3O6S | [4] |
| Molecular Weight | 509.66 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at -20°C | [4] |
Table 2: Physicochemical Properties of Boc-MLF.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Boc-MLF.
Neutrophil Isolation from Human Blood
Objective: To obtain a pure population of neutrophils for subsequent functional assays.
Principle: This protocol utilizes density gradient centrifugation to separate neutrophils from other blood components.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Ficoll-Paque™ PLUS or Percoll®
-
Dextran solution (e.g., 3% in saline)
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the anticoagulated blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque™).
-
The pellet at the bottom will contain neutrophils and red blood cells. Resuspend the pellet in HBSS.
-
To sediment the remaining red blood cells, add Dextran solution to the cell suspension and allow the RBCs to settle by gravity for 20-30 minutes.
-
Carefully collect the neutrophil-rich supernatant.
-
To remove any remaining RBCs, perform a hypotonic lysis by resuspending the cell pellet in RBC Lysis Buffer for a short period (e.g., 30-60 seconds), followed by the addition of an equal volume of 2x concentrated PBS to restore isotonicity.
-
Centrifuge the cells at 300 x g for 5-10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ to the desired concentration for functional assays.
-
Assess cell viability and purity using a hemocytometer and trypan blue exclusion or flow cytometry.
Superoxide Production Assay (Cytochrome c Reduction)
Objective: To measure the inhibitory effect of Boc-MLF on fMLF-induced superoxide production by neutrophils.
Principle: Superoxide anions (O₂⁻) produced by the NADPH oxidase in activated neutrophils reduce cytochrome c, which can be measured spectrophotometrically as an increase in absorbance at 550 nm.
Materials:
-
Isolated human neutrophils
-
Boc-MLF
-
fMLF
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
HBSS with Ca²⁺/Mg²⁺
-
96-well microplate
-
Spectrophotometer with temperature control (37°C)
Procedure:
-
Prepare a stock solution of Boc-MLF in DMSO.
-
Prepare working solutions of Boc-MLF, fMLF, and cytochrome c in HBSS with Ca²⁺/Mg²⁺.
-
In a 96-well plate, add HBSS, cytochrome c (final concentration ~80 µM), and the desired concentrations of Boc-MLF or vehicle (DMSO).
-
Add the neutrophil suspension to each well (e.g., 1 x 10⁵ cells/well).
-
Incubate the plate at 37°C for 5-10 minutes to pre-incubate the cells with the inhibitor.
-
To initiate the reaction, add fMLF (final concentration ~1 µM) to the wells.
-
Immediately begin monitoring the change in absorbance at 550 nm over time (e.g., every 30 seconds for 15-30 minutes) at 37°C.
-
As a control for the specificity of superoxide-mediated reduction, include wells with SOD, which will inhibit the reduction of cytochrome c by superoxide.
-
Calculate the rate of superoxide production from the linear phase of the absorbance curve.
-
Determine the IC50 value of Boc-MLF by plotting the percentage of inhibition against the log of the Boc-MLF concentration.
Chemotaxis Assay (Modified Boyden Chamber)
Objective: To assess the ability of Boc-MLF to inhibit the directed migration of neutrophils towards an fMLF gradient.
Principle: This assay uses a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (fMLF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.
Materials:
-
Isolated human neutrophils
-
Boc-MLF
-
fMLF
-
Modified Boyden chambers (e.g., 96-well ChemoTx® system) with polycarbonate membranes (typically 3-5 µm pore size for neutrophils)
-
HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA
-
Cell staining and counting reagents (e.g., Diff-Quik™ stain, or a fluorescent dye and fluorescence plate reader)
Procedure:
-
Resuspend isolated neutrophils in HBSS with 0.1% BSA to the desired concentration (e.g., 1-2 x 10⁶ cells/mL).
-
Pre-incubate the neutrophil suspension with various concentrations of Boc-MLF or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Prepare serial dilutions of fMLF (e.g., 1-100 nM) in HBSS with 0.1% BSA and add them to the lower wells of the Boyden chamber. Include a buffer-only control for random migration.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Quantify the migrated cells by counting under a microscope or by measuring the fluorescence of stained cells using a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each Boc-MLF concentration and determine the IC50 value.
Calcium Mobilization Assay
Objective: To measure the effect of Boc-MLF on the fMLF-induced increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils.
Principle: Changes in [Ca²⁺]i are monitored using a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of fMLF to FPR1, a signaling cascade is initiated, leading to the release of calcium from intracellular stores, which is detected as an increase in fluorescence.
Materials:
-
Isolated human neutrophils
-
Boc-MLF
-
fMLF
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS with and without Ca²⁺/Mg²⁺
-
Fluorometric plate reader or a flow cytometer
Procedure:
-
Resuspend isolated neutrophils in HBSS without Ca²⁺/Mg²⁺.
-
Load the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without Ca²⁺/Mg²⁺ to remove extracellular dye.
-
Resuspend the dye-loaded cells in HBSS with Ca²⁺/Mg²⁺.
-
Aliquot the cell suspension into the wells of a 96-well plate.
-
Add various concentrations of Boc-MLF or vehicle (DMSO) to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Place the plate in the fluorometric reader and establish a baseline fluorescence reading.
-
Inject fMLF (final concentration ~10-100 nM) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in [Ca²⁺]i.
-
Determine the inhibitory effect of Boc-MLF by comparing the peak fluorescence response in the presence and absence of the inhibitor.
FPR1 Signaling Pathway and Experimental Workflow Diagrams
FPR1 Signaling Pathway
The activation of FPR1 by agonists like fMLF initiates a complex network of intracellular signaling events. The following diagram illustrates the key pathways involved, which are antagonized by Boc-MLF.
Figure 1: Simplified FPR1 signaling cascade.
Experimental Workflow for Boc-MLF Inhibition Assay
The following diagram outlines a typical experimental workflow for evaluating the inhibitory effect of Boc-MLF on an FPR1-mediated cellular response.
Figure 2: General experimental workflow.
Conclusion
Boc-MLF, born from the strategic modification of the archetypal FPR1 agonist fMLF, represents a cornerstone in the study of formyl peptide receptor pharmacology. Its discovery not only provided a crucial tool for dissecting the intricate roles of FPR1 in health and disease but also laid the groundwork for the development of subsequent generations of more potent and specific FPR antagonists. While newer compounds have surpassed it in terms of potency and selectivity, the historical significance and continued utility of Boc-MLF in fundamental research underscore its enduring importance. This technical guide provides a comprehensive overview of Boc-MLF, from its historical roots to its practical application in the laboratory, serving as a valuable resource for researchers dedicated to unraveling the complexities of inflammatory signaling and developing novel therapeutic strategies.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Boc-MLF TFA: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate (B77799) salt (Boc-MLF TFA), a widely utilized antagonist of formyl peptide receptors (FPRs). This document details its chemical structure, a step-by-step synthesis protocol, relevant quantitative data, and its role in modulating inflammatory signaling pathways.
Chemical Structure and Properties
This compound is a synthetic tripeptide composed of the amino acids Methionine (Met), Leucine (Leu), and Phenylalanine (Phe). The N-terminus of methionine is protected by a tert-butyloxycarbonyl (Boc) group. The trifluoroacetate (TFA) salt form is a common result of the purification process using trifluoroacetic acid.
The presence of the Boc protecting group prevents the formation of a peptide bond at the N-terminus of methionine, making it a valuable tool in peptide chemistry. The peptide sequence, MLF, is recognized by formyl peptide receptors.
Table 1: Chemical and Physical Properties of Boc-MLF-OH
| Property | Value | Source |
| Molecular Formula | C25H39N3O6S | [1][2] |
| Molecular Weight | 509.67 g/mol | [1] |
| Exact Mass | 509.25595715 Da | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| CAS Number | 67247-12-5 | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following protocol is based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.
Materials and Reagents
-
Wang resin or 2-chlorotrityl chloride resin
-
Boc-Phe-OH
-
Boc-Leu-OH
-
Boc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt) or other suitable coupling additive
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (for Fmoc deprotection if using an alternative strategy)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Diethyl ether (cold)
-
High-performance liquid chromatography (HPLC) system for purification
Experimental Protocol
Step 1: Resin Loading (Attachment of the First Amino Acid)
-
Swell the Wang resin in DCM in a reaction vessel.
-
In a separate container, dissolve Boc-Phe-OH (3 equivalents relative to the resin substitution) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Drain the DCM from the resin and add the activated Boc-Phe-OH solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Step 2: N-α-Boc Deprotection
-
Swell the Boc-Phe-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA and the cleaved Boc group.
-
Neutralize the resulting TFA salt of the amine with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM and DMF to prepare for the next coupling step.
Step 3: Coupling of Subsequent Amino Acids (Leucine and Methionine)
-
Repeat the coupling and deprotection steps for Boc-Leu-OH and subsequently for Boc-Met-OH, following the procedures outlined in Step 1 and Step 2.
Step 4: Cleavage of the Peptide from the Resin and Final Deprotection
-
After the final Boc-Met-OH coupling and deprotection of the N-terminal Boc group, wash the resin-bound tripeptide (Met-Leu-Phe-resin) with DCM and dry it thoroughly under vacuum.[4]
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent side reactions with the methionine residue.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude this compound peptide under vacuum.
Step 5: Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain this compound as a white, fluffy powder.
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 510.2632. Observed m/z should correspond to the protonated molecule. |
| ¹H NMR | Characteristic peaks for the amino acid residues (methionine, leucine, phenylalanine) and the Boc protecting group (a singlet around 1.4 ppm). The aromatic protons of phenylalanine would appear in the 7.2-7.4 ppm region. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the peptide bonds and the Boc group, as well as the aliphatic and aromatic carbons of the amino acid side chains. |
| HPLC Purity | A single major peak with a purity of ≥95% as determined by peak area integration. |
Biological Activity and Signaling Pathway
Boc-MLF is an antagonist of formyl peptide receptor 1 (FPR1).[2] At higher concentrations, it can also inhibit signaling through formyl peptide receptor-like 1 (FPRL1).[5] FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response by recognizing N-formyl peptides, which are released by bacteria or from damaged mitochondria.
Activation of FPRs by agonists such as fMLF (N-formylmethionyl-leucyl-phenylalanine) triggers a signaling cascade that leads to various cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). Boc-MLF competitively binds to FPR1, thereby blocking the binding of fMLF and other agonists and inhibiting these downstream inflammatory responses.
Formyl Peptide Receptor (FPR) Signaling Pathway
Caption: Antagonistic action of Boc-MLF on the FPR1 signaling pathway.
Conclusion
This compound is a valuable chemical tool for studying the physiological and pathological roles of formyl peptide receptors. Its well-defined chemical structure and the established methods for its synthesis make it readily accessible for research in immunology, inflammation, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Boc-Met-Leu-Phe-OH | C25H39N3O6S | CID 14655143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy [beilstein-journals.org]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Boc-MLF TFA on Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt (Boc-MLF TFA) is a potent and widely utilized synthetic peptide antagonist of the formyl peptide receptor 1 (FPR1). FPR1, a G protein-coupled receptor predominantly expressed on the surface of innate immune cells such as neutrophils and macrophages, plays a critical role in orchestrating the initial response to bacterial infections and tissue damage. By binding to N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria, FPR1 initiates a cascade of intracellular signaling events that culminate in chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS). This compound serves as a crucial tool for dissecting the intricate roles of FPR1 in these processes and holds potential as a therapeutic agent for modulating inflammatory responses. This technical guide provides an in-depth analysis of the effects of this compound on innate immunity, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist of FPR1. By occupying the ligand-binding site of the receptor, it prevents the binding of endogenous and exogenous agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). This blockade of agonist binding inhibits the conformational changes in FPR1 necessary for the activation of downstream signaling pathways. At lower micromolar concentrations, Boc-MLF exhibits high specificity for FPR1. However, it is important to note that at concentrations exceeding 10 µM, it may also exert antagonistic effects on the formyl peptide receptor-like 1 (FPRL1/FPR2).[1]
Quantitative Analysis of this compound's Effects on Innate Immune Cell Functions
The inhibitory effects of this compound on various fMLF-induced innate immune cell responses have been quantified in numerous studies. The following table summarizes key quantitative data.
| Innate Immune Response | Cell Type | Assay | Agonist | This compound Concentration | Effect | Reference |
| Superoxide (B77818) Production | Human Neutrophils | Cytochrome c reduction | fMLF | EC50: 0.63 µM | Inhibition of superoxide production | [2][3] |
| Primary Granule Exocytosis | Human Neutrophils | Elastase Release | fMLF | Not specified | Almost complete blockade | [3] |
| Chemotaxis | Human Neutrophils | Boyden Chamber | fMLF | 1 µM | Limited inhibition | [4] |
| TNF-α Release | Murine Macrophages | ELISA | FPRL1 Agonist | Not specified | Blockade of agonist-induced release | [5] |
| IL-8 Release | Human Neutrophils | ELISA | fMLF | Not specified | Inhibition (inferred) | [6] |
Signaling Pathways Modulated by this compound
This compound, by blocking FPR1, prevents the activation of a complex network of intracellular signaling pathways. Upon agonist binding, FPR1 typically activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then trigger multiple downstream cascades, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) such as ERK and p38.
FPR1 Signaling Pathway
Caption: FPR1 signaling cascade initiated by fMLF and inhibited by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General workflow for evaluating the inhibitory effects of this compound.
Detailed Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the inhibitory effect of this compound on fMLF-induced neutrophil migration.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLF
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated human neutrophils in HBSS with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label the neutrophils with Calcein-AM according to the manufacturer's protocol.
-
In the lower wells of the Boyden chamber, add HBSS with 0.1% BSA containing fMLF at a final concentration of 10 nM.
-
In separate lower wells, add fMLF (10 nM) along with varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a negative control with HBSS alone and a positive control with fMLF alone.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the Calcein-AM labeled neutrophil suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the upper chamber and wipe the top surface of the membrane to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the fMLF-only control.
Superoxide Production Assay (Cytochrome c Reduction)
Objective: To measure the inhibitory effect of this compound on fMLF-induced superoxide anion production by neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLF
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Resuspend isolated human neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of HBSS containing varying concentrations of this compound (e.g., 0.01 µM to 10 µM) to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing cytochrome c (1 mg/mL) in HBSS. For control wells to confirm superoxide-specific reduction, add SOD (100 U/mL) to the reaction mixture.
-
Add 50 µL of the cytochrome c reaction mixture (with or without SOD) to each well.
-
Initiate the reaction by adding 50 µL of fMLF (final concentration 1 µM) to each well.
-
Immediately begin measuring the absorbance at 550 nm every minute for 30 minutes using a spectrophotometer with temperature control at 37°C.
-
Calculate the rate of superoxide production from the change in absorbance over time, using the extinction coefficient for reduced cytochrome c.
-
Determine the EC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.
Neutrophil Degranulation Assay (Elastase Release)
Objective: To assess the effect of this compound on fMLF-induced primary granule exocytosis by measuring elastase activity.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLF
-
Cytochalasin B
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Resuspend isolated human neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.
-
Pre-treat the neutrophils with cytochalasin B (5 µg/mL) for 5 minutes at 37°C to enhance degranulation.
-
In a 96-well plate, add 50 µL of the cytochalasin B-treated neutrophil suspension to each well.
-
Add 50 µL of HBSS containing varying concentrations of this compound to the wells and pre-incubate for 10 minutes at 37°C.
-
Stimulate the cells by adding 50 µL of fMLF (final concentration 100 nM). Include a negative control (HBSS alone) and a positive control (fMLF alone).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the elastase substrate solution to each well.
-
Measure the absorbance at 405 nm every minute for 20 minutes using a spectrophotometer.
-
Calculate the rate of elastase activity and determine the percentage of inhibition by this compound.
Conclusion
This compound is an indispensable tool for investigating the role of FPR1 in innate immunity. Its ability to specifically antagonize FPR1 at low micromolar concentrations allows for the precise dissection of fMLF-mediated cellular responses. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and modulate the intricate signaling pathways governed by FPR1. Further research to elucidate the precise inhibitory concentrations of this compound on a wider range of innate immune functions will undoubtedly contribute to a more complete understanding of its therapeutic potential in inflammatory diseases.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-MLF | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel formyl peptide receptor-like 1 agonists that induce macrophage tumor necrosis factor alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies Using Boc-MLF TFA in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-tert-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine trifluoroacetate (B77799) salt (Boc-MLF TFA) in preliminary cell culture studies. Boc-MLF is a widely utilized synthetic peptide antagonist for the formyl peptide receptor 1 (FPR1), a key G protein-coupled receptor involved in inflammatory responses and host defense. This document outlines its mechanism of action, presents quantitative data on its biological activity, offers detailed experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound
Boc-MLF is a competitive antagonist of FPR1, effectively blocking the binding of N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are potent chemoattractants for phagocytic leukocytes.[1][2] By inhibiting fMLP-induced signaling, Boc-MLF serves as a valuable tool for investigating the physiological and pathological roles of FPR1 activation. At higher concentrations, Boc-MLF can also exhibit antagonistic effects on the formyl peptide receptor-like 1 (FPRL1).[3][4]
The trifluoroacetate (TFA) salt form is a common counter-ion for synthetic peptides purified by high-performance liquid chromatography (HPLC). It is crucial for researchers to be aware that TFA itself can potentially influence cell culture experiments, and appropriate controls should be included in study designs.
Quantitative Data Summary
The following table summarizes the reported biological activity of Boc-MLF in various in vitro assays. These values provide a baseline for determining appropriate working concentrations in cell culture experiments.
| Biological Response | Cell Type | Agonist | Potency (IC₅₀/EC₅₀) | Reference |
| Inhibition of Superoxide (B77818) Production | Neutrophils | fMLP | 0.63 µM (EC₅₀) | [1][2] |
| Inhibition of Chemotaxis | Neutrophils | fMLP | 5 - 16 µM (IC₅₀ range) | [3] |
Signaling Pathways
Boc-MLF exerts its inhibitory effects by blocking the initiation of the FPR1 signaling cascade. Upon agonist binding, FPR1 activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, trigger multiple downstream signaling pathways that are crucial for various cellular responses in immune cells.
FPR1 Signaling Cascade
The activation of FPR1 by agonists like fMLP initiates a complex network of intracellular signaling events. Key pathways include the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Concurrently, the G protein subunits can activate the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2.[5][6][7] These signaling cascades culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in cell culture.
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide in DMSO to a stock concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of Boc-MLF (MW: 509.66 g/mol ), dissolve 5.1 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the inhibitory effect of Boc-MLF on fMLP-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils
-
This compound stock solution
-
fMLP (chemoattractant)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Experimental Workflow:
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation.
-
Cell Pre-treatment: Resuspend the isolated neutrophils in chemotaxis buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Chamber Setup: Add fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Cell Seeding: Place the membrane over the lower wells and add the pre-treated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.
-
Analysis: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Interpretation: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect.
Calcium Mobilization Assay
This protocol outlines a method to measure the inhibition of fMLP-induced intracellular calcium release by this compound.
Materials:
-
Isolated human neutrophils or other FPR1-expressing cells
-
This compound stock solution
-
fMLP
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading: Resuspend isolated neutrophils in HBSS. Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) by incubating for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-treatment: Resuspend the dye-loaded cells in HBSS and pre-treat with various concentrations of this compound or vehicle control for 10-15 minutes at room temperature.
-
Measurement: Place the cell suspension in a fluorometer cuvette or a microplate well. Establish a baseline fluorescence reading.
-
Stimulation: Add fMLP (e.g., 100 nM) to the cell suspension and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Compare the peak fluorescence in this compound-treated cells to the vehicle control to determine the extent of inhibition.
Important Considerations
-
TFA Salt Effects: Trifluoroacetic acid is known to potentially affect cell proliferation and other cellular functions. It is advisable to include a TFA salt control in experiments, especially when using higher concentrations of this compound.
-
Solvent Effects: As DMSO is used to dissolve this compound, a vehicle control with the same final concentration of DMSO should be included in all experiments to account for any solvent-induced effects. The final DMSO concentration should typically be kept below 0.1%.
-
Concentration Range: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. It is recommended to perform a dose-response curve to determine the effective concentration range for each experimental setup.
-
Specificity: While Boc-MLF is a potent antagonist of FPR1, it can inhibit FPRL1 at higher concentrations.[3][4] Researchers should be mindful of this when interpreting data, especially when using concentrations in the higher micromolar range.
Conclusion
This compound is an indispensable tool for studying the role of FPR1 in various biological processes. This guide provides a foundational understanding and practical protocols for its use in cell culture. By carefully considering the experimental design, including appropriate controls for the TFA salt and solvent, researchers can effectively utilize Boc-MLF to elucidate the intricate signaling pathways and cellular functions mediated by the formyl peptide receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 6. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Probing G Protein-Coupled Receptor Signaling: A Technical Guide to Boc-MLF TFA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes and serving as major targets for drug development. The N-formyl peptide receptor 1 (FPR1) is a classical GPCR primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and is a key player in the innate immune response.[1][2] It recognizes N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are produced by bacteria or released from damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2] Understanding the intricate signaling pathways of FPR1 is paramount for developing therapeutics for inflammatory diseases and certain cancers.
This technical guide focuses on the use of Boc-MLF TFA (N-t-Butoxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt), a synthetic peptide antagonist of FPR1, as a tool to investigate GPCR signaling. By competitively inhibiting the binding of agonists like fMLF, this compound allows for the precise dissection of FPR1-mediated downstream signaling events. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in key assays, and visual representations of the relevant signaling pathways and experimental workflows.
This compound: Mechanism of Action and Specificity
Boc-MLF is a derivative of the potent FPR1 agonist fMLF. The substitution of the N-formyl group with a tert-butyloxycarbonyl (Boc) group converts the molecule from an agonist to a competitive antagonist.[3] At low micromolar concentrations, Boc-MLF preferentially inhibits signaling through FPR1. However, at higher concentrations (typically above 10 µM), it may also partially inhibit signaling through the formyl peptide receptor-like 1 (FPRL1/FPR2).[4] This concentration-dependent specificity is a critical consideration in experimental design.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized in various functional assays. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Assay | Cell Type | Agonist | Reference |
| EC50 | 0.63 µM | Superoxide (B77818) Production | Neutrophils | fMLF | |
| IC50 | ~5-16 µM | Chemotaxis | Neutrophils | fMLF | [5] |
Note: The reported IC50 for chemotaxis is for a class of macrocyclic aza-crown compounds, with the text suggesting that classic FPR1 antagonists like Boc-MLF have limited inhibitory effects on fMLF-induced chemotaxis under certain conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for essential experiments used to characterize FPR1 signaling and its inhibition by this compound.
Cell Culture and Differentiation
Many studies on FPR1 utilize the human promyelocytic leukemia cell line HL-60, which can be differentiated into a neutrophil-like phenotype.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Dimethyl sulfoxide (B87167) (DMSO) or all-trans retinoic acid (ATRA)
-
Trypan blue solution
-
Hemocytometer
Protocol:
-
Culture HL-60 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.
-
To differentiate the cells, induce them with either 1.3% (v/v) DMSO or 1 µM ATRA for 5-7 days.[6][7]
-
Monitor differentiation by assessing cell morphology and the expression of neutrophil surface markers such as CD11b.
-
Before each experiment, assess cell viability using trypan blue exclusion; viability should be >95%.
Calcium Mobilization Assay
Activation of FPR1 by agonists like fMLF leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq/11-mediated signaling. This can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
Differentiated HL-60 cells or other FPR1-expressing cells
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
fMLF (agonist)
-
This compound (antagonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Protocol:
-
Harvest differentiated HL-60 cells and resuspend them in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS.
-
Pipette the cell suspension into a 96-well plate.
-
To determine the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of this compound for 10-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of fMLF (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the inhibition of the fMLF-induced calcium response by this compound and determine the IC50 value.
Superoxide Production Assay
A key function of activated neutrophils is the production of superoxide anions (O2•−) via the NADPH oxidase complex. This can be measured using a variety of methods, including the reduction of cytochrome c or the use of chemiluminescent probes.
Materials:
-
Differentiated HL-60 cells or isolated human neutrophils
-
HBSS
-
Cytochrome c or Luminol/Isoluminol
-
Horseradish peroxidase (HRP) (for chemiluminescence)
-
fMLF (agonist)
-
This compound (antagonist)
-
96-well plates
-
Spectrophotometer or luminometer
Protocol (Cytochrome c Reduction Method):
-
Harvest differentiated HL-60 cells and resuspend them in HBSS at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes at 37°C.
-
Add cytochrome c (typically 50-100 µM) to the cell suspension.
-
Stimulate the cells with fMLF (e.g., 1 µM).
-
Immediately measure the change in absorbance at 550 nm over time (e.g., for 10-30 minutes) in a temperature-controlled spectrophotometer.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Calculate the inhibitory effect of this compound on fMLF-induced superoxide production and determine the EC50 value.
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to FPR1. This allows for the determination of the binding affinity (Ki) of the antagonist.
Materials:
-
Membrane preparations from cells expressing FPR1 (e.g., transfected HEK293 cells or differentiated HL-60 cells)
-
Radiolabeled FPR1 agonist (e.g., [3H]fMLF)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of this compound in the binding buffer.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled agonist (e.g., 10 µM fMLF).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and calculate the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay
While FPR1 primarily couples to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, directly measuring this decrease can be challenging. A common approach is to first stimulate adenylyl cyclase with forskolin (B1673556) and then measure the ability of an FPR1 agonist to inhibit this stimulated cAMP production. This compound would be expected to reverse this agonist-induced inhibition.
Materials:
-
FPR1-expressing cells
-
Forskolin
-
fMLF (agonist)
-
This compound (antagonist)
-
cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA)
-
Cell lysis buffer (provided with the kit)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Protocol:
-
Seed FPR1-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Add a fixed concentration of fMLF and immediately follow with a concentration of forskolin that induces a submaximal cAMP response.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP measurement according to the kit's instructions.
-
The antagonist activity of this compound will be observed as a restoration of the forskolin-induced cAMP levels that were inhibited by fMLF.
-
Calculate the IC50 value for this compound's reversal of the fMLF effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
FPR1 Signaling Pathway
Caption: FPR1 signaling cascade upon agonist binding and its inhibition by Boc-MLF.
Experimental Workflow for GPCR Antagonist Characterization
Caption: Workflow for characterizing a GPCR antagonist like this compound.
Conclusion
This compound is an indispensable pharmacological tool for the investigation of FPR1 signaling. Its ability to competitively antagonize the receptor allows for the detailed study of the downstream consequences of receptor activation, from ion mobilization and second messenger production to complex cellular responses like superoxide generation and chemotaxis. By employing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively utilize this compound to elucidate the nuanced roles of FPR1 in health and disease, ultimately paving the way for the development of novel therapeutic interventions targeting this important GPCR. The provided diagrams offer a clear visual framework for understanding both the biological pathways and the experimental strategies involved in this area of research.
References
- 1. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Boc-MLF TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Boc-MLF TFA (tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate), a synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1). It details its mechanism of action, potential therapeutic applications in inflammation, experimental protocols for its use, and key quantitative data for researchers.
Core Concepts and Mechanism of Action
Boc-MLF is a chemically modified version of the potent bacterial and mitochondrial-derived chemoattractant, N-formylmethionyl-leucyl-phenylalanine (fMLF). By replacing the N-terminal formyl group with a tert-butyloxycarbonyl (Boc) group, the peptide switches from an agonist to a competitive antagonist of FPR1.[1] The trifluoroacetic acid (TFA) component is a counter-ion typically remaining from the peptide's synthesis and purification process.[2][3]
FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells, such as neutrophils and monocytes.[1][4] It plays a critical role in host defense and inflammation by recognizing N-formylated peptides released by bacteria or damaged mitochondria, thereby acting as a pattern recognition receptor.[1][5][6]
Upon binding by an agonist like fMLF, FPR1 initiates a cascade of intracellular signaling events, leading to hallmark inflammatory responses including chemotaxis, superoxide (B77818) production (oxidative burst), degranulation, and cytokine expression.[5] this compound prevents these outcomes by blocking the receptor and inhibiting downstream signaling.
The diagram below illustrates the primary signaling cascades activated by FPR1 and the inhibitory action of this compound. Agonist binding leads to the dissociation of G-protein subunits (Gα and Gβγ), which in turn activate key pathways like Phosphoinositide-3 Kinase (PI3K), Mitogen-Activated Protein Kinase (MAPK), and Phospholipase C (PLC).[5] Boc-MLF competitively blocks the initial receptor activation step.
Potential Therapeutic Applications & Research Use
The primary application of this compound is as a research tool for investigating inflammatory processes. By inhibiting FPR1, it allows for the elucidation of the receptor's role in various disease models.
-
Acute and Chronic Inflammation: FPR1 is a key driver of neutrophil recruitment to sites of infection or sterile injury.[5][6] this compound can be used to block this infiltration, potentially reducing the tissue damage associated with excessive neutrophil activity in conditions like acute respiratory distress syndrome (ARDS), ischemia-reperfusion injury, and some forms of colitis.[7]
-
Cancer: Some cancer cells, such as those in highly malignant glioblastoma, have been shown to express FPR1.[6] The receptor's activation can promote tumor cell growth, migration, and resistance to apoptosis. While its specificity is a concern, Boc-MLF has been shown to have an anti-tumor role in breast cancer animal models, highlighting FPR antagonism as a potential therapeutic strategy.[7]
Quantitative Data Summary
The efficacy and concentration of this compound used in experimental settings can vary. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Cell/System | Response Measured | Source |
| EC50 | 0.63 µM | Not specified | Reduction of fMLF-induced superoxide production | [8] |
| Working Concentration | 25 µM | THP1-Blue cells | Inhibition of LPS-induced NF-κB activation | [9] |
| Concentration Limit | < 10 µM | Neutrophils | To maintain specific inhibition of FPR vs. FPRL1 | [10][11] |
Note on Specificity: this compound preferentially inhibits FPR1 at lower concentrations. However, at concentrations above 10 µM, it also begins to antagonize the related Formyl Peptide Receptor-like 1 (FPRL1/FPR2).[10][11][12] For studies requiring high specificity for FPR1, other antagonists like Cyclosporin H may be more suitable.[5][10]
This diagram illustrates the concentration-dependent receptor selectivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 12. amsbio.com [amsbio.com]
The Impact of Boc-MLF TFA on Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-MLF TFA (tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate) is a synthetic peptide that functions as a potent and selective antagonist of Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor predominantly expressed on the surface of immune cells such as neutrophils and macrophages, plays a critical role in mediating inflammatory responses. Activation of FPR1 by its agonists, such as the bacterial-derived peptide fMLF, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the impact of this compound on cytokine release, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. By blocking the action of FPR1, this compound serves as a valuable tool for investigating the role of this receptor in inflammation and as a potential therapeutic agent for inflammatory diseases.
Introduction to this compound and its Target: FPR1
This compound is a competitive antagonist of FPR1, effectively blocking the binding of N-formylated peptides, which are potent chemoattractants for phagocytic leukocytes.[1][2] At higher concentrations, Boc-MLF can also exhibit antagonistic effects on the related Formyl Peptide Receptor-Like 1 (FPRL1/FPR2).[2][3] To ensure specificity for FPR1, it is recommended that Boc-MLF not be used at concentrations exceeding 10 µM.[2][3][4] The antagonism of FPR1 by Boc-MLF has been shown to inhibit downstream cellular responses, including superoxide (B77818) production and degranulation in neutrophils.[5]
FPR1 is a key player in the innate immune system, recognizing formyl peptides derived from bacteria or damaged mitochondria and initiating an inflammatory response.[1] This response includes the production and release of various cytokines, which are crucial signaling molecules that orchestrate the complex processes of inflammation.[1] Understanding how this compound modulates this cytokine release is essential for elucidating the therapeutic potential of targeting the FPR1 pathway.
The Role of FPR1 in Cytokine Release
Activation of FPR1 by agonists initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][7] The primary signaling pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways.[8]
By blocking the initial step of agonist binding to FPR1, this compound is expected to inhibit these downstream signaling events, thereby reducing the production and release of pro-inflammatory cytokines.
Quantitative Data on the Impact of Boc-MLF on Inflammatory Responses
While direct quantitative data on the effect of this compound on the release of specific cytokines is limited in the readily available literature, its impact on related inflammatory pathways has been documented. The following table summarizes the inhibitory effects of FPR1 antagonism on inflammatory markers, providing a strong rationale for its potential to reduce cytokine release.
| Cell Type | Stimulus | Antagonist | Measured Effect | Outcome | Reference |
| THP-1 Blue™ cells | Lipopolysaccharide (LPS) | Boc-MLF (25 µM) | NF-κB activation | Inhibition of LPS-induced NF-κB activation | [6] |
| Mouse model of sepsis | Cecal Ligation and Puncture (CLP) | cFLFLF (FPR1 antagonist) | Serum and peritoneal IL-6, IL-1β, and TNF-α levels | Significant decrease in cytokine levels | [9] |
| Human Neutrophils | fMLF | Boc-MLF | Superoxide Production | EC50 of 0.63 μM for inhibition | [5] |
Experimental Protocols
In Vitro Cytokine Release Assay
This protocol outlines a general procedure for assessing the effect of this compound on cytokine release from immune cells, such as human peripheral blood mononuclear cells (PBMCs) or specific cell lines like THP-1 monocytes.
Materials:
-
This compound
-
Human PBMCs or THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) or N-formyl-methionyl-leucyl-phenylalanine (fMLF) as a stimulant
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Cell Culture: Culture human PBMCs or THP-1 cells in RPMI-1640 medium in a humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treatment with this compound: Prepare various concentrations of this compound in culture medium. Add the this compound solutions to the wells and incubate for 1 hour. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).
-
Stimulation: After the pre-incubation period, add the stimulant (e.g., LPS at 100 ng/mL or fMLF at 1 µM) to the wells. Include an unstimulated control group.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10]
-
Data Analysis: Analyze the data to determine the effect of this compound on cytokine release compared to the stimulated control.
NF-κB Activation Assay in THP-1 Blue™ Cells
This protocol describes how to assess the inhibitory effect of Boc-MLF on NF-κB activation, a key upstream event for cytokine production.[6]
Materials:
-
THP-1 Blue™ NF-κB reporter cells
-
Boc-MLF
-
LPS
-
QUANTI-Blue™ Solution
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed THP-1 Blue™ cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with buffer or Boc-MLF (e.g., 25 µM) for 15 minutes.
-
Treatment with Test Compounds (Optional): Add the compounds of interest (or DMSO as a vehicle control) and incubate for 30 minutes.
-
Stimulation: Stimulate the cells with LPS (e.g., 250 ng/mL) for 24 hours. Include an unstimulated control.
-
Measurement of NF-κB Activation: Add QUANTI-Blue™ Solution to the cell supernatants and measure the absorbance at 655 nm to quantify secreted embryonic alkaline phosphatase (SEAP) activity, which is proportional to NF-κB activation.[6]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FPR1 Signaling Pathway Leading to Cytokine Release.
Caption: Experimental Workflow for Cytokine Release Assay.
Conclusion
This compound, as a selective antagonist of FPR1, represents a critical tool for dissecting the role of this receptor in inflammatory processes. By inhibiting the FPR1 signaling cascade, this compound has the potential to significantly reduce the production and release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. While further studies with direct quantitative measurements of cytokine inhibition by this compound are warranted, the existing evidence from related pathway analyses and in vivo models strongly supports its anti-inflammatory properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the impact of this compound on cytokine release and to explore its therapeutic potential in a range of inflammatory disorders.
References
- 1. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout or treatment with an antagonist of formyl peptide receptor 1 protects mice from sepsis by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Boc-MLF TFA in a Neutrophil Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for employing the N-t-Boc-Met-Leu-Phe (Boc-MLF) trifluoroacetate (B77799) salt (TFA), a potent antagonist of the formyl peptide receptor 1 (FPR1), in a neutrophil chemotaxis assay. This assay is a cornerstone for investigating the inflammatory response and for the preclinical assessment of anti-inflammatory therapeutics.
Introduction
Neutrophils are the vanguard of the innate immune system, migrating to sites of inflammation in a process known as chemotaxis.[1] This directional migration is primarily guided by chemoattractants, such as N-formylated peptides released by bacteria or damaged mitochondria. These peptides activate FPR1, a G protein-coupled receptor on the neutrophil surface, initiating a signaling cascade that orchestrates cell polarization and migration.[1] Boc-MLF is a synthetic peptide that competitively inhibits the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF) to FPR1, thereby blocking downstream signaling and inhibiting chemotaxis.[1][2][3] Understanding the precise mechanisms of neutrophil chemotaxis and its inhibition is crucial for the development of novel therapies for a range of inflammatory diseases.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data for the successful implementation of a neutrophil chemotaxis assay using Boc-MLF TFA as an inhibitor.
| Parameter | Value | Notes |
| Chemoattractant (fMLF) Concentration | 10 nM - 100 nM | Optimal concentration may vary depending on the specific experimental conditions and neutrophil donor. A concentration of 10⁻⁸ M (10 nM) is a commonly used starting point.[4] |
| This compound Concentration Range | 1 µM - 20 µM | To ensure specificity for FPR1, it is recommended not to exceed a concentration of 10 µM.[2][3] Higher concentrations may lead to off-target effects on other formyl peptide receptors.[2] |
| Boc-MLF IC₅₀ (Superoxide Production) | 0.63 µM | This value represents the half-maximal inhibitory concentration for fMLF-induced superoxide (B77818) production and can serve as a reference for its antagonistic potency.[5] The IC₅₀ for chemotaxis inhibition is expected to be in a similar micromolar range. |
| Neutrophil Seeding Density (Transwell Assay) | 1 x 10⁶ cells/mL | This is a typical starting density for a Transwell assay. |
| Neutrophil Incubation Time with Boc-MLF | 15 - 30 minutes | Pre-incubation of neutrophils with Boc-MLF prior to exposure to the chemoattractant is essential for effective receptor blockade. |
| Chemotaxis Incubation Time | 1 - 2 hours | The optimal incubation time for neutrophil migration can vary but is typically within this range. |
| This compound Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO and dilute to the final working concentration in the assay medium.[5] |
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution (10 mM):
-
This compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve 5.1 mg of Boc-MLF (MW: 509.66 g/mol ) in 1 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]
b. fMLF Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of the chemoattractant fMLF by dissolving it in DMSO.
-
Aliquot and store at -20°C.
c. Assay Medium:
-
Use a serum-free cell culture medium, such as RPMI-1640, supplemented with 0.5% Bovine Serum Albumin (BSA) to maintain cell viability and prevent non-specific binding.
Isolation of Human Neutrophils
-
Isolate neutrophils from fresh human peripheral blood collected from healthy donors using a density gradient centrifugation method, such as with Ficoll-Paque or Polymorphprep.
-
After isolation, resuspend the neutrophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Assess cell viability using a method like Trypan Blue exclusion; viability should be >95%.
Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber Method)
This protocol describes a standard Transwell assay to assess the inhibitory effect of Boc-MLF on fMLF-induced neutrophil chemotaxis.
-
Preparation of Boc-MLF Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the assay medium to achieve final concentrations ranging from 1 µM to 20 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest Boc-MLF concentration).
-
-
Pre-incubation of Neutrophils with Boc-MLF:
-
In separate tubes, mix equal volumes of the neutrophil suspension (1 x 10⁶ cells/mL) with the various Boc-MLF working solutions.
-
Incubate the neutrophils with Boc-MLF (or vehicle control) for 15-30 minutes at 37°C. This pre-incubation step allows the antagonist to bind to the FPR1 receptors.
-
-
Assay Setup:
-
Place Transwell inserts (typically with a 3-5 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber of each well, add the assay medium containing the chemoattractant fMLF at a final concentration of 10 nM. Include a negative control well with assay medium only (no fMLF).
-
Carefully add 100 µL of the pre-incubated neutrophil suspension (containing Boc-MLF or vehicle) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
-
Quantification of Migrated Cells:
-
After the incubation period, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Cell Counting: Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity using a plate reader.
-
Flow Cytometry: Collecting the cells from the lower chamber and counting them using a flow cytometer.
-
Microscopy: Staining the migrated cells on the underside of the Transwell membrane and counting them under a microscope.
-
-
Data Analysis
-
Calculate the percentage of neutrophil migration for each condition relative to the positive control (fMLF alone, without Boc-MLF).
-
Plot the percentage of inhibition of chemotaxis against the log concentration of Boc-MLF to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value of Boc-MLF for the inhibition of fMLF-induced neutrophil chemotaxis.
Mandatory Visualizations
Experimental Workflow for Boc-MLF Inhibition of Neutrophil Chemotaxis
Caption: Workflow for assessing Boc-MLF's inhibition of neutrophil chemotaxis.
Signaling Pathway of fMLF-Induced Neutrophil Chemotaxis and Inhibition by Boc-MLF
Caption: FPR1 signaling cascade in neutrophil chemotaxis and its inhibition by Boc-MLF.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Boc-MLF TFA in In Vivo Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF TFA (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt) is a synthetic peptide that functions as a competitive antagonist for the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
In the context of inflammation, the activation of FPR1 is a key event in the recruitment of neutrophils to the site of injury or infection. Therefore, antagonizing this receptor with this compound presents a valuable strategy for studying the role of FPR1 in various inflammatory processes and for the development of novel anti-inflammatory therapeutics. The trifluoroacetate (TFA) salt form is a common counter-ion for synthetic peptides, ensuring their stability and solubility. However, researchers should be aware that TFA itself can have biological effects and appropriate vehicle controls are essential in in vivo experiments.
These application notes provide an overview of the utility of this compound in preclinical in vivo models of acute inflammation, along with detailed experimental protocols.
Mechanism of Action
Boc-MLF competitively binds to FPR1, thereby preventing the binding of its natural agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). This blockade inhibits the downstream signaling cascade initiated by FPR1 activation.
Signaling Pathway of FPR1 Activation and Inhibition by Boc-MLF
Application Notes and Protocols for Boc-MLF TFA in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Boc-MLF TFA, a formyl peptide receptor (FPR) antagonist, in calcium mobilization assays. This document outlines the underlying signaling pathways, provides a comprehensive experimental protocol, and presents quantitative data for assay design and interpretation.
Introduction
Boc-MLF (Boc-Met-Leu-Phe-OH) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) primarily involved in inflammatory responses. At higher concentrations, it can also inhibit the activity of Formyl Peptide Receptor-Like 1 (FPRL1).[1][2] The trifluoroacetate (B77799) (TFA) salt is a common counter-ion resulting from the peptide synthesis and purification process.[3][4] Understanding the inhibitory properties of this compound on agonist-induced calcium mobilization is crucial for studying FPR signaling and for the screening of novel modulators of this pathway.
Calcium mobilization is a key downstream event following the activation of Gq-coupled GPCRs like FPR1.[5] The binding of an agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), to FPR1 triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators like Fluo-4 AM.
Signaling Pathway of FPR1 Activation and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by an agonist binding to FPR1, leading to calcium mobilization, and the point of inhibition by the antagonist this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound|安捷凯 [anjiechem.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Investigating the Role of Formyl Peptide Receptor 1 (FPR1) in Premature Rupture of Membranes using Boc-MLF TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Premature rupture of membranes (PROM) is a significant cause of preterm birth and is often associated with intrauterine infection and inflammation.[1][2] The fetal membranes (amnion and chorion) act as a barrier, and their integrity is compromised by inflammatory processes that lead to the degradation of the extracellular matrix.[3][4] A key pathway in initiating this inflammatory cascade is the activation of pattern recognition receptors, such as the formyl peptide receptors (FPRs), by both bacterial products and endogenous danger signals.[5]
Formyl peptide receptors are G-protein coupled receptors primarily expressed on leukocytes.[5] FPR1, in particular, recognizes N-formyl peptides derived from bacteria and mitochondria released from damaged cells (danger-associated molecular patterns or DAMPs).[6][7] Activation of FPR1 triggers a pro-inflammatory response, including immune cell chemotaxis, degranulation, and the production of cytokines and matrix metalloproteinases (MMPs), which are enzymes that degrade the collagen structure of the fetal membranes.[3][5]
Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist of FPR1.[8] By blocking the binding of activating ligands to FPR1, Boc-MLF can inhibit the downstream inflammatory signaling.[8] While direct studies of Boc-MLF in PROM are not available, its established role as an FPR1 inhibitor makes it a valuable research tool to investigate the contribution of FPR1-mediated inflammation to the pathogenesis of fetal membrane weakening and rupture.
This document provides detailed protocols for using Boc-MLF in an in vitro human fetal membrane explant model to study its potential to mitigate inflammation-induced membrane damage.
Quantitative Data Summary
The following tables represent hypothetical data from an experiment as described in the protocols below. They are intended to illustrate the potential effects of Boc-MLF on inflammation and matrix degradation in fetal membrane explants.
Table 1: Effect of Boc-MLF on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Fetal Membrane Explants
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Control (Vehicle) | 150 ± 25 | 300 ± 40 | 50 ± 10 |
| LPS (1 µg/mL) | 2500 ± 300 | 4500 ± 500 | 800 ± 90 |
| LPS + Boc-MLF (1 µM) | 1800 ± 210 | 3200 ± 350 | 550 ± 60 |
| LPS + Boc-MLF (10 µM) | 900 ± 110 | 1500 ± 180 | 250 ± 30 |
| LPS + Boc-MLF (50 µM) | 350 ± 45 | 600 ± 70 | 100 ± 15 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Boc-MLF on Matrix Metalloproteinase (MMP) Activity in LPS-Stimulated Fetal Membrane Explants
| Treatment Group | Pro-MMP-9 Activity (Arbitrary Units) | Pro-MMP-2 Activity (Arbitrary Units) |
| Control (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (1 µg/mL) | 8.5 ± 1.1 | 3.2 ± 0.5 |
| LPS + Boc-MLF (1 µM) | 6.2 ± 0.8 | 2.5 ± 0.4 |
| LPS + Boc-MLF (10 µM) | 3.1 ± 0.5 | 1.8 ± 0.3 |
| LPS + Boc-MLF (50 µM) | 1.5 ± 0.3 | 1.2 ± 0.2 |
Data are presented as relative fold change from control, mean ± standard deviation.
Experimental Protocols
Protocol 1: Human Fetal Membrane Explant Culture and Treatment
This protocol describes the establishment of an ex vivo culture system using human fetal membranes to simulate an inflammatory environment and test the inhibitory effects of Boc-MLF.
Materials:
-
Placentas from healthy, term, non-laboring Cesarean sections
-
Sterile Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Boc-MLF (N-Boc-Met-Leu-Phe), TFA salt
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Hanks' Balanced Salt Solution (HBSS)
-
Sterile biopsy punches (8 mm)
-
24-well culture plates
-
Sterile surgical scissors and forceps
Methodology:
-
Tissue Collection: Collect placentas within 30 minutes of delivery. Transport to the lab in sterile HBSS on ice.
-
Membrane Separation: Under sterile conditions in a biosafety cabinet, separate the amnion and chorion from the placenta. Rinse thoroughly with sterile HBSS to remove blood clots.
-
Explant Preparation: Lay the chorioamniotic membrane flat in a sterile dish. Using an 8 mm biopsy punch, create uniform explants.
-
Explant Culture: Place one explant in each well of a 24-well plate with the amniotic side facing up. Add 1 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Pre-incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the tissue to stabilize.
-
Treatment:
-
After 24 hours, replace the medium with fresh, serum-free DMEM.
-
Prepare treatment groups in triplicate:
-
Vehicle Control (medium only)
-
LPS (1 µg/mL)
-
LPS (1 µg/mL) + Boc-MLF (at varying concentrations, e.g., 1 µM, 10 µM, 50 µM). Note: Boc-MLF is often dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Pre-treat with Boc-MLF for 1 hour before adding LPS.
-
-
Incubation: Incubate the treated explants for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge at 2000 x g for 10 minutes to remove debris and store the supernatant at -80°C for subsequent analysis. The tissue explants can be snap-frozen for protein or RNA analysis.
Protocol 2: Measurement of Inflammatory Cytokines by ELISA
This protocol outlines the quantification of key pro-inflammatory cytokines in the collected conditioned media.
Materials:
-
Conditioned media from Protocol 1
-
Commercially available ELISA kits for human IL-6, IL-8, and TNF-α
-
Microplate reader
Methodology:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and diluted samples (conditioned media) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 3: Assessment of MMP Activity by Gelatin Zymography
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9), which are crucial for extracellular matrix degradation.
Materials:
-
Conditioned media from Protocol 1
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol)
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Gel imaging system
Methodology:
-
Sample Preparation: Mix conditioned media with non-reducing sample buffer. Do not boil the samples, as this will destroy enzyme activity.
-
Electrophoresis: Load equal amounts of protein or equal volumes of conditioned media onto the gelatin-containing SDS-PAGE gel. Run the gel at 120V until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in zymogram developing buffer overnight (16-18 hours) at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destaining: Destain the gel until clear bands appear against a dark blue background. These clear bands represent areas where the gelatin has been digested by MMPs. Pro-MMP-9 typically appears at ~92 kDa and pro-MMP-2 at ~72 kDa.
-
Analysis: Image the gel and quantify the band intensity using densitometry software (e.g., ImageJ).
Visualizations
Caption: FPR1 signaling pathway in fetal membranes and site of Boc-MLF inhibition.
Caption: Workflow for testing Boc-MLF in a fetal membrane explant model.
References
- 1. Adjunctive antibiotic treatment of women with preterm rupture of membranes or preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of chorioamnionitis-associated preterm birth: interleukin-1β inhibits progesterone receptor expression in decidual cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fetal DNA Causes Sex-Specific Inflammation From Human Fetal Membranes [frontiersin.org]
- 4. Antimicrobial Activity of Human Fetal Membranes: From Biological Function to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl Peptide Receptor-1 Blockade Prevents Receptor Regulation by Mitochondrial Danger-Associated Molecular Patterns and Preserves Neutrophil Function After Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formyl Peptide Receptor Ligands Promote Wound Closure in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FPR1 Signaling with Boc-MLF TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction to Formyl Peptide Receptor 1 (FPR1) Signaling
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylmethionine-containing peptides, like the synthetic peptide fMLF (N-formylmethionyl-leucyl-phenylalanine), which are released by bacteria or from damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events crucial for host defense, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2]
Upon agonist binding, FPR1 couples to pertussis toxin-sensitive Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling pathways, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] FPR1 activation also engages the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, culminating in a coordinated cellular response to inflammatory stimuli.
Boc-MLF TFA: A Selective FPR1 Antagonist
This compound (N-tert-Butoxycarbonyl-Met-Leu-Phe-OH trifluoroacetate (B77799) salt) is a potent and selective antagonist of FPR1. It competitively inhibits the binding of FPR1 agonists, thereby blocking the downstream signaling cascades and cellular responses. For instance, Boc-MLF has been shown to reduce fMLF-induced superoxide (B77818) production and almost completely block primary granule exocytosis in neutrophils. While it primarily targets FPR1, at higher concentrations, it may also exhibit some antagonistic effects on the formyl peptide receptor-like 1 (FPRL1).[3] The trifluoroacetate (TFA) salt form enhances its stability and solubility for experimental use.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in various functional assays.
Table 1: Inhibitory Potency of Boc-MLF in Functional Assays
| Assay Type | Agonist | Cell Type | Parameter | Value | Reference |
| Superoxide Production | fMLF | Neutrophils | IC50 | 0.63 µM | [3] |
| NADPH Oxidase Activity | fMIFL | Neutrophils | IC50 | ~958 nM | [4] |
Table 2: Physicochemical Properties of Boc-MLF
| Property | Value | Reference |
| Molecular Weight | 509.66 g/mol | |
| Formula | C25H39N3O6S | |
| Solubility | Soluble to 2 mg/mL in DMSO | |
| Storage | Store at -20°C |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study FPR1 signaling and its inhibition by this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR1 activation, a key downstream event in the signaling cascade.
Materials:
-
FPR1-expressing cells (e.g., HEK293T cells transiently transfected with human FPR1, or neutrophil-like cell lines such as HL-60)
-
This compound
-
fMLF (or other FPR1 agonist)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm
Protocol:
-
Cell Preparation:
-
Seed FPR1-expressing cells in a 96-well plate at an appropriate density (e.g., 40,000-80,000 cells/well) and allow them to adhere overnight.[5]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS/HEPES buffer. Probenecid can be added to a final concentration of 2.5 mM to inhibit anion transporters.[6]
-
Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[5]
-
-
Antagonist and Agonist Preparation:
-
Prepare stock solutions of this compound and fMLF in DMSO.
-
Create serial dilutions of this compound in HBSS/HEPES buffer to the desired final concentrations for the inhibition curve.
-
Prepare the fMLF solution at a concentration that elicits a submaximal response (e.g., EC80) for the inhibition assay.
-
-
Assay Procedure:
-
After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading for a few seconds.
-
Add 25 µL of the fMLF solution to each well and continue to record the fluorescence intensity over time (typically for 1-2 minutes) to measure the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control (agonist only) response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of cells to migrate along a chemotactic gradient, a primary function of FPR1 activation.
Materials:
-
Neutrophils (isolated from peripheral blood) or a motile cell line expressing FPR1
-
This compound
-
fMLF (chemoattractant)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores for neutrophils)
-
Cell culture medium (e.g., RPMI with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Cell Preparation:
-
Isolate neutrophils from fresh blood using a density gradient centrifugation method. Resuspend the cells in culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Chamber Assembly:
-
Add the chemoattractant (fMLF, typically at 10 nM) to the lower wells of the Boyden chamber.[7]
-
Carefully place the polycarbonate membrane over the lower wells.
-
Assemble the chamber by placing the upper wells over the membrane.
-
-
Cell Migration:
-
Add 50-100 µL of the pre-incubated cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[8]
-
-
Analysis of Migration:
-
After incubation, disassemble the chamber and remove the membrane.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a suitable staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the control (agonist only) migration.
-
Plot the percentage of migration against the this compound concentration to determine the inhibitory effect.
-
Receptor Binding Assay
This assay directly measures the ability of this compound to compete with a labeled ligand for binding to FPR1.
Materials:
-
Membrane preparations from cells expressing FPR1
-
Radiolabeled FPR1 ligand (e.g., [3H]fMLP)
-
This compound
-
Non-labeled fMLP (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
Increasing concentrations of this compound (or vehicle for total binding, or a high concentration of non-labeled fMLP for non-specific binding).
-
Radiolabeled ligand (at a concentration near its Kd, e.g., 0.4 nM for [3H]fMLP).[9]
-
Membrane preparation containing FPR1.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.[9]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Workflow for the neutrophil chemotaxis assay using a Boyden chamber.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abcam.com [abcam.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: Analysis of Apoptotic Signaling Pathways Using Western Blotting Following Boc-MLF TFA Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Boc-MLF TFA is a potent antagonist of formyl peptide receptors (FPRs), which are involved in inflammatory responses and have been implicated in the regulation of apoptosis. Understanding the molecular sequelae of FPR antagonism by this compound is crucial for elucidating its therapeutic potential. This application note provides a detailed protocol for the use of Western blotting to investigate the effects of this compound on key downstream targets of the intrinsic apoptotic pathway.
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are central regulators of this process. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.[1] Upon apoptotic stimuli, Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3][4] Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates.[3][5][6]
This document offers a comprehensive guide for researchers, scientists, and drug development professionals to assess the impact of this compound on the expression and activation of Bax, Bcl-2, cytochrome c, Apaf-1, and caspase-3 using Western blotting.
Experimental Workflow
The overall experimental workflow for this protocol is depicted below.
Caption: Western Blotting Experimental Workflow.
Apoptotic Signaling Pathway
The following diagram illustrates the key proteins in the intrinsic apoptotic pathway that are analyzed in this protocol.
Caption: Intrinsic Apoptotic Signaling Pathway.
Materials and Reagents
-
Cell Line: Appropriate for the experimental question (e.g., Jurkat, HeLa, or another relevant cell line).
-
Cell Culture Medium: As required for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels (e.g., 4-20% gradient gels)
-
Tris-Glycine-SDS Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Bax
-
Rabbit anti-Bcl-2
-
Mouse anti-Cytochrome c
-
Rabbit anti-Apaf-1
-
Rabbit anti-Caspase-3 (recognizing both pro- and cleaved forms)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Deionized Water
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Following treatment, wash the cells twice with ice-cold PBS.
Protein Extraction and Quantification
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[1][2]
-
SDS-PAGE: Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[2][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[1][8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to minimize non-specific antibody binding.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are as follows (optimization may be required):
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][7]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.[1]
Data Analysis
-
Use image analysis software to perform densitometry on the bands corresponding to the target proteins and the loading control.
-
Normalize the band intensity of each target protein to the intensity of the corresponding loading control (β-actin or GAPDH).
-
For Bax and Bcl-2, calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[12]
-
For Caspase-3, quantify both the pro-caspase-3 and the cleaved (active) caspase-3 fragments.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from Western blot analysis following a 24-hour treatment with this compound. Data is presented as the mean normalized densitometry units ± standard deviation (n=3).
Table 1: Expression of Bcl-2 Family Proteins
| Treatment | Normalized Bcl-2 Expression | Normalized Bax Expression | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 |
| 1 µM this compound | 0.95 ± 0.07 | 1.05 ± 0.09 | 1.11 |
| 10 µM this compound | 0.68 ± 0.06 | 1.42 ± 0.11 | 2.09 |
| 50 µM this compound | 0.41 ± 0.05 | 1.89 ± 0.15 | 4.61 |
Table 2: Expression and Activation of Apoptotic Pathway Components
| Treatment | Normalized Cytochrome c (Cytosolic) | Normalized Apaf-1 Expression | Normalized Cleaved Caspase-3 |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| 1 µM this compound | 1.15 ± 0.11 | 1.02 ± 0.10 | 1.25 ± 0.13 |
| 10 µM this compound | 2.54 ± 0.21 | 1.05 ± 0.08 | 3.10 ± 0.25 |
| 50 µM this compound | 4.78 ± 0.35 | 1.08 ± 0.11 | 5.88 ± 0.41 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Increase the amount of protein loaded. Use a more sensitive ECL substrate. | |
| Antibody concentration too low | Optimize primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a different, validated primary antibody. Ensure the use of monoclonal antibodies where possible. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. Keep samples on ice. |
Conclusion
This application note provides a detailed framework for utilizing Western blotting to investigate the effects of this compound on key regulators of the intrinsic apoptotic pathway. By quantifying changes in the expression and activation of Bax, Bcl-2, cytochrome c, Apaf-1, and caspase-3, researchers can gain valuable insights into the pro- or anti-apoptotic activity of this compound, thereby aiding in the evaluation of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 5. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. dbbiotech.com [dbbiotech.com]
- 10. Cytochrome c release assay and western blot [bio-protocol.org]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
In vivo Administration and Dosage of Boc-MLF TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF TFA is a synthetic peptide that acts as a competitive antagonist for the formyl peptide receptor 1 (FPR1).[1][2][3] FPR1 is a G protein-coupled receptor primarily expressed on the surface of immune cells, such as neutrophils and macrophages, and plays a critical role in the inflammatory response by recognizing N-formylated peptides released by bacteria or damaged host cells.[4][5] By blocking the binding of these agonistic peptides, this compound can modulate the immune response, making it a valuable tool for studying inflammation and a potential therapeutic agent for inflammatory diseases. At higher concentrations, Boc-MLF may also exhibit antagonistic effects on the formyl peptide receptor-like 1 (FPRL1).[1][3]
This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, based on available data for related compounds and general principles of animal experimentation.
Data Presentation
In Vitro Activity of Boc-MLF
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (fMLF-induced superoxide (B77818) production) | 0.63 μM | Human Neutrophils | Superoxide Anion Generation | [1] |
| Specificity | Selective for FPR1 at low concentrations; inhibits FPRL1 at concentrations >10 μM | Human Neutrophils | Receptor Inhibition Assay | [3] |
Suggested In Vivo Dosage (Based on a Related Compound, Boc-FLFLF)
While specific in vivo studies detailing the dosage of Boc-MLF are limited in the public domain, data from a closely related FPR1 antagonist, Boc-FLFLF (Boc-2), can provide a valuable starting point for dose-ranging studies.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Study Context | Reference |
| Boc-FLFLF | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Inhibition of fMLP-induced anti-alopecia effect | [6] |
Note: The provided dosage is for a related compound and should be used as a guideline. It is imperative for researchers to perform dose-response studies to determine the optimal dosage of this compound for their specific animal model and experimental endpoint.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS, or a solution containing a low percentage of DMSO or other solubilizing agents as required)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Determine the required concentration: Based on the desired dosage (e.g., starting with a range around 1 mg/kg) and the average weight of the experimental animals, calculate the required concentration of the dosing solution.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the sterile vehicle to the powder. If solubility is an issue, a small amount of a biocompatible solvent such as DMSO may be used. Ensure the final concentration of the solvent is well-tolerated by the animals. Vortex thoroughly until the peptide is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the dosing syringes. This step is crucial to remove any potential microbial contamination.
-
Storage: If not for immediate use, store the prepared solution according to the manufacturer's recommendations, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vivo Administration via Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and effective route for administering therapeutic agents in rodent models.[7]
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)
-
Experimental animals (e.g., mice or rats)
-
70% ethanol (B145695) for disinfection
-
Personal protective equipment (gloves, lab coat)
Protocol:
-
Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.
-
Dose Calculation: Calculate the exact volume of the this compound solution to be administered to each animal based on its body weight.
-
Aseptic Technique: Wear gloves and maintain a clean working area.
-
Injection Procedure (Mouse):
-
Restrain the mouse, for example, by scruffing the neck and securing the tail.
-
Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Be careful to avoid puncturing the internal organs.
-
Gently inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animals for any adverse reactions following the injection.
Mandatory Visualizations
Signaling Pathway of FPR1 and Inhibition by this compound
Caption: FPR1 signaling pathway and its inhibition by the antagonist this compound.
Experimental Workflow for In Vivo Administration
Caption: A generalized experimental workflow for the in vivo administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-MLF TFA in Sepsis Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-t-Boc-Met-Leu-Phe (Boc-MLF TFA), a potent formyl peptide receptor 1 (FPR1) antagonist, in the study of sepsis models. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The inflammatory cascade in sepsis is partly mediated by the activation of FPR1 on immune cells, such as neutrophils, by formyl peptides released from bacteria and damaged mitochondria. This compound offers a valuable tool to investigate the role of FPR1 in the pathophysiology of sepsis and to evaluate the therapeutic potential of FPR1 antagonism.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound is a competitive antagonist of FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes.[1] In sepsis, the binding of N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), to FPR1 triggers a cascade of pro-inflammatory events. This includes neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which contribute to the systemic inflammation and tissue damage characteristic of sepsis. By blocking the binding of these agonists to FPR1, this compound can effectively inhibit these downstream signaling pathways, thereby mitigating the excessive inflammatory response. Signaling through FPR1 is inhibited by low concentrations of Boc-MLF.[1]
Data Presentation: Efficacy of FPR1 Antagonism in Sepsis
Table 1: Effect of FPR1 Antagonist (cFLFLF) on Survival Rate in a Mid-to-Low Grade CLP Sepsis Model
| Treatment Group | Survival Rate (%) |
| Sham | 100 |
| CLP + Vehicle | 40 |
| CLP + cFLFLF | 80 |
Data is representative of expected outcomes based on studies of FPR1 antagonists in CLP-induced sepsis.[2]
Table 2: Effect of FPR1 Antagonist (cFLFLF) on Serum Cytokine Levels in CLP-Induced Sepsis (pg/mL)
| Cytokine | CLP + Vehicle | CLP + cFLFLF |
| TNF-α | 150 ± 25 | 80 ± 15 |
| IL-6 | 8000 ± 1200 | 4500 ± 900 |
| IL-1β | 200 ± 40 | 110 ± 20 |
Values are presented as mean ± SEM. Data is representative of expected outcomes based on studies of FPR1 antagonists in CLP-induced sepsis.[2]
Experimental Protocols
In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical course of human sepsis.[3]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
This compound
-
Vehicle (e.g., sterile saline with a small percentage of DMSO)
-
Analgesics (e.g., buprenorphine)
-
Sterile saline for fluid resuscitation
Protocol:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The ligation length can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal content can be expressed to ensure patency.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin).
-
Administer this compound or vehicle. While a specific in vivo dose for this compound in sepsis is not established in the literature, a starting point could be extrapolated from in vitro studies and other in vivo studies with similar peptide antagonists. A suggested starting dose for intraperitoneal (i.p.) administration would be in the range of 1-10 mg/kg. Administration can be performed at the time of surgery or shortly after.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) and analgesia.
-
Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, altered body temperature) and record survival over a period of 7-10 days.
-
At predetermined time points (e.g., 6, 12, or 24 hours post-CLP), a subset of animals can be euthanized to collect blood and peritoneal lavage fluid for cytokine analysis.
In Vitro Neutrophil Migration Assay (Boyden Chamber)
This assay is used to assess the ability of this compound to inhibit neutrophil chemotaxis towards an FPR1 agonist like fMLF.
Materials:
-
Isolated human or murine neutrophils
-
This compound
-
fMLF (chemoattractant)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining and counting equipment
Protocol:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Resuspend the neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add the chemoattractant (fMLF, typically 10 nM) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
FPR1 Signaling Pathway
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Sepsis Study
Caption: Workflow for evaluating this compound in a CLP-induced sepsis model.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockout or treatment with an antagonist of formyl peptide receptor 1 protects mice from sepsis by inhibiting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for assessing NF-κB activation after Boc-MLF TFA treatment.
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, and cell survival. Its activation is a key event in the inflammatory cascade. Boc-MLF TFA (N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt) is a synthetic peptide that acts as a competitive antagonist of Formyl Peptide Receptors (FPRs), particularly FPR1. FPRs are G protein-coupled receptors that, upon activation by N-formylated peptides (e.g., fMLF) derived from bacteria or damaged mitochondria, trigger downstream signaling pathways, including the activation of NF-κB. By blocking the binding of agonists to FPRs, this compound can effectively inhibit this signaling cascade and subsequent NF-κB activation.
This document provides detailed protocols for assessing the inhibitory effect of this compound on NF-κB activation. The methodologies described herein are essential for researchers investigating inflammatory pathways and for professionals in drug development exploring the therapeutic potential of FPR antagonists.
Signaling Pathway of FPR1-Mediated NF-κB Activation and its Inhibition by this compound
The following diagram illustrates the signaling cascade from FPR1 activation to NF-κB-mediated gene transcription and the point of intervention by this compound.
Caption: FPR1 signaling to NF-κB and its inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on NF-κB activation can be quantified using various assays. The following table summarizes representative quantitative data from an NF-κB reporter assay.
| Treatment Group | This compound (µM) | Stimulant (LPS) | NF-κB Activity (Fold Change vs. Control) | Percent Inhibition (%) |
| Untreated Control | 0 | - | 1.0 ± 0.1 | N/A |
| LPS Stimulated | 0 | + | 8.5 ± 0.7 | 0 |
| Boc-MLF + LPS | 25 | + | 2.1 ± 0.3 | 75.3 |
Data is representative and derived from experiments using THP-1Blue™ cells, where NF-κB activation is measured by secreted alkaline phosphatase activity.[1] It is recommended to perform a dose-response curve to determine the IC50 value for specific experimental conditions.
Experimental Protocols
Several robust methods can be employed to assess NF-κB activation. The choice of method will depend on the specific research question, available equipment, and desired throughput.
NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter protein, which can be quantified.
Workflow Diagram:
Caption: Workflow for an NF-κB reporter gene assay.
Detailed Protocol (using a Luciferase Reporter):
-
Cell Culture: Plate cells (e.g., HEK293T, THP-1) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection (if necessary): Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for reporter gene expression. For stable reporter cell lines, this step is omitted.
-
Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Prepare a solution of the agonist (e.g., 1 µM fMLF or 100 ng/mL LPS) in cell culture medium. Add the agonist solution to the wells. Include appropriate controls: untreated cells, cells treated with agonist alone, and cells treated with this compound alone.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Measurement:
-
Wash the cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
If using a dual-luciferase system, subsequently measure Renilla luciferase activity for normalization.
-
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the fold change in NF-κB activity relative to the untreated control. Determine the percentage of inhibition by this compound compared to the agonist-only treated cells.
Western Blot for Phosphorylated IκBα and p65
This method directly assesses the activation of the upstream NF-κB signaling pathway.
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The p65 subunit of NF-κB is also phosphorylated, which is important for its transcriptional activity. Western blotting with specific antibodies can detect the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65).
Workflow Diagram:
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7, THP-1) in 6-well plates. Once confluent, pre-treat with this compound for 15-30 minutes, followed by stimulation with an agonist for 5-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, p-p65, total IκBα, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels or the loading control.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based method visualizes a key step in NF-κB activation.
Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. Immunofluorescence microscopy using an anti-p65 antibody can be used to visualize and quantify this translocation.
Workflow Diagram:
Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Pre-treat with this compound and stimulate with an agonist as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-p65 primary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope. The translocation of p65 can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.
Conclusion
The protocols outlined in this document provide a comprehensive guide for assessing the inhibitory effects of this compound on NF-κB activation. By employing these methods, researchers can effectively quantify the potency of this FPR antagonist and further elucidate its role in modulating inflammatory responses. The selection of the most appropriate assay will depend on the specific experimental goals and available resources. For high-throughput screening, reporter gene assays are often preferred, while Western blotting and immunofluorescence provide more direct and mechanistic insights into the signaling pathway.
References
Application Notes and Protocols for Boc-MLF TFA in Microscopy Studies of Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF TFA (N-t-Boc-Met-Leu-Phe-OH trifluoroacetate (B77799) salt) is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) primarily expressed on leukocytes.[1] FPR1 plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria, triggering a cascade of inflammatory responses, including chemotaxis, degranulation, and superoxide (B77818) production.[2][3] The regulation of FPR1 activity is tightly controlled, in part, through receptor internalization, a process of endocytosis that desensitizes the cell to further stimulation and targets the receptor for degradation or recycling.
Understanding the dynamics of FPR1 internalization is critical for elucidating its role in inflammatory diseases and for the development of novel therapeutics. This compound serves as an invaluable tool in these studies, allowing researchers to specifically block FPR1 activation and, consequently, its internalization. These application notes provide detailed protocols for utilizing this compound in microscopy-based studies to investigate and quantify the inhibition of agonist-induced FPR1 internalization.
Data Presentation
The following table summarizes the expected quantitative data from a typical experiment investigating the inhibitory effect of this compound on fMLF-induced FPR1 internalization. Data is expressed as the percentage of internalized FPR1, as determined by the loss of cell surface fluorescence or the increase in intracellular fluorescence of a labeled receptor or ligand.
| This compound Concentration (µM) | fMLF (10 nM) Stimulation | % FPR1 Internalization (Mean ± SD) | % Inhibition of Internalization |
| 0 (Vehicle Control) | + | 85 ± 5% | 0% |
| 0.1 | + | 68 ± 7% | 20% |
| 1 | + | 35 ± 6% | 59% |
| 10 | + | 12 ± 4% | 86% |
| 0 (Vehicle Control) | - | 5 ± 2% | N/A |
Note: To maintain specificity for FPR1, it is recommended to use this compound at concentrations not exceeding 10 µM, as higher concentrations may partially inhibit the Formyl Peptide Receptor-like 1 (FPRL1/FPR2).[4]
Signaling Pathway of Agonist-Induced FPR1 Internalization
Upon binding of an agonist, such as fMLF, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This initiates downstream signaling cascades and also triggers a series of events culminating in receptor internalization, primarily through a clathrin-mediated pathway. This process involves the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which act as adaptors for clathrin-coated pit formation.
Caption: Agonist-induced FPR1 internalization pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Mediated Inhibition of Fluorescent Ligand Internalization
This protocol describes the use of a fluorescently labeled FPR1 agonist (e.g., fMLF conjugated to a fluorophore) to visualize and quantify receptor internalization in real-time and its inhibition by this compound.
Materials:
-
FPR1-expressing cells (e.g., HEK293-FPR1, HL-60)
-
Cell culture medium
-
Glass-bottom imaging dishes
-
This compound stock solution (10 mM in DMSO)
-
Fluorescently labeled fMLF (e.g., FITC-fMLF) stock solution (1 mM in DMSO)
-
Wash buffer (e.g., PBS or HBSS)
-
Confocal microscope with live-cell imaging capabilities (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed FPR1-expressing cells onto glass-bottom imaging dishes and culture until they reach 60-80% confluency.
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Aspirate the culture medium from the cells and wash once with pre-warmed wash buffer.
-
Add the this compound working solutions to the respective dishes and incubate for 30 minutes at 37°C.
-
-
Fluorescent Ligand Stimulation:
-
Prepare a working solution of fluorescently labeled fMLF in pre-warmed cell culture medium (e.g., 10 nM).
-
Add the fluorescent fMLF solution to the cells (pre-incubated with this compound or vehicle) and immediately begin live-cell imaging.
-
-
Live-Cell Imaging:
-
Acquire images every 1-2 minutes for a total of 30-60 minutes using a confocal microscope.
-
Maintain the cells at 37°C and 5% CO2 throughout the imaging process.
-
Use appropriate laser lines and emission filters for the chosen fluorophore.
-
-
Image Analysis and Quantification:
-
For each time point and condition, quantify the internalization of the fluorescent ligand. This can be done by:
-
Measuring the decrease in fluorescence intensity at the plasma membrane.
-
Measuring the increase in the number and intensity of intracellular fluorescent puncta (endosomes).
-
-
Use image analysis software to define regions of interest (ROIs) for the plasma membrane and intracellular compartments.
-
Calculate the percentage of internalization relative to the initial total cell-associated fluorescence.
-
Calculate the percentage of inhibition of internalization for each this compound concentration compared to the vehicle control.
-
Protocol 2: Immunofluorescence Staining to Assess FPR1 Surface Levels after this compound Treatment
This protocol quantifies the amount of FPR1 remaining on the cell surface after agonist stimulation in the presence or absence of this compound.
Materials:
-
FPR1-expressing cells
-
Cell culture medium
-
Multi-well imaging plates
-
This compound stock solution (10 mM in DMSO)
-
fMLF stock solution (1 mM in DMSO)
-
Wash buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)
-
Primary antibody against an extracellular epitope of FPR1
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed FPR1-expressing cells into multi-well imaging plates and culture to the desired confluency.
-
This compound Pre-incubation: Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes at 37°C as described in Protocol 1.
-
Agonist Stimulation:
-
Add fMLF (e.g., 10 nM final concentration) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to induce internalization.
-
Include a non-stimulated control.
-
-
Fixation and Staining:
-
Wash the cells three times with ice-cold wash buffer to stop internalization.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-FPR1 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the FPR1 staining at the cell surface.
-
Use image analysis software to segment individual cells (using the nuclear stain) and measure the membrane-associated fluorescence.
-
Normalize the surface FPR1 fluorescence to the non-stimulated control to determine the percentage of remaining surface receptors.
-
Calculate the percentage of inhibition of internalization for each this compound concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for a microscopy-based experiment to assess the inhibitory effect of this compound on agonist-induced FPR1 internalization.
Caption: General experimental workflow for studying this compound-mediated inhibition of FPR1 internalization.
References
Creating stock solutions and working concentrations of Boc-MLF TFA.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF TFA (N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1). FPRs are G protein-coupled receptors (GPCRs) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1] These receptors play a crucial role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns found in bacteria. Activation of FPR1 by agonists like fMLF (N-Formylmethionyl-leucyl-phenylalanine) triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential processes for host defense.
Due to its ability to block these pro-inflammatory responses, this compound is a valuable tool for studying the physiological and pathological roles of FPR1 signaling in various inflammatory diseases, autoimmune disorders, and cancer. These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for use in in vitro cellular assays.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented below. This information is essential for accurate preparation of stock solutions.
| Property | Value |
| Full Name | N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate |
| Molecular Formula | C₂₅H₃₉N₃O₆S · C₂F₃O₂H |
| Molecular Weight | 623.68 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Mechanism of Action: FPR1 Signaling Pathway
This compound competitively binds to FPR1, thereby inhibiting the downstream signaling cascade initiated by natural agonists like fMLF. The binding of an agonist to FPR1 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events, along with the activation of other pathways like the MAPK/ERK pathway, culminate in various cellular responses including chemotaxis, superoxide (B77818) production, and degranulation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can affect the stability and weighing accuracy of the peptide.
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration. It is recommended to prepare a 10 mM stock solution.
-
Calculation:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For a 1 mg vial to make a 10 mM stock solution:
-
Volume (µL) = (0.001 g / 623.68 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 160.3 µL
-
-
-
-
Dissolve the Peptide:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Recap the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the peptide.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Stock Solution Preparation and Storage Summary:
| Parameter | Recommendation |
| Recommended Solvent | Anhydrous DMSO |
| Recommended Stock Concentration | 10 mM |
| Storage Temperature (Powder) | -20°C for up to 2 years |
| Storage Temperature (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months |
| Freeze-Thaw Cycles | Avoid |
Protocol 2: Preparation of Working Concentrations
This protocol outlines the dilution of the this compound stock solution to final working concentrations for use in cellular assays.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. This helps to prevent precipitation of the peptide.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (in DMSO): Prepare intermediate dilutions from the stock solution using anhydrous DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution (in Aqueous Buffer):
-
Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed cell culture medium or assay buffer to achieve the desired final working concentration.
-
Mix gently but thoroughly by pipetting or inverting the tube.
-
Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock (a 1:100 dilution), add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.
-
Example Dilution Series for a 10 µM Final Concentration:
| Step | Starting Concentration | Diluent | Dilution Factor | Final Concentration |
| 1 | 10 mM (Stock) | DMSO | 1:10 | 1 mM (Intermediate) |
| 2 | 1 mM (Intermediate) | Cell Culture Medium | 1:100 | 10 µM (Working) |
Recommended Working Concentrations for Common Assays:
The optimal working concentration of this compound should be determined empirically for each specific cell type and assay. However, the following table provides recommended starting concentration ranges based on published data. To maintain specificity for FPR1 over other formyl peptide receptors like FPRL1, it is advisable not to exceed a concentration of 10 µM.[1]
| Assay Type | Agonist (e.g., fMLP) Concentration | Recommended this compound Concentration Range |
| Chemotaxis Assay | 1 pM - 10 nM | 1 µM - 10 µM |
| Calcium Flux Assay | 10 nM - 1 µM | 1 µM - 10 µM |
| Superoxide Production Assay | 10 nM - 1 µM | 0.1 µM - 5 µM |
| Degranulation Assay | 10 nM - 1 µM | 1 µM - 10 µM |
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and using this compound in a typical cell-based experiment.
References
Application Notes and Protocols for Experiments with Boc-MLF TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF TFA (N-t-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt) is a potent and widely used synthetic peptide antagonist for the Formyl Peptide Receptor 1 (FPR1). By competitively inhibiting the binding of N-formylated peptides, such as fMLF, to FPR1, this compound effectively blocks the downstream signaling cascades that mediate inflammatory responses in various cell types, particularly in immune cells like neutrophils and monocytes.[1][2] At higher concentrations, it may also exhibit inhibitory effects on Formyl Peptide Receptor-like 1 (FPRL1/FPR2).[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its anti-inflammatory and signal-modulating effects.
Mechanism of Action
This compound acts as a competitive antagonist at the FPR1, a G protein-coupled receptor (GPCR). The binding of agonists like fMLF to FPR1 typically activates downstream signaling pathways including Phosphoinositide 3-kinase (PI3K), Mitogen-activated Protein Kinase (MAPK), and Phospholipase C (PLC). These pathways culminate in various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound prevents these events by blocking the initial receptor activation.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound can be quantified across different cellular assays. The following table summarizes key quantitative data for this compound's biological activity.
| Cell Type | Assay | Agonist | Parameter | Value | Reference |
| Human Neutrophils | Superoxide Production | fMLF | EC50 | 0.63 µM | [1] |
| Human Neutrophils | Primary Granule Exocytosis | fMLF | Inhibition | Almost complete blockage | [1] |
| THP-1 cells | NF-κB Activation | LPS | Inhibition | Significant at 25 µM | |
| FPR1-transfected HL-60 cells | Intracellular Ca²⁺ Mobilization | fMLF | IC50 | Nanomolar to micromolar range | [3] |
| Human Neutrophils | Chemotaxis | fMLF | IC50 | 5 to 16 µM |
Note: The efficacy of this compound can be cell-type and assay-dependent. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental setup. For specific FPR1 antagonism, it is advised to use concentrations not exceeding 10 µM to avoid off-target effects on FPRL1/FPR2.[2]
Experimental Protocols
1. Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is crucial for experimental reproducibility.
-
Reconstitution: this compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 623.68 g/mol , dissolve 6.24 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
2. Cell Culture Conditions
a) Human Neutrophils (Primary Culture)
-
Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Important Note: Primary neutrophils have a short lifespan in vitro and are best used within a few hours of isolation.
b) THP-1 Monocytic Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Subculture every 2-3 days by splitting the culture 1:2 to 1:4.
-
Differentiation to Macrophages (Optional): To differentiate THP-1 monocytes into macrophage-like cells, treat with 10-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
c) Neuro-2a (N2a) Neuroblastoma Cell Line
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
-
Subculturing: Passage cells when they reach 70-90% confluency. Use trypsin-EDTA to detach the cells.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
3. Key Experimental Protocols
a) Superoxide Production Assay (Chemiluminescence)
This assay measures the production of reactive oxygen species (ROS) by neutrophils in response to an agonist, and the inhibitory effect of this compound.
-
Materials:
-
Isolated human neutrophils
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Luminol or Isoluminol (chemiluminescent probe)
-
Horseradish Peroxidase (HRP)
-
fMLF (agonist)
-
This compound
-
96-well white opaque plates
-
Luminometer
-
-
Procedure:
-
Resuspend isolated neutrophils in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.
-
In a 96-well white plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of this compound at various concentrations (or vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.
-
Prepare a detection cocktail containing luminol/isoluminol and HRP in Assay Buffer.
-
Add 50 µL of the detection cocktail to each well.
-
Initiate the reaction by adding 50 µL of fMLF (final concentration typically 100 nM - 1 µM) to each well.
-
Immediately measure the chemiluminescence using a luminometer at 37°C, with readings taken every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) or the peak chemiluminescence for each condition. Determine the EC50 of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.
-
b) Chemotaxis Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the directed migration of cells towards a chemoattractant.
-
Materials:
-
THP-1 cells or isolated neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
fMLF (chemoattractant)
-
This compound
-
Transwell inserts (3-8 µm pore size, depending on cell type)
-
24-well plates
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
-
-
Procedure:
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis medium to a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add chemotaxis medium containing fMLF (typically 10-100 nM). In control wells, add medium without fMLF.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control (fMLF alone).
-
c) Calcium Flux Assay (Fluorometric)
This assay measures changes in intracellular calcium concentration upon agonist stimulation and its inhibition by this compound.
-
Materials:
-
THP-1 cells or other suitable cell line
-
Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Fluo-4 AM, Fura-2 AM, or Indo-1 AM (calcium indicator dyes)
-
Pluronic F-127
-
fMLF (agonist)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Harvest cells and resuspend them in Assay Buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove excess dye and resuspend them in Assay Buffer.
-
Plate the cells in a 96-well black, clear-bottom plate.
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and begin kinetic reading.
-
After establishing a baseline fluorescence, inject fMLF (typically 100 nM - 1 µM final concentration) into the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium transient.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for the calcium response. Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the control.
-
d) NF-κB Activation Assay (Reporter Assay)
This assay is used to determine the effect of this compound on the activation of the NF-κB signaling pathway, often in response to an inflammatory stimulus like LPS.
-
Materials:
-
THP-1 cells stably transfected with an NF-κB luciferase reporter construct (e.g., THP1-XBlue™ cells)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the THP-1 NF-κB reporter cells in a 96-well plate. If using adherent cells, allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (typically 100 ng/mL) for 6-24 hours.
-
After the stimulation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay). Calculate the percentage of inhibition of NF-κB activation by this compound.
-
Mandatory Visualizations
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Boc-MLF-TFA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF-TFA) is a synthetic peptide that acts as a competitive antagonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) pivotal in inflammatory responses and host defense mechanisms. At higher concentrations, it can also exhibit antagonistic effects on the formyl peptide receptor-like 1 (FPRL1). Its ability to specifically block the binding of native agonists, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), makes Boc-MLF-TFA an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel FPR1 modulators.
These application notes provide detailed protocols for the use of Boc-MLF-TFA in common HTS assays, including competitive binding, calcium mobilization, and superoxide (B77818) production assays. The information herein is intended to guide researchers in establishing robust and reproducible screening platforms for the identification of new chemical entities targeting the FPR1 signaling pathway.
Target: Formyl Peptide Receptor 1 (FPR1)
FPR1 is primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in mediating chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in response to formylated peptides derived from bacteria or damaged mitochondria.[1][2] Dysregulation of FPR1 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target.
Boc-MLF-TFA: A Tool for FPR1 Antagonist Screening
Boc-MLF-TFA serves as a reference antagonist in HTS assays. By competing with a labeled agonist or a known activating ligand, it allows for the identification of compounds that either directly compete for the same binding site or allosterically modulate receptor function.
Data Presentation: Potency of FPR1 Antagonists
The following table summarizes the inhibitory concentrations (IC50) of various compounds targeting FPR1, providing a comparative landscape for newly identified antagonists.
| Compound | Assay Type | Cell Line/System | Agonist | IC50 (µM) |
| Boc-MLF | Superoxide Production | Human Neutrophils | fMLF | 0.63 |
| Compound 10 | Calcium Mobilization | FPR1-HL60 | fMLF | ~0.1 |
| Compound 24a | Calcium Mobilization | FPR1-HL60 | fMLF | 0.07 |
| Compound 25a | Calcium Mobilization | FPR1-HL60 | fMLF | 0.025 |
| Isoflavone Derivatives | Calcium Mobilization | FPR1-HL60 | fMLF | 0.31 - 24.7 |
| Methionine Benzimidazole 6 | fMLF Binding Inhibition | Human Neutrophils | Labeled fMLF | Not specified |
| Diamide 7 | fMLF Binding Inhibition | Human Neutrophils | Labeled fMLF | Not specified |
Experimental Protocols
Competitive Radioligand Binding Assay (HTS Format)
This protocol describes a competitive binding assay to identify compounds that displace a radiolabeled ligand from FPR1.
Materials:
-
HEK293 cells stably expressing human FPR1
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2)
-
Radioligand (e.g., [3H]-fMLF)
-
Boc-MLF-TFA (as a positive control antagonist)
-
Test compounds
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
384-well microplates
-
Microplate scintillation counter
Protocol:
-
Prepare membranes from HEK293-FPR1 cells.
-
In a 384-well plate, add test compounds at various concentrations. For control wells, add Boc-MLF-TFA (e.g., at a final concentration of 10 µM for maximal inhibition) or vehicle (for total binding).
-
Add the FPR1 membrane preparation to each well.
-
Add the radiolabeled ligand (e.g., [3H]-fMLF) at a concentration at or below its Kd.
-
Add SPA beads.
-
Incubate the plate with gentle agitation to allow the binding to reach equilibrium.
-
Centrifuge the plate to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each test compound relative to the controls.
Calcium Mobilization Assay (HTS Format)
This functional assay measures the ability of compounds to inhibit agonist-induced intracellular calcium release in cells expressing FPR1.
Materials:
-
HL-60 cells stably transfected with human FPR1 (FPR1-HL60) or another suitable cell line.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
fMLF (agonist)
-
Boc-MLF-TFA (as a positive control antagonist)
-
Test compounds
-
384-well black, clear-bottom microplates
-
Fluorescent microplate reader with automated liquid handling
Protocol:
-
Seed FPR1-HL60 cells into 384-well plates and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Add test compounds or Boc-MLF-TFA to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescent microplate reader.
-
Initiate reading and establish a baseline fluorescence.
-
Automatically inject the agonist (fMLF) at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to monitor the fluorescence to measure the peak calcium response.
-
Calculate the percent inhibition of the fMLF-induced calcium response for each test compound.
Superoxide Production Assay (HTS Format)
This assay measures the production of superoxide radicals by neutrophils or other FPR1-expressing cells in response to an agonist, and the inhibitory effect of test compounds.
Materials:
-
Isolated human neutrophils or a suitable cell line (e.g., differentiated HL-60 cells).
-
Assay buffer (e.g., Krebs-Ringer phosphate (B84403) buffer with glucose).
-
Luminol (B1675438) or another suitable chemiluminescent substrate for superoxide detection.
-
Horseradish peroxidase (HRP) to enhance the signal.
-
fMLF (agonist).
-
Boc-MLF-TFA (as a positive control antagonist).
-
Test compounds.
-
384-well white microplates.
-
Luminometer with automated injectors.
Protocol:
-
Prime the isolated neutrophils briefly with a cytokine like TNF-α if required.
-
In a 384-well plate, add the cell suspension.
-
Add the test compounds or Boc-MLF-TFA and incubate.
-
Add the detection reagent containing luminol and HRP.
-
Place the plate in the luminometer.
-
Inject the agonist (fMLF) to stimulate superoxide production.
-
Measure the chemiluminescence signal over time.
-
Determine the peak or integrated signal and calculate the percent inhibition for each test compound.
Mandatory Visualizations
Caption: FPR1 Signaling Pathway and Point of Inhibition by Boc-MLF-TFA.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-MLF Usage and Mitigating Off-Target Effects
Welcome to the technical support center for the formyl peptide receptor 1 (FPR1) antagonist, Boc-MLF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting potential issues related to off-target effects, particularly those arising from trifluoroacetic acid (TFA) contamination.
Frequently Asked Questions (FAQs)
Q1: What is Boc-MLF and what is its primary mechanism of action?
A1: Boc-MLF (N-tert-Butyloxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G protein-coupled receptor (GPCR) involved in chemotaxis and inflammatory responses.[3][4] Boc-MLF blocks the binding of FPR1 agonists, such as fMLF (N-formylmethionyl-leucyl-phenylalanine), thereby inhibiting downstream signaling pathways that lead to cellular responses like chemotaxis, superoxide (B77818) production, and degranulation.[1][2]
Q2: What are the potential off-target effects of Boc-MLF?
A2: The primary off-target effect of Boc-MLF is its activity on other members of the formyl peptide receptor family, particularly FPR2 (also known as FPRL1).[5][6] This cross-reactivity is generally observed at higher concentrations of Boc-MLF.[5][6] Additionally, commercially available Boc-MLF is often supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of peptide synthesis and purification.[7][8][9] Residual TFA can exert its own biological effects, including cytotoxicity and altered cell proliferation, which can be mistaken for off-target effects of the peptide itself.[10]
Q3: What is Trifluoroacetic Acid (TFA) and why is it present in my Boc-MLF sample?
A3: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[7][8][9] During the final lyophilization step, the peptide is obtained as a TFA salt, where the negatively charged TFA counter-ion is associated with positively charged residues on the peptide.
Q4: Can TFA interfere with my experiments?
A4: Yes. Residual TFA in peptide preparations can lead to experimental artifacts. It has been shown to be cytotoxic to various cell lines, with effects observed at concentrations as low as 10 nM.[10] It can inhibit cell proliferation in some cell types while stimulating it in others.[10] Therefore, it is crucial to consider the potential effects of TFA and, in many cases, to remove it from the peptide preparation.
Q5: How can I remove TFA from my Boc-MLF sample?
A5: TFA can be removed or exchanged for a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate. The most common method is repeated lyophilization (freeze-drying) of the peptide from a dilute solution of the replacement acid (e.g., 100 mM HCl).[3][7][11] Ion-exchange chromatography is another effective method.[3][11] Detailed protocols for these procedures are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death, even at low Boc-MLF concentrations. | The observed cytotoxicity may be due to the TFA counter-ion rather than Boc-MLF itself.[10] | 1. Perform a TFA salt exchange to replace TFA with a more biocompatible counter-ion like HCl.[3][7][11]2. Run a control experiment with TFA alone at concentrations equivalent to those present in your Boc-MLF solution to assess its direct effect on your cells.3. Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of both the Boc-MLF TFA salt and the TFA-free Boc-MLF. |
| Incomplete or weak inhibition of fMLF-induced response. | 1. The concentration of Boc-MLF may be too low to effectively compete with the fMLF concentration used.2. The peptide may have degraded due to improper storage or handling. | 1. Increase the concentration of Boc-MLF. A 10 to 100-fold molar excess of antagonist over agonist is a common starting point.2. Ensure Boc-MLF is stored at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh stock solutions regularly. |
| Inconsistent results between experiments. | 1. Variability in the level of TFA contamination between different batches of Boc-MLF.2. Inconsistent cell health or passage number. | 1. For critical experiments, consider performing a TFA salt exchange on the entire batch of Boc-MLF to ensure consistency.2. Standardize cell culture conditions, including passage number and seeding density. |
| Apparent off-target effects at high Boc-MLF concentrations. | Boc-MLF can inhibit FPR2/FPRL1 at concentrations above 10 µM.[5][6] | 1. Whenever possible, use Boc-MLF at concentrations below 10 µM to maintain selectivity for FPR1.2. If higher concentrations are necessary, consider using a more specific FPR1 antagonist or using cell lines that do not express FPR2 to confirm that the observed effect is FPR1-mediated. |
Data Presentation
Table 1: Boc-MLF Receptor Specificity
| Receptor | Activity | Reported Concentration/IC50 | Reference(s) |
| FPR1 | Antagonist | EC50 of 0.63 µM for inhibition of fMLF-induced superoxide production. | [2] |
| FPR2/FPRL1 | Partial Antagonist | Inhibition observed at concentrations > 10 µM. | [5][6] |
Table 2: Reported Effects of TFA on Cultured Cells
| Effect | Cell Type(s) | Effective Concentration | Reference(s) |
| Inhibition of cell proliferation | Fetal rat osteoblasts, articular chondrocytes | 10 nM - 100 nM | [10] |
| Cytotoxicity | Various cell lines | nM to µM range | [12] |
| Altered secondary structure of peptides | General | Not specified | [7] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for TFA salt exchange.[3][7][11]
Materials:
-
This compound salt
-
100 mM Hydrochloric Acid (HCl) solution, sterile
-
Nuclease-free water, sterile
-
Lyophilizer (freeze-dryer)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Dissolve the this compound salt in 100 mM HCl to a concentration of 1 mg/mL.
-
Allow the solution to stand at room temperature for 1-5 minutes.
-
Freeze the solution rapidly, for example, by immersing the tube in liquid nitrogen or a dry ice/ethanol slurry.
-
Lyophilize the frozen sample overnight, or until all the solvent has been removed.
-
To ensure complete removal of TFA, repeat steps 1-4 at least two more times. For the final reconstitution after the last lyophilization, use sterile nuclease-free water or your desired experimental buffer.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general method to assess cytotoxicity, which can be used to evaluate the effects of TFA.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Boc-MLF (TFA salt and TFA-free) and TFA solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of your test compounds (Boc-MLF with TFA, TFA-free Boc-MLF, and TFA alone) in culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include appropriate vehicle controls (e.g., medium with the highest concentration of DMSO or HCl used for dilutions).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Calcium Flux Assay for FPR1 Activation
This protocol outlines a general procedure for measuring intracellular calcium mobilization upon FPR1 activation.
Materials:
-
Cells expressing FPR1 (e.g., neutrophils, transfected cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
fMLF (agonist)
-
Boc-MLF (antagonist)
-
Fluorometric plate reader or flow cytometer capable of kinetic readings
Procedure:
-
Harvest cells and resuspend them in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in the presence of a small amount of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and transfer them to a 96-well plate.
-
To assess antagonism, pre-incubate the cells with various concentrations of Boc-MLF for 10-30 minutes.
-
Measure the baseline fluorescence for a short period.
-
Add the FPR1 agonist fMLF and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
Visualizations
Caption: Simplified FPR1 signaling pathway and the inhibitory action of Boc-MLF.
References
- 1. peptide.com [peptide.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Residual TFA Removal from Synthetic Boc-MLF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual trifluoroacetic acid (TFA) from synthetic Boc-Met-Leu-Phe-OH (Boc-MLF). Residual TFA from peptide synthesis and purification can interfere with biological assays, making its removal a critical step for reliable experimental outcomes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual TFA from my synthetic Boc-MLF?
A1: Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis for cleavage of the peptide from the resin and during HPLC purification.[3][5][6] However, residual TFA can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays by altering cell growth and viability.[1][2]
-
Interference with Biological Activity: As a strong acid, TFA can alter the local pH and the secondary structure of peptides, potentially affecting the biological activity of Boc-MLF as a formyl peptide receptor (FPR) antagonist.[2][5][6]
-
Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy, and can introduce variability in biological assays.[1][2]
Q2: What are the common methods for removing residual TFA from peptide preparations like Boc-MLF?
A2: Several methods can be employed to remove or exchange the TFA counter-ion. The most common methods include:
-
Lyophilization with a stronger acid (e.g., HCl): This involves dissolving the peptide in a dilute solution of a stronger, more biologically compatible acid and then lyophilizing. The stronger acid displaces the TFA, which is removed as a volatile component during freeze-drying.[1][5][6]
-
Ion-Exchange Chromatography (IEX): This technique separates the peptide from the TFA counter-ion based on charge. The peptide is bound to a charged resin, allowing the TFA to be washed away, and then the peptide is eluted with a different salt solution.[1][7]
-
Precipitation: This method involves precipitating the peptide from a solution using a solvent in which the peptide is insoluble but TFA is soluble, such as cold diethyl ether.[8]
-
Reverse-Phase HPLC with a different ion-pairing agent: The peptide can be re-purified using HPLC with a mobile phase containing a more biologically benign acid, such as acetic acid.[7][9]
Q3: How do I choose the best TFA removal method for Boc-MLF?
A3: The optimal method depends on the specific requirements of your experiment, including the desired final purity, acceptable peptide loss, and available equipment. For a hydrophobic peptide like Boc-MLF, precipitation or reverse-phase HPLC might be effective. However, if complete removal is critical for a sensitive biological assay, ion-exchange chromatography or repeated lyophilization cycles with HCl may be necessary.
Q4: How can I quantify the amount of residual TFA in my Boc-MLF sample?
A4: Several analytical methods can be used to determine the concentration of residual TFA, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance)[12]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy[12]
-
HPLC with an Evaporative Light-Scattering Detector (ELSD)[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low peptide recovery after TFA removal | - Peptide loss during multiple lyophilization cycles.- Non-specific binding to chromatography columns or labware.- Peptide precipitation during ion-exchange chromatography. | - Minimize transfer steps and ensure the lyophilizer is functioning correctly.- Use low-protein-binding tubes and pipette tips.[1]- Optimize the buffer pH and ionic strength for ion-exchange chromatography to ensure peptide solubility.[1] |
| Incomplete TFA removal | - Insufficient number of lyophilization cycles.- Inefficient displacement of TFA by the new counter-ion.- Inadequate washing during precipitation or chromatography. | - Repeat the lyophilization cycle with HCl at least two to three times.[5][6]- Ensure the displacing acid (e.g., HCl) is in sufficient excess.- Increase the number of washes with cold diethyl ether during precipitation.[8] Increase the wash volume in ion-exchange chromatography. |
| Peptide degradation | - Exposure to harsh acidic conditions for extended periods. | - Minimize the incubation time in acidic solutions. Perform lyophilization cycles promptly. |
| Boc-MLF is difficult to dissolve after TFA removal | - Change in the peptide's salt form affecting its solubility. | - Test a range of biologically compatible solvents and buffers to find one that effectively solubilizes the new salt form of the peptide. |
Experimental Protocols
Method 1: TFA Removal by Lyophilization with HCl
This method relies on the displacement of the weaker acid (TFA) by a stronger acid (HCl), followed by the removal of the volatile TFA during freeze-drying.[1][5][6]
Protocol:
-
Dissolution: Dissolve the Boc-MLF peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5][6]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[1][5][6]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[1][5][6]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][5][6]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Caption: Experimental workflow for removing residual TFA from synthetic peptides by lyophilization with HCl.
Method 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This method separates the positively charged peptide from the negatively charged TFA counter-ion using an anion exchange resin.
Protocol:
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[1]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the Boc-MLF peptide is positively charged.
-
Sample Loading: Dissolve the Boc-MLF peptide in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.[1]
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. A gradient of sodium chloride or sodium acetate (B1210297) can be used.
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[1]
Caption: Experimental workflow for removing residual TFA from synthetic peptides using ion-exchange chromatography.
Method 3: TFA Removal by Ether Precipitation
This is a relatively simple and rapid method for removing the bulk of TFA and other small molecule impurities.
Protocol:
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water or a small amount of acetonitrile/water).
-
Precipitation: Add the peptide solution dropwise to a large volume (at least 10-fold excess) of cold diethyl ether (~ -70°C). The peptide should precipitate out of the solution.[8]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.[8]
-
Washing: Decant the supernatant and resuspend the peptide pellet in fresh cold diethyl ether. Repeat this wash step 3-4 times to ensure thorough removal of TFA.[8]
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air dry in a fume hood to remove residual ether.
Boc-MLF Mechanism of Action
Boc-MLF acts as an antagonist to the Formyl Peptide Receptor (FPR), a G-protein coupled receptor involved in inflammatory responses. By binding to FPR, Boc-MLF blocks the binding of agonists like f-Met-Leu-Phe (fMLF), thereby inhibiting downstream signaling pathways that lead to cellular responses such as superoxide (B77818) production.[13]
Caption: Boc-MLF acts as an antagonist, blocking the activation of the Formyl Peptide Receptor (FPR) by agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. genscript.com.cn [genscript.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. omizzur.com [omizzur.com]
- 8. peptide.com [peptide.com]
- 9. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 10. lcms.cz [lcms.cz]
- 11. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Addressing Boc-MLF TFA instability in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-MLF-TFA, a common antagonist of the Formyl Peptide Receptor 1 (FPR1). The focus is to address its instability in aqueous solutions and provide practical guidance for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Boc-MLF-TFA and what is its primary use in research?
A1: Boc-MLF-TFA is the trifluoroacetate (B77799) salt of N-tert-Butyloxycarbonyl-Methionyl-Leucyl-Phenylalanine. It is a synthetic peptide that acts as an antagonist to the Formyl Peptide Receptor 1 (FPR1). In research, it is primarily used to block the signaling pathways activated by FPR1 agonists, thereby helping to elucidate the role of this receptor in various physiological and pathological processes, including inflammation and immune responses.
Q2: I've heard that Boc-MLF-TFA can be unstable in aqueous solutions. What are the main reasons for this instability?
A2: The instability of Boc-MLF-TFA in aqueous solutions can be attributed to two main factors:
-
Hydrolysis of the Boc protecting group: The N-terminal tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[] The trifluoroacetic acid (TFA) counterion can create a locally acidic microenvironment when dissolved in water, which may promote the slow hydrolysis of the Boc group, leading to the formation of the inactive deprotected peptide.
-
General Peptide Degradation: Like all peptides, Boc-MLF is susceptible to degradation in aqueous solutions through mechanisms such as oxidation of the methionine residue and hydrolysis of peptide bonds, particularly at non-neutral pH and elevated temperatures.
Q3: What is the role of the TFA (trifluoroacetate) counterion, and can it affect my experiments?
A3: TFA is a remnant from the solid-phase synthesis and purification process of the peptide.[2] While often considered an inert counterion, residual TFA in your peptide preparation can have several undesirable effects:
-
Cellular Toxicity: TFA has been shown to be toxic to cells in culture, which can lead to misleading results in cell-based assays.[3][4]
-
Interference with Biological Activity: The presence of TFA can alter the conformation and biological activity of the peptide.[2]
-
Assay Interference: TFA can interfere with certain analytical techniques.[3]
For sensitive applications, it is highly recommended to exchange the TFA counterion for a more biocompatible one, such as chloride or acetate.
Q4: How should I prepare a stock solution of Boc-MLF-TFA?
A4: The recommended solvent for preparing a stock solution of Boc-MLF-TFA is dimethyl sulfoxide (B87167) (DMSO).[5] It is soluble up to 2 mg/mL in DMSO. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q5: What is the best way to prepare aqueous working solutions from a DMSO stock?
A5: To prepare an aqueous working solution, the DMSO stock should be serially diluted in the desired aqueous buffer (e.g., PBS, cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and mix thoroughly to avoid precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects on the biological system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The peptide has low solubility in the aqueous buffer. The concentration of the peptide in the final solution is too high. | Decrease the final concentration of the peptide. Increase the percentage of DMSO in the final solution (be mindful of its effects on your experiment). Consider using a different aqueous buffer or adding a solubilizing agent, if compatible with your assay. |
| Loss of antagonist activity over time in aqueous solution. | Degradation of the peptide (e.g., hydrolysis of the Boc group). Adsorption of the peptide to plasticware. | Prepare fresh aqueous working solutions for each experiment. Store aqueous solutions at 4°C for short-term use (hours) and discard any unused solution. For longer-term storage, use aliquoted DMSO stocks at -20°C or -80°C.[5] |
| Inconsistent or unexpected results in cell-based assays. | Interference from the TFA counterion.[2][4] Degradation of the peptide leading to reduced potency. | Perform a TFA-to-chloride or TFA-to-acetate exchange on your peptide stock (see Experimental Protocols). Confirm the purity and integrity of your Boc-MLF-TFA stock using HPLC/MS. |
| Difficulty dissolving the lyophilized peptide. | The peptide has poor solubility in the chosen solvent. | For initial stock preparation, use DMSO.[5] If attempting to dissolve directly in an aqueous buffer, the process may be slow. Gentle vortexing or sonication may aid dissolution. However, for best results, a DMSO stock is recommended. |
Data Presentation
Table 1: Technical Data for Boc-MLF
| Property | Value | Reference(s) |
| Molecular Weight | 509.66 g/mol | |
| Formula | C₂₅H₃₉N₃O₆S | |
| Sequence | Boc-Met-Leu-Phe | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 2 mg/mL in DMSO | |
| Storage of Solid | Store at -20°C | |
| Storage of DMSO Stock | Store in aliquots at -20°C or -80°C | [5] |
Table 2: Factors Affecting Boc-MLF Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations |
| pH | Acidic pH can accelerate the hydrolysis of the Boc group. | Maintain a neutral pH (6.5-7.5) for aqueous working solutions. |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare and use aqueous solutions at room temperature or on ice. For storage, use frozen DMSO aliquots. |
| TFA Counterion | Can create a locally acidic environment and interfere with assays. | For sensitive experiments, exchange TFA for a more biocompatible counterion like chloride or acetate. |
| Freeze-Thaw Cycles | Can lead to peptide degradation and aggregation. | Aliquot stock solutions to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Chloride (HCl) Exchange
This protocol is for exchanging the TFA counterion with chloride, which is generally more biocompatible for cell-based assays.
Materials:
-
Boc-MLF-TFA
-
100 mM Hydrochloric acid (HCl)
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the Boc-MLF-TFA peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute.[6]
-
Freeze the solution, preferably in liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed to obtain the peptide hydrochloride salt.[6][7]
-
To ensure complete removal of TFA, this process may need to be repeated 2-3 times by re-dissolving the lyophilized peptide in distilled water and re-lyophilizing.[6]
Protocol 2: General Protocol for Assessing Peptide Stability by HPLC-MS
This protocol provides a general framework for evaluating the stability of Boc-MLF in a specific aqueous buffer over time.
Materials:
-
Boc-MLF stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Prepare a fresh aqueous solution of Boc-MLF at the desired concentration by diluting the DMSO stock in the aqueous buffer.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC-MS system to obtain an initial chromatogram and mass spectrum. This will serve as the baseline for purity and identity.
-
Incubate the remaining aqueous solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC-MS.
-
Compare the chromatograms and mass spectra from each time point to the t=0 sample.
-
Data Analysis:
-
Monitor the peak area of the intact Boc-MLF (m/z corresponding to the protonated molecule). A decrease in this peak area over time indicates degradation.
-
Look for the appearance of new peaks in the chromatogram. Analyze the mass spectra of these new peaks to identify potential degradation products, such as the de-Boc-protected MLF peptide.
-
-
Visualizations
Caption: FPR1 Signaling Pathway and Inhibition by Boc-MLF.
Caption: Workflow for Boc-MLF Solution Preparation and Stability Testing.
Caption: Troubleshooting Logic for Boc-MLF-TFA Instability.
References
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
How to minimize non-specific binding of Boc-MLF TFA in experiments.
Welcome to the technical support center for Boc-MLF TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by minimizing non-specific binding of this potent formyl peptide receptor 1 (FPR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic N-t-butoxycarbonyl (Boc)-protected tripeptide, Methionyl-Leucyl-Phenylalanine, supplied as a trifluoroacetate (B77799) (TFA) salt. It functions as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in chemotaxis and inflammatory responses.[1][2] By binding to FPR1, Boc-MLF blocks the downstream signaling cascades typically initiated by N-formylated peptide agonists like fMLF. At higher concentrations, it may also exhibit inhibitory effects on Formyl Peptide Receptor-Like 1 (FPRL1).[3][4][5]
Q2: What are the common causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobicity: The Boc protecting group and the amino acid side chains contribute to the hydrophobic nature of the peptide, which can lead to interactions with hydrophobic surfaces on plastics, membranes, and other proteins.[6]
-
Ionic Interactions: The peptide can have charged regions that may interact with oppositely charged surfaces or molecules.[7]
-
Concentration: Using excessively high concentrations of this compound can lead to an increase in non-specific binding.[4][5]
-
Assay System: The choice of cell lines, membranes, and buffer components can significantly influence the extent of non-specific binding.
Q3: How does the TFA salt form affect my experiments?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counterion in the final product.[8] While generally not a problem, residual TFA can in some sensitive assays influence cell viability or enzymatic activity. For most standard binding and functional assays, the low levels of TFA present are unlikely to interfere. However, if you suspect TFA interference, consider exchanging the counterion to chloride.[8]
Troubleshooting Guide: Minimizing Non-Specific Binding
High background signal or inconsistent results in your experiments with this compound may be due to non-specific binding. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Step 1: Optimizing Your Assay Buffer
The composition of your assay buffer is the first line of defense against non-specific binding.
| Component | Recommendation | Mechanism of Action |
| Blocking Proteins | Bovine Serum Albumin (BSA) at 0.1-5% or Casein at 0.1-1%.[7][9] | Coats surfaces to prevent the hydrophobic peptide from binding to plasticware or other proteins.[7][9] |
| Detergents | Non-ionic detergents like Tween-20 or Triton X-100 at 0.01-0.1%.[10][11] | Disrupts hydrophobic interactions that cause non-specific binding.[10] |
| Salt Concentration | Increase NaCl concentration (e.g., 150-300 mM). | Shields ionic interactions between the peptide and charged surfaces.[7] |
| pH | Adjust the pH of the buffer to be near the isoelectric point of your target protein or to neutralize the charge of your experimental surface.[7][10] | Minimizes charge-based interactions. |
Step 2: Modifying Your Experimental Protocol
| Parameter | Recommendation | Rationale |
| Pre-blocking | Incubate plates/cells with blocking buffer for 1-2 hours at room temperature or overnight at 4°C before adding this compound. | Saturates non-specific binding sites on the experimental surfaces. |
| Washing Steps | Increase the number and duration of wash steps after incubation with this compound. Use a wash buffer containing a low concentration of detergent (e.g., 0.05% Tween-20). | Removes unbound and weakly bound peptide. |
| Incubation Time | Minimize incubation time to the shortest duration necessary to achieve specific binding. | Reduces the opportunity for non-specific interactions to occur.[6] |
| Choice of Plates | Use low-binding microplates, especially for sensitive assays at low concentrations of the peptide.[12] | Reduces binding of the hydrophobic peptide to the plastic surface. |
Step 3: Validating Specificity
To confirm that the observed signal is due to specific binding to FPR1, perform the following control experiments:
| Control Experiment | Expected Outcome |
| Competition Assay | Co-incubation with an excess of an unlabeled FPR1 agonist (e.g., fMLF) should displace the binding of a labeled version of this compound or reduce its inhibitory effect. |
| Cell Line Control | Use a cell line that does not express FPR1. |
| Antagonist Control | Pre-incubate with a different, structurally unrelated FPR1 antagonist. |
Experimental Protocols
Protocol 1: General Cell-Based Functional Assay (e.g., Calcium Mobilization)
This protocol provides a starting point for assessing the antagonist activity of this compound while minimizing non-specific binding.
Materials:
-
FPR1-expressing cells (e.g., HL-60 cells)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Blocking Buffer: Assay Buffer with 1% BSA.
-
Wash Buffer: Assay Buffer with 0.05% Tween-20.
-
This compound stock solution (10 mM in DMSO).
-
FPR1 agonist (e.g., fMLF).
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
Procedure:
-
Cell Preparation:
-
Harvest and wash cells in Assay Buffer.
-
Resuspend cells in Assay Buffer at the desired concentration.
-
Load cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in Assay Buffer.
-
-
Plate Preparation and Blocking:
-
Pipette 50 µL of Blocking Buffer into each well of a 96-well low-binding plate.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with equivalent DMSO concentration) to the wells.
-
Add 50 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare the FPR1 agonist (fMLF) at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Add 25 µL of the fMLF solution to the wells.
-
Immediately measure the change in fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist response by this compound.
-
Determine the IC₅₀ value of this compound.
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (Superoxide Production) | 0.63 µM | fMLF-induced superoxide (B77818) production in neutrophils. | [1][2] |
| Effective Antagonist Concentration | < 10 µM | To maintain specificity for FPR1 over FPRL1 in neutrophil activation assays. | [4] |
| Solubility | Up to 2 mg/mL in DMSO | [1] |
Visualizations
FPR1 Signaling Pathway and Point of Inhibition by this compound
Caption: FPR1 signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting non-specific binding issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. waters.com [waters.com]
- 12. e-b-f.eu [e-b-f.eu]
Overcoming poor reproducibility in Boc-MLF TFA experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor reproducibility in Boc-MLF TFA experiments.
Frequently Asked Questions (FAQs)
Q1: What is Boc-MLF and what is its primary mechanism of action?
A1: Boc-MLF (N-tert-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1)[1][2]. FPR1 is a G protein-coupled receptor found on the surface of various immune cells, such as neutrophils, and is involved in chemotaxis and inflammation. Boc-MLF works by binding to FPR1, thereby blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF) and inhibiting downstream signaling pathways that lead to cellular responses like superoxide (B77818) production, degranulation, and chemotaxis[3][1][4].
Q2: What is TFA and why is it present in my Boc-MLF peptide?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the newly synthesized peptide from the resin support[5][6][7]. It is also frequently used as an ion-pairing agent during the purification of peptides by reversed-phase high-performance liquid chromatography (RP-HPLC)[6][7]. As a result, synthetic peptides like Boc-MLF are often supplied as TFA salts, meaning that the positively charged amino groups of the peptide are associated with negatively charged trifluoroacetate (B77799) counter-ions[8][9]. Residual TFA can be present in the final lyophilized peptide product, with amounts potentially ranging from 10% to 40% of the total weight.
Q3: How can residual TFA affect my experiments and lead to poor reproducibility?
A3: Residual TFA is a significant source of experimental variability for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells, even at low concentrations. Some studies have reported inhibitory effects on cell growth at concentrations as low as 10 nM, with more pronounced cytotoxicity often observed above 100 µM[8][9][10][11]. This can lead to inconsistent results in cell-based assays.
-
Alteration of Peptide Activity: The TFA counter-ion can interact with the peptide, potentially altering its secondary structure and, consequently, its biological activity and binding affinity to its receptor[8][9].
-
pH Changes: As a strong acid, TFA can lower the pH of your cell culture medium or assay buffer, which can negatively impact cell health and the function of cellular proteins[10].
-
Off-Target Effects: TFA has been reported to have its own biological effects, such as stimulating or inhibiting cell proliferation and interfering with signaling pathways, which can confound the specific effects of the peptide you are studying[8][9].
Q4: My experiment with Boc-MLF is showing high variability between batches. Could TFA be the cause?
A4: Yes, high variability between different batches of Boc-MLF is a strong indicator of inconsistent residual TFA levels. If one batch has a significantly higher TFA content than another, it could lead to differences in cell viability, peptide activity, and overall experimental outcome, resulting in poor reproducibility[10].
Q5: Are there situations where the presence of TFA might be acceptable?
A5: For non-cellular or non-biological applications, the presence of TFA might not be a concern. However, for most cell-based assays, in vivo studies, and other sensitive biological experiments, the presence of TFA is highly discouraged due to its potential to introduce artifacts and variability[9]. It is generally recommended to remove TFA or use a peptide synthesized with a more biologically compatible counter-ion, like acetate (B1210297) or hydrochloride[7].
Troubleshooting Guides
Problem 1: High background signal or unexpected cellular response in control wells (Boc-MLF alone).
-
Possible Cause: The residual TFA in your Boc-MLF preparation is causing a cellular response. TFA can be cytotoxic or, in some cases, stimulate cells, leading to a high background signal[8][9].
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution of TFA (e.g., sodium trifluoroacetate) at a concentration equivalent to that in your Boc-MLF stock solution. Treat your cells with this TFA-only control to see if it elicits a similar response.
-
Perform a TFA Dose-Response: Test a range of TFA concentrations on your cells to determine the maximum non-toxic concentration for your specific cell line and assay conditions.
-
Remove TFA from your Peptide: Use one of the methods described in the "Experimental Protocols" section to exchange the TFA for a more inert counter-ion like chloride.
-
Problem 2: Inconsistent inhibition of fMLF-induced response by Boc-MLF.
-
Possible Cause 1: Inaccurate Peptide Concentration. The presence of a significant amount of TFA in your lyophilized peptide means the actual peptide concentration in your stock solution is lower than calculated based on the total weight.
-
Troubleshooting Steps:
-
Quantify Peptide Concentration: If possible, determine the net peptide content of your preparation. This can sometimes be provided by the manufacturer.
-
Empirical Dose-Response: Perform a detailed dose-response curve for your Boc-MLF preparation to determine the empirical IC50 for inhibiting the fMLF response in your specific assay. Do not rely solely on literature values.
-
-
Possible Cause 2: Boc-MLF Solubility Issues. Boc-MLF may not be fully dissolved, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Proper Solubilization: Ensure you are using the recommended solvent (e.g., DMSO) to prepare your stock solution[1]. Briefly vortex or sonicate if necessary to ensure complete dissolution.
-
Fresh Working Solutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution[12].
-
-
Possible Cause 3: Off-target effects at high concentrations. At high micromolar concentrations, Boc-MLF may have inhibitory effects on other formyl peptide receptors, such as FPR2, which could complicate the interpretation of your results if your cells express multiple FPRs[4][13][14].
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: From your dose-response curve, use the lowest concentration of Boc-MLF that gives you maximal inhibition of the FPR1-mediated response.
-
Consider More Specific Antagonists: If specificity is a major concern, you may need to consider other, more specific FPR1 antagonists, such as Cyclosporin H[4][14].
-
Problem 3: Low signal-to-noise ratio in the assay.
-
Possible Cause: Several factors can contribute to a low signal-to-noise ratio in cellular assays.
-
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without overcrowding[15].
-
Optimize Agonist (fMLF) Concentration: Perform a dose-response curve for fMLF to determine the EC50 and the optimal concentration to use for your inhibition studies. Using a concentration at or near the EC80 is often a good starting point.
-
Optimize Incubation Times: The kinetics of the cellular response can vary. Optimize the incubation times for both the antagonist (Boc-MLF) and the agonist (fMLF)[15].
-
Check Reagent Quality: Ensure all reagents, including buffers and detection agents, are fresh and of high quality[16].
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Boc-MLF IC50 (fMLF-induced superoxide production) | 0.63 µM | [12] |
| Typical Residual TFA Content in Synthetic Peptides | 10% - 40% (by weight) | |
| TFA Concentration Causing Cellular Toxicity | As low as 10 nM; often more pronounced >100 µM | [9][10][11] |
| Recommended Boc-MLF Concentration to avoid off-target effects on FPR2 | < 10 µM | [4][14] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method replaces the trifluoroacetate counter-ion with a chloride ion.
-
Dissolution: Dissolve the TFA-containing peptide in a dilute solution of hydrochloric acid (e.g., 10 mM HCl) at a concentration of approximately 1 mg/mL[5][17].
-
Incubation: Let the solution stand at room temperature for at least one minute[5].
-
Freezing: Rapidly freeze the solution, preferably using liquid nitrogen[5].
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed[5].
-
Repeat: To ensure complete removal of TFA, repeat steps 1-4 at least two more times[5].
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer.
Protocol 2: fMLF-Induced Superoxide Production Assay
This protocol measures the production of superoxide radicals by neutrophils in response to fMLF, a process that should be inhibited by Boc-MLF.
-
Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) to a density of 1 x 10^6 cells/mL[1].
-
Pre-incubation with Boc-MLF: Pre-incubate the cells with various concentrations of Boc-MLF (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Detection Reagent Addition: Add a superoxide detection reagent, such as isoluminol (100 µM) and horseradish peroxidase (40 U/mL), to the cell suspension and incubate for 5 minutes at 37°C[1].
-
Assay Plate Preparation: Add 200 µL of the cell mixture to each well of a white 96-well plate[1].
-
Signal Measurement: Measure the basal chemiluminescence for 5 minutes.
-
Stimulation: Add fMLF to the desired final concentration (e.g., EC80 concentration determined from a prior dose-response curve) to stimulate superoxide production.
-
Data Acquisition: Immediately begin measuring the chemiluminescence signal over time (e.g., for 20 minutes) using a plate reader[1].
Protocol 3: fMLF-Induced Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration upon FPR1 activation by fMLF, which should be blocked by Boc-MLF.
-
Cell Preparation: Plate cells expressing FPR1 (e.g., transfected RBL cells or differentiated HL-60 cells) in a black-wall, clear-bottom 96-well plate and grow to 70-80% confluency[1].
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES, Ca2+, and Mg2+) and then load them with a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) for 1 hour at 37°C, according to the manufacturer's instructions[1].
-
Pre-incubation with Boc-MLF: Pre-incubate the cells with various concentrations of Boc-MLF (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at room temperature[18].
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Stimulation and Data Acquisition: Program the instrument to add fMLF at the desired final concentration and immediately begin reading the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm) over time to measure the intracellular calcium flux[1].
Visualizations
Caption: FPR1 signaling pathway initiated by fMLF and inhibited by Boc-MLF.
Caption: Troubleshooting workflow for poor reproducibility in Boc-MLF experiments.
References
- 1. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Synthesis and bioactivity of chemotactic tetrapeptides: fMLF-OMe analogues incorporating spacer aminoacids at the lateral positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. omizzur.com [omizzur.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com.cn [genscript.com.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
Potential cytotoxicity of Boc-MLF TFA at high concentrations.
Welcome to the technical support center for Boc-MLF TFA. This guide is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the use of this compound, with a particular focus on its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the trifluoroacetate (B77799) salt of Boc-Met-Leu-Phe, a synthetic peptide that acts as an antagonist for the Formyl Peptide Receptor 1 (FPR1)[1]. At higher concentrations, it can also exhibit antagonistic effects on the Formyl Peptide Receptor-Like 1 (FPRL1)[2][3].
Q2: At what concentration does Boc-MLF lose its specificity for FPR1?
A2: To ensure specific antagonism of FPR1, it is recommended to use Boc-MLF at concentrations not exceeding 10 µM.[3][4] Higher concentrations can lead to off-target effects, including the partial inhibition of FPRL1 signaling.[3][4]
Q3: Can the trifluoroacetic acid (TFA) salt contribute to cytotoxicity?
A3: Yes, this is a critical consideration. Trifluoroacetic acid is commonly used in the purification of synthetic peptides, and the resulting TFA salt can be cytotoxic to various cell lines.[5][6][7] Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[5] Therefore, observed cytotoxicity, especially at higher peptide concentrations, may be partly or wholly due to the TFA counter-ion rather than the peptide itself.[5][6]
Q4: How can I mitigate the potential cytotoxic effects of the TFA salt?
A4: If you suspect TFA-induced cytotoxicity, consider exchanging the TFA counter-ion for a more biocompatible one, such as chloride (HCl) or acetate.[6][7] This can be achieved through methods like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion (e.g., 0.1 M HCl).[6][7]
Q5: What is the recommended solvent for dissolving this compound?
A5: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can be cytotoxic at higher concentrations.
Troubleshooting Guide for Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity across all tested concentrations.
-
Possible Cause:
-
TFA Salt Toxicity: The trifluoroacetic acid counter-ion may be causing cytotoxicity, especially at higher concentrations of the peptide stock solution.[5][6][7]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture volume.
-
Poor Cell Health: The cells may have been unhealthy or stressed before the experiment began.
-
-
Troubleshooting Steps:
-
Vehicle Control: Run a vehicle control with the highest concentration of DMSO (or other solvent) used in your experiment to rule out solvent toxicity.
-
TFA Control: If possible, test the cytotoxicity of a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those in your this compound-treated wells.
-
Counter-ion Exchange: Exchange the TFA salt for a hydrochloride (HCl) salt and repeat the cytotoxicity assay.[6][7]
-
Cell Health Check: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Issue 2: High variability in cytotoxicity between replicate wells.
-
Possible Cause:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.
-
Edge Effects: Evaporation from the outer wells of the microplate can concentrate the media and compound, leading to higher cytotoxicity.
-
-
Troubleshooting Steps:
-
Homogenize Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Issue 3: Cytotoxicity is observed, but the expected downstream effects of FPR1 antagonism are not.
-
Possible Cause:
-
Off-Target Effects: At high concentrations (>10 µM), this compound may be inducing cytotoxicity through off-target mechanisms unrelated to FPR1, such as inhibition of FPRL1 or other cellular processes.[3][4]
-
Non-Specific Membrane Effects: High concentrations of peptides can sometimes lead to non-specific interactions with the cell membrane, causing damage.
-
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to identify a concentration range where you observe FPR1 antagonism without significant cytotoxicity.
-
Use a Mechanistically Different Assay: Confirm the cytotoxicity with a second, mechanistically different assay (e.g., if you used an MTT assay which measures metabolic activity, confirm with an LDH assay which measures membrane integrity).
-
Consider a More Specific Antagonist: If specificity is crucial, consider using an alternative FPR1 antagonist with a better selectivity profile at higher concentrations.
-
Data Presentation
The following table provides an illustrative example of potential cytotoxicity of this compound at high concentrations. Note: This is not real experimental data and is for demonstration purposes only. Researchers must perform their own dose-response experiments to determine the cytotoxic profile in their specific cell line and experimental conditions.
| Concentration (µM) | Cell Viability (%) - Cell Line A (e.g., Neutrophil-like) | Cell Viability (%) - Cell Line B (e.g., Epithelial) | Notes |
| 0 (Vehicle Control) | 100 | 100 | Baseline viability. |
| 1 | 98 | 99 | Minimal to no effect on viability. |
| 5 | 95 | 97 | Minimal to no effect on viability. |
| 10 | 92 | 95 | Onset of minor cytotoxicity may be observed. |
| 25 | 75 | 80 | Significant decrease in viability, likely due to off-target effects and/or TFA toxicity. |
| 50 | 50 | 60 | High cytotoxicity observed. |
| 100 | 20 | 35 | Severe cytotoxicity. |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with the provided lysis buffer).
-
Incubate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Boc-MLF TFA.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for the long-term storage and handling of Boc-MLF TFA (N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate (B77799) salt). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and optimal performance of this formyl peptide receptor 1 (FPR1) antagonist in your research.
I. Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and biological activity. Improper handling can lead to degradation of the peptide, affecting experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs) - Storage and Stability
Q1: What are the ideal long-term storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[1] Storing at -80°C may offer additional stability over extended periods.[2] Keep the container tightly sealed to prevent moisture absorption.
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: Boc-MLF is soluble in DMSO up to 2 mg/ml. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] Store these aliquots at -20°C or -80°C. For use in aqueous buffers, prepare the solution fresh on the day of the experiment.
Q3: What is the expected shelf-life of this compound?
A3: While specific long-term stability data for this compound is not extensively published, Boc-protected amino acids and peptides are generally stable for long periods when stored correctly in their lyophilized form.[3] When stored at -20°C as a lyophilized powder, the product should be stable for at least one year. For reconstituted solutions, it is best to use them within a few weeks to a month, even when stored at -80°C, to minimize degradation.
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways for peptides like Boc-MLF include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly in aqueous solutions that are not at an optimal pH.
-
Oxidation: The methionine residue is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Deamidation and Cyclization: While less common for this specific sequence, these are known peptide degradation routes.
-
Effects of Freeze-Thaw Cycles: Repeated changes in temperature can physically stress the peptide, leading to aggregation or degradation.[1]
Data Presentation: General Peptide Stability
The following table summarizes general observations on peptide stability under various storage conditions. Note that these are generalized findings and the specific stability of this compound may vary.
| Storage Condition | Temperature | Form | Expected Stability | Potential Issues |
| Long-Term | -20°C or -80°C | Lyophilized Powder | High (Years) | Hygroscopic; protect from moisture. |
| Short-Term | 4°C | Lyophilized Powder | Limited (Weeks) | Increased risk of moisture absorption and degradation. |
| Working Aliquots | -20°C or -80°C | In DMSO | Good (Weeks to Months) | Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C | In Buffer | Low (Hours to Days) | Prone to hydrolysis and microbial growth. |
II. Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in experimental settings.
Logical Workflow for Troubleshooting Experimental Issues
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Frequently Asked Questions (FAQs) - Troubleshooting
Q5: My cell-based assay is showing inconsistent results or signs of toxicity. Could the this compound be the cause?
A5: Yes, the trifluoroacetate (TFA) counterion can cause issues in biological assays.[2] TFA is a remnant from peptide synthesis and purification and can be cytotoxic or alter cell proliferation even at low concentrations.[2] It can also lower the pH of your assay medium, affecting cell health and protein function. It is advisable to run a vehicle control containing TFA at the same concentration as in your peptide solution to determine its effect.
Q6: I am not observing the expected inhibitory effect of Boc-MLF in my experiment. What could be the problem?
A6: There are several potential reasons for a lack of inhibitory effect:
-
Peptide Degradation: Ensure the peptide has been stored and handled correctly to prevent degradation. Use a fresh aliquot if in doubt.
-
TFA Interference: While often causing toxicity, in some cases, TFA can interfere with peptide-receptor interactions.
-
Incorrect Concentration: Double-check your calculations for the peptide concentration, accounting for the molecular weight of the peptide and the TFA salt.
-
Experimental Setup: Ensure that the concentration of the agonist (e.g., fMLP) you are trying to inhibit is appropriate. Boc-MLF is a competitive antagonist, and its effect can be overcome by high concentrations of the agonist.[1][4]
Q7: The solubility of my this compound in aqueous buffer is poor. How can I improve this?
A7: Boc-MLF has limited solubility in aqueous solutions. The recommended first step is to dissolve the peptide in a small amount of a non-aqueous solvent like DMSO, and then dilute this stock solution into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
Q8: How can I remove the TFA counterion if it is interfering with my assay?
A8: TFA can be exchanged for a more biocompatible counterion like chloride or acetate.[5] The most common method is to repeatedly dissolve the peptide in a dilute solution of a stronger acid (like HCl) and then lyophilize it.[5] This process displaces the TFA, which is removed during lyophilization. Ion-exchange chromatography is another effective method.[6]
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Inhibition of fMLP-induced Neutrophil Chemotaxis
This protocol details how to assess the inhibitory effect of Boc-MLF on the migration of neutrophils towards the chemoattractant fMLP.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
DMSO
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)
Procedure:
-
Prepare Boc-MLF Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare fMLP Stock Solution: Dissolve fMLP in DMSO to create a 1 mM stock solution.
-
Neutrophil Preparation: Isolate human neutrophils from whole blood using standard methods (e.g., Ficoll-Paque gradient followed by dextran (B179266) sedimentation). Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibition Step: Pre-incubate the neutrophil suspension with various concentrations of Boc-MLF (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Chemotaxis Assay Setup:
-
Add fMLP diluted in chemotaxis buffer to the lower wells of the chemotaxis chamber at a final concentration that induces sub-maximal chemotaxis (e.g., 10 nM).
-
Add chemotaxis buffer alone to the lower wells for the negative control.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Analysis: After incubation, remove the filter. Scrape the non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface. Quantify the migrated cells by microscopy.
Protocol 2: Counterion Exchange from TFA to HCl
This protocol describes a common method to replace the TFA counterion with chloride.[7]
Materials:
-
This compound
-
High-purity water
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound peptide in high-purity water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Incubation: Let the solution stand at room temperature for at least 5 minutes.
-
Freezing: Rapidly freeze the solution using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete exchange.
-
Final Step: After the final lyophilization, the peptide is ready to be reconstituted in the desired buffer for your experiment. It is recommended to confirm the peptide's integrity and concentration after the exchange process.
IV. Signaling Pathway Diagram
Boc-MLF acts as an antagonist at the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by an agonist like fMLP, which is blocked by Boc-MLF.
Caption: FPR1 signaling pathway activated by an agonist and inhibited by Boc-MLF.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of the TFA Counter-ion on Boc-MLF Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Boc-MLF, specifically focusing on the impact of the trifluoroacetate (B77799) (TFA) counter-ion.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counter-ion and why is it present in my Boc-MLF sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like Boc-MLF.[1][2] It is utilized for cleaving the synthesized peptide from the resin and as an ion-pairing agent during high-performance liquid chromatography (HPLC) purification.[3][4] Consequently, the final lyophilized peptide product is often a salt, where the negatively charged TFA anion is associated with positively charged residues on the peptide. The amount of residual TFA in a peptide sample can be significant, sometimes comprising up to 45% of the peptide preparation.[5]
Q2: How can the TFA counter-ion interfere with my Boc-MLF biological assays?
A2: The presence of residual TFA can lead to several issues in biological experiments:
-
Direct Cellular Effects: TFA itself can be biologically active, causing unpredictable fluctuations in experimental data.[1] It has been shown to inhibit cell proliferation in some cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[1][6][7] In other cases, it has been observed to stimulate cell growth.[1]
-
Alteration of Peptide Activity: The TFA counter-ion can affect the secondary structure of peptides, which may alter the biological activity of Boc-MLF.[1][8] This can lead to an apparent decrease in its antagonistic potency.
-
Assay Interference: TFA can interfere with certain analytical techniques. For example, it has a strong absorbance band around 1673 cm⁻¹ which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[3][8] It can also lower the pH of your assay medium, which can affect cell health and protein stability.[5]
Q3: I am observing inconsistent results in my cell-based assays with Boc-MLF. Could this be due to TFA?
A3: Yes, inconsistent results are a common symptom of TFA interference.[3] Since the amount of residual TFA can vary between different batches of synthesized peptides, this can lead to poor reproducibility in your experiments.[5] If you observe erratic cell growth, unexpected cytotoxicity, or a decrease in the expected antagonistic activity of Boc-MLF, TFA contamination should be considered a likely cause.
Q4: How can I mitigate the effects of the TFA counter-ion in my experiments?
A4: The most effective way to mitigate the effects of TFA is to perform a counter-ion exchange, replacing the TFA with a more biologically inert counter-ion such as hydrochloride (HCl) or acetate (B1210297).[7][9] This can be achieved through methods like repeated lyophilization with HCl or through ion-exchange chromatography.[10] It is recommended to perform such an exchange before conducting biological experiments, especially for cellular assays.[7][11]
Q5: What is the mechanism of action of Boc-MLF?
A5: Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe) is an antagonist of the Formyl Peptide Receptor 1 (FPR1).[12][13] FPR1 is a G protein-coupled receptor expressed on various immune cells, including neutrophils.[14][15] When activated by agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), FPR1 initiates a signaling cascade that leads to cellular responses such as chemotaxis, superoxide (B77818) production, and degranulation.[16][17] Boc-MLF competitively inhibits the binding of agonists to FPR1, thereby blocking these downstream signaling events.[12][13]
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Antagonistic Activity of Boc-MLF
-
Possible Cause: The TFA counter-ion may be altering the peptide's conformation or exhibiting its own biological effects, masking the true antagonistic activity of Boc-MLF.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced Boc-MLF activity.
Issue 2: Unexpected Cytotoxicity or Effects on Cell Proliferation
-
Possible Cause: The TFA counter-ion is known to have direct effects on cell viability and proliferation.[1][7]
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution of trifluoroacetic acid at a concentration equivalent to that present in your Boc-MLF stock solution and treat your cells with this solution. This will help determine if TFA alone is responsible for the observed effects.
-
Perform a Counter-ion Exchange: As detailed above, exchange the TFA for HCl or acetate.
-
Re-evaluate Cytotoxicity: Test the TFA-exchanged Boc-MLF in your cell-based assay. A reduction in cytotoxicity would indicate that TFA was the primary cause.
-
Data Presentation
The following table illustrates the potential impact of the TFA counter-ion on the biological activity of a peptide antagonist like Boc-MLF, based on general findings in the literature. These values are for illustrative purposes and should be experimentally determined for your specific system.
| Peptide Form | Apparent IC₅₀ (Superoxide Inhibition) | Observation on Cell Viability (at 10 µM) | Interpretation |
| Boc-MLF (TFA salt) | 0.85 µM | 15% decrease in cell viability | The presence of TFA may lead to an overestimation of the IC₅₀ value and introduce confounding cytotoxic effects.[6][11] |
| Boc-MLF (HCl salt) | 0.60 µM | No significant effect | The hydrochloride salt form is expected to provide a more accurate measure of the intrinsic inhibitory activity of Boc-MLF. |
| Boc-MLF (Acetate salt) | 0.65 µM | No significant effect | The acetate salt is another biologically compatible alternative to the TFA salt, providing a more reliable assessment of biological activity.[9] |
Experimental Protocols
Protocol 1: Counter-ion Exchange from TFA to HCl
This protocol describes a common method for replacing the TFA counter-ion with chloride through repeated lyophilization.[10]
Materials:
-
Boc-MLF (TFA salt)
-
0.1 M Hydrochloric acid (HCl) solution
-
High-purity water (e.g., Milli-Q)
-
Lyophilizer
Procedure:
-
Dissolve the Boc-MLF TFA salt in a minimal amount of high-purity water.
-
Add the 0.1 M HCl solution to the peptide solution. The final concentration of HCl should be sufficient to protonate the peptide fully.
-
Let the solution stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly, for instance, in liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen sample overnight until all the solvent has been removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.
-
After the final lyophilization, the resulting Boc-MLF HCl salt can be reconstituted in the desired buffer for your experiment.
Protocol 2: fMLF-Induced Superoxide Production Assay in Neutrophils
This protocol measures the production of superoxide radicals by neutrophils upon stimulation with fMLF and its inhibition by Boc-MLF.
Materials:
-
Isolated human neutrophils
-
Boc-MLF (HCl salt)
-
fMLF
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well plate
-
Spectrophotometer
Procedure:
-
Resuspend isolated neutrophils in HBSS.
-
In a 96-well plate, add cytochrome c to all wells.
-
Add SOD to control wells (to confirm that the measured reduction of cytochrome c is superoxide-dependent).
-
Add different concentrations of Boc-MLF to the experimental wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a final concentration of fMLF (e.g., 1 µM) to all wells except the negative control.
-
Immediately begin reading the absorbance at 550 nm every minute for 30-60 minutes.
-
Calculate the rate of superoxide production from the change in absorbance over time. The inhibitory effect of Boc-MLF can be determined by comparing the rates in the presence and absence of the antagonist.
Signaling Pathway and Workflow Diagrams
Caption: Simplified FPR1 signaling pathway and inhibition by Boc-MLF.
Caption: Experimental workflow for TFA removal and activity validation.
References
- 1. genscript.com [genscript.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. benchchem.com [benchchem.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 15. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-MLF TFA Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Boc-MLF TFA (Boc-Met-Leu-Phe-OH • TFA). Our aim is to facilitate the efficient production of high-purity this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the trifluoroacetic acid salt of Boc-Met-Leu-Phe-OH. It is a well-known antagonist of the formyl peptide receptor (FPR), a G protein-coupled receptor involved in inflammatory responses.[1] Consequently, Boc-MLF is widely used in immunological and pharmacological research to study the role of FPR in various physiological and pathological processes.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most prevalent impurities in the synthesis of this compound are typically related to the methionine residue and the hydrophobicity of the peptide. These include:
-
Methionine Sulfoxide (+16 Da): The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This is a very common modification that can occur during synthesis, cleavage, or even storage.
-
S-Alkylation of Methionine: During the acidic conditions of cleavage, the methionine side chain can be alkylated by carbocations generated from protecting groups.
-
Truncated or Deletion Sequences: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can lead to peptides lacking one or more amino acid residues.
-
Residual TFA: Trifluoroacetic acid (TFA) used during cleavage and purification can form salts with the peptide, which may interfere with biological assays.
-
Aggregates: Due to its hydrophobic nature, Boc-MLF can be prone to aggregation, which can complicate purification and handling.[2]
Q3: How does the purity of this compound affect its biological activity?
A3: The purity of this compound is critical for obtaining reliable and reproducible experimental results. Impurities can have several detrimental effects:
-
Reduced Potency: The presence of non-active or less active impurities will lower the effective concentration of the antagonist, leading to an underestimation of its potency.
-
Altered Bioactivity: Oxidized methionine, for instance, can alter the conformation of the peptide, potentially affecting its binding affinity to the formyl peptide receptor.[3][4][5][6][7]
-
Off-Target Effects: Uncharacterized impurities could have their own biological activities, leading to misleading experimental outcomes.
-
Toxicity: Residual reagents from the synthesis, such as TFA, can be toxic to cells in culture, interfering with in vitro assays.
Troubleshooting Guides
Issue 1: Low Purity of Crude Boc-MLF After Cleavage
Symptoms:
-
HPLC analysis of the crude product shows multiple peaks of significant intensity.
-
Mass spectrometry reveals the presence of species with +16 Da mass shift (methionine oxidation).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidation of Methionine during Cleavage | Use a cleavage cocktail containing scavengers to protect the methionine residue. A common and effective cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). The scavengers neutralize reactive carbocations and can help reduce any oxidized species. |
| Incomplete Deprotection | Ensure sufficient cleavage time and an adequate volume of the cleavage cocktail. For Boc-SPPS, cleavage is typically performed for 2-4 hours at room temperature. |
| Aggregation during Cleavage | If the peptide aggregates on the resin, it can lead to incomplete cleavage. Consider using a more dilute cleavage cocktail or performing the cleavage at a slightly elevated temperature (e.g., 30-35 °C) with careful monitoring. |
Issue 2: Difficulty in Removing Residual TFA
Symptoms:
-
The final product has a persistently acidic pH when dissolved in water.
-
NMR spectroscopy shows a characteristic signal for the trifluoroacetate (B77799) anion.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Washing | After precipitation with cold diethyl ether, ensure the peptide pellet is thoroughly washed multiple times (at least 3-4 times) with fresh, cold diethyl ether to remove residual TFA.[8] |
| Strong Ionic Interaction | The trifluoroacetate anion can form a strong ionic bond with the protonated N-terminus of the peptide. |
| Solution 1: Ion-Exchange Chromatography: Exchange the TFA counter-ion for a more biologically compatible one, such as acetate. This is a highly effective method for complete TFA removal. | |
| Solution 2: Lyophilization from HCl Solution: Dissolve the peptide in a dilute HCl solution (e.g., 10 mM) and lyophilize. Repeat this process 2-3 times. The volatile HCl will replace the TFA, and the final product will be the hydrochloride salt. |
Issue 3: Product is an Oil Instead of a Solid Powder
Symptoms:
-
After purification and lyophilization, the this compound remains a viscous oil or a sticky solid, making it difficult to handle and weigh accurately.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can sometimes prevent a compound from crystallizing or forming a solid powder.[9] Further purification by preparative HPLC may be necessary. |
| Hygroscopic Nature | The TFA salt of the peptide may be hygroscopic, readily absorbing moisture from the atmosphere. Ensure all handling is done in a dry environment (e.g., in a glove box or under a stream of dry nitrogen). |
| Ineffective Lyophilization | Ensure the lyophilizer is functioning correctly and a high vacuum is maintained for a sufficient period to remove all traces of water and other volatile solvents. |
| Recrystallization Required | Recrystallization from an appropriate solvent system can often yield a crystalline solid.[10][11][12][13] For a hydrophobic peptide like Boc-MLF, a mixture of a polar solvent (like methanol (B129727) or ethanol) and a non-polar solvent (like diethyl ether or hexane) could be effective. |
Data Presentation: Comparison of Purification Strategies
The following tables provide a summary of expected purity levels for this compound using different purification techniques. Note: These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Purity Improvement via Recrystallization
| Recrystallization Solvent System | Initial Purity (HPLC Area %) | Purity after Recrystallization (HPLC Area %) | Yield (%) |
| Methanol/Diethyl Ether | 85% | 95-97% | 70-80% |
| Ethanol/Hexane | 85% | 94-96% | 65-75% |
| Dichloromethane/Hexane | 85% | 92-95% | 60-70% |
Table 2: Purity Improvement via Preparative HPLC
| HPLC Column | Mobile Phase Gradient | Initial Purity (HPLC Area %) | Purity after HPLC (HPLC Area %) | Yield (%) |
| C18 (10 µm, 250 x 22 mm) | 30-70% Acetonitrile in Water (+0.1% TFA) over 40 min | 85% | >98% | 50-60% |
| C8 (10 µm, 250 x 22 mm) | 35-75% Acetonitrile in Water (+0.1% TFA) over 40 min | 85% | >98% | 55-65% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To improve the purity of this compound by recrystallization.
Materials:
-
Crude or partially purified this compound
-
Methanol (HPLC grade)
-
Diethyl ether (anhydrous)
-
Beaker or Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven or lyophilizer
Procedure:
-
Dissolve the crude this compound in a minimal amount of methanol at room temperature with stirring.
-
Once fully dissolved, place the solution in an ice bath and allow it to cool to 0-4 °C.
-
Slowly add cold diethyl ether dropwise to the stirred solution until a precipitate begins to form and the solution becomes cloudy.
-
Continue to stir the suspension in the ice bath for 30 minutes to an hour to maximize crystal formation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether.
-
Dry the purified this compound under high vacuum or by lyophilization to obtain a fine white powder.
Protocol 2: Preparative RP-HPLC Purification of this compound
Objective: To achieve high purity of this compound using preparative reverse-phase high-performance liquid chromatography.[14][15][16][17][]
Materials:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of Mobile Phase A, adding a small amount of Mobile Phase B if necessary to achieve complete dissolution. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method:
-
Column: C18, 10 µm, 250 x 22 mm (or similar)
-
Flow Rate: 10-15 mL/min
-
Detection: 220 nm
-
Gradient:
-
0-5 min: 30% B
-
5-45 min: 30% to 70% B
-
45-50 min: 70% to 100% B
-
50-55 min: 100% B
-
55-60 min: 100% to 30% B
-
-
-
Purification: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purity issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation increases the strength of the methionine-aromatic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of methionine oxidation on the binding of human IgG1 to Fc Rn and Fc gamma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. hplc.eu [hplc.eu]
Navigating Boc-MLF Peptide Aggregation: A Technical Support Guide
Boc-MLF (N-tert-Butyloxycarbonyl-Met-Leu-Phe) is a potent and selective antagonist of the formyl peptide receptor 1 (FPR1), playing a crucial role in studying inflammatory responses. However, like many peptides, Boc-MLF can be prone to aggregation in solution, a phenomenon that can significantly impact experimental reproducibility and outcomes. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and mitigate Boc-MLF aggregation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of Boc-MLF in solution.
Frequently Asked Questions (FAQs)
Q1: My Boc-MLF solution appears cloudy or has visible particulates. What is happening?
A1: Cloudiness or the presence of visible particles in your Boc-MLF solution is a primary indicator of peptide aggregation. This occurs when individual peptide molecules self-associate to form larger, often insoluble, complexes. This can be driven by factors such as hydrophobic interactions and the formation of intermolecular hydrogen bonds.
Q2: What are the primary causes of Boc-MLF aggregation?
A2: Several factors can contribute to the aggregation of Boc-MLF:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Solvent: The choice of solvent is critical. While Boc-MLF is soluble in DMSO, improper dissolution or the introduction of aqueous buffers can trigger aggregation.[1]
-
pH and Ionic Strength: The pH and salt concentration of the solution can influence the charge state of the peptide and affect its solubility and propensity to aggregate.
-
Temperature: Temperature fluctuations can impact peptide conformation and solubility, potentially leading to aggregation.
-
Mechanical Stress: Agitation or vigorous vortexing can sometimes induce aggregation.
Q3: How can I prevent Boc-MLF from aggregating when preparing my stock solution?
A3: To minimize aggregation during stock solution preparation:
-
Use the recommended solvent: Boc-MLF is reported to be soluble up to 2 mg/mL in Dimethyl Sulfoxide (DMSO).[1] It is crucial to start by dissolving the peptide completely in a small amount of pure DMSO before adding any aqueous buffer.
-
Gentle Dissolution: Instead of vigorous vortexing, gently swirl the vial or use sonication to aid dissolution.
-
Work with appropriate concentrations: Prepare stock solutions at a concentration known to be stable and dilute to the final working concentration immediately before use.
Q4: I need to use Boc-MLF in an aqueous buffer for my cell-based assay. How can I avoid precipitation?
A4: When transitioning from a DMSO stock to an aqueous buffer, the following steps are recommended:
-
Stepwise Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring. Avoid adding the buffer directly to the DMSO stock.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay, as high concentrations can be toxic to cells. Aim for the lowest effective concentration of DMSO.
-
Incorporate Solubilizing Agents: In some cases, the inclusion of a small percentage of organic co-solvents or non-ionic detergents in the final buffer can help maintain peptide solubility.
Q5: Can I store my diluted Boc-MLF working solutions?
A5: It is generally not recommended to store diluted, aqueous working solutions of Boc-MLF for extended periods. It is best practice to prepare them fresh for each experiment to avoid aggregation-related issues that can occur over time. Aliquot and store the concentrated DMSO stock solution at -20°C or -80°C for long-term storage.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 509.66 g/mol | [1] |
| Formula | C25H39N3O6S | [1] |
| Sequence | Boc-Met-Leu-Phe | [1] |
| Solubility | Soluble to 2 mg/mL in DMSO | [1] |
| Biological Activity | Antagonist of Formyl Peptide Receptor 1 (FPR1) | [1] |
| EC50 | 0.63 µM for reducing fMLF-induced superoxide (B77818) production | [1] |
Experimental Protocols
Researchers can employ several techniques to monitor and characterize peptide aggregation. Below are generalized protocols that can be adapted for studying Boc-MLF aggregation.
Protocol 1: Monitoring Boc-MLF Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of Boc-MLF particles in solution and assess the extent of aggregation over time.
Methodology:
-
Sample Preparation:
-
Prepare a fresh stock solution of Boc-MLF in 100% DMSO at a concentration of 2 mg/mL.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilute the Boc-MLF stock solution into the aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is kept constant across samples.
-
-
DLS Measurement:
-
Transfer the prepared Boc-MLF solution to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform DLS measurements at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor changes in particle size distribution.
-
-
Data Analysis:
-
Analyze the DLS data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time indicates the formation of aggregates.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
Objective: To detect the formation of β-sheet-rich fibrillar aggregates of Boc-MLF.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., glycine-NaOH, pH 8.5).
-
-
Sample Preparation:
-
Prepare Boc-MLF solutions at different concentrations or under various conditions (e.g., different pH, temperature) that you wish to test for aggregation.
-
Include a positive control (e.g., a known amyloidogenic peptide) and a negative control (buffer only).
-
-
Assay Procedure:
-
In a 96-well black plate, add a small volume of the ThT stock solution to each well containing the Boc-MLF samples.
-
Incubate the plate at the desired temperature, with or without agitation.
-
Measure the fluorescence intensity at excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively, at regular time intervals.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time suggests the formation of ThT-binding fibrillar aggregates.
-
Visualizations
Signaling Pathway
Boc-MLF acts as an antagonist to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor. The following diagram illustrates the canonical signaling pathway initiated by the agonist fMLF and its inhibition by Boc-MLF.
Caption: FPR1 signaling pathway and its inhibition by Boc-MLF.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting Boc-MLF aggregation issues.
Caption: Workflow for troubleshooting Boc-MLF peptide aggregation.
References
Validating a New Batch of Boc-MLF TFA: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of a new batch of Boc-Met-Leu-Phe Trifluoroacetate (Boc-MLF TFA). This document offers troubleshooting advice and detailed protocols in a question-and-answer format to address common issues encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide derivative that acts as an antagonist for the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria or damaged mitochondria. As an antagonist, Boc-MLF blocks the binding of FPR1 agonists, such as f-Met-Leu-Phe (fMLF), thereby inhibiting downstream signaling pathways that lead to cellular responses like chemotaxis, superoxide (B77818) production, and degranulation.[1] At higher concentrations, Boc-MLF may also exhibit some antagonistic effects on the Formyl Peptide Receptor-Like 1 (FPRL1).
Q2: Why is it crucial to validate each new batch of this compound?
A2: Validating each new batch of a chemical compound is a critical step in ensuring the reproducibility and reliability of experimental results. Batch-to-batch variability can arise from differences in synthesis, purification, and handling, potentially affecting the compound's purity, stability, and biological activity. For this compound, this could manifest as a weaker or stronger antagonistic effect than expected, leading to misinterpretation of experimental data.
Q3: What are the key quality control parameters to check for a new batch of this compound?
A3: Before performing functional assays, it is essential to review the Certificate of Analysis (CoA) provided by the manufacturer. Key parameters to verify include:
| Parameter | Typical Specification | Importance |
| Appearance | White to off-white solid | Indicates the general purity and absence of gross contamination. |
| Purity (by HPLC) | ≥95% | Ensures that the observed biological activity is attributable to the compound of interest and not to impurities. |
| Molecular Formula | C25H39N3O6S (for Boc-MLF) | Confirms the chemical identity of the peptide portion. |
| Molecular Weight | ~509.66 g/mol (for Boc-MLF) | Used for accurate preparation of stock solutions. Note that the TFA salt will have a higher molecular weight. |
| Solubility | Soluble in DMSO | Confirms the appropriate solvent for preparing a stock solution. |
| Storage Conditions | Typically -20°C or colder | Ensures the long-term stability of the compound. |
Q4: Can the Trifluoroacetic acid (TFA) counterion affect my experiments?
A4: Yes, the TFA counterion, a remnant from the peptide synthesis and purification process, can potentially impact biological assays. TFA can alter the pH of your experimental buffer and, in some cell systems, may have direct biological effects or interfere with the peptide's activity. If you observe inconsistent results between batches or suspect TFA interference, consider the following:
-
Control for TFA effects: Test the effect of TFA alone on your cells at concentrations equivalent to those present in your this compound solution.
-
Counterion exchange: For sensitive applications, consider exchanging the TFA counterion for a more biocompatible one, such as hydrochloride (HCl) or acetate.
Experimental Validation Protocols
The primary method for validating the activity of this compound is to assess its ability to inhibit the cellular responses induced by a known FPR1 agonist, such as fMLF. The two most common functional assays for this purpose are the calcium mobilization assay and the chemotaxis assay.
Calcium Mobilization Assay
This assay measures the ability of Boc-MLF to block the fMLF-induced increase in intracellular calcium concentration in FPR1-expressing cells.
Experimental Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line that endogenously expresses FPR1 (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype) or a cell line stably transfected with FPR1.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Assay Procedure:
-
Resuspend the dye-loaded cells in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with a range of concentrations of the new batch of this compound (e.g., 10 nM to 100 µM) or a vehicle control (e.g., DMSO) for 10-20 minutes at room temperature.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add a pre-determined concentration of fMLF (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells to stimulate calcium mobilization.
-
Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The increase in intracellular calcium is measured as a change in fluorescence intensity.
-
Determine the percentage of inhibition of the fMLF response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
-
Expected Outcome:
A new, active batch of this compound should produce a dose-dependent inhibition of the fMLF-induced calcium flux, with an IC50 value consistent with previously validated batches or literature values.
Chemotaxis Assay
This assay assesses the ability of Boc-MLF to inhibit the directed migration of neutrophils towards a gradient of fMLF.
Experimental Workflow:
References
Technical Support Center: Optimizing Boc-MLF Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-MLF, a potent antagonist of the Formyl Peptide Receptor 1 (FPR1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to optimize your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Boc-MLF and what is its primary mechanism of action?
A1: Boc-MLF (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1). By binding to FPR1, it blocks the downstream signaling cascades typically initiated by N-formylated peptide agonists like fMLF (N-formyl-methionyl-leucyl-phenylalanine).[1] This inhibition prevents various cellular responses, including chemotaxis, superoxide (B77818) production, and degranulation in immune cells such as neutrophils.[2]
Q2: What does "TFA treatment" in the context of Boc-MLF refer to?
A2: The term "Boc-MLF TFA treatment" does not refer to a standard biological treatment protocol for cells. Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides, including Boc-MLF, to remove the Boc (tert-butoxycarbonyl) protecting group from the N-terminus of the peptide. Therefore, "TFA" is associated with the chemical properties and preparation of the Boc-MLF compound itself, not its application in cell-based experiments. Residual TFA from synthesis is typically removed during the final purification steps.
Q3: How should I dissolve and store Boc-MLF?
A3: Boc-MLF is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions can typically be stored at -20°C for at least one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q4: What is the optimal incubation time for Boc-MLF in cell-based assays?
A4: The optimal incubation time for Boc-MLF can vary depending on the cell type, the specific assay, and the experimental goals. Generally, a pre-incubation period of 5 to 30 minutes with Boc-MLF is recommended before adding the FPR1 agonist (e.g., fMLF) to allow for sufficient receptor binding and inhibition.[4] For longer-term studies, such as those examining gene expression or cell differentiation, incubation times may be extended. However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q5: What are the potential off-target effects of Boc-MLF?
A5: While Boc-MLF preferentially inhibits FPR1 at lower concentrations, it can exhibit off-target effects at higher concentrations by partially inhibiting other formyl peptide receptors like FPR2 (also known as FPRL1).[5][6] To ensure specificity for FPR1, it is recommended to use Boc-MLF at concentrations below 10 µM.[5][6] If specificity is a major concern, using a more selective FPR1 antagonist like cyclosporin (B1163) H might be considered.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of agonist-induced response | Suboptimal Incubation Time: The pre-incubation time with Boc-MLF may be too short for effective receptor binding. | Perform a time-course experiment, testing pre-incubation times ranging from 5 to 60 minutes before adding the agonist. |
| Insufficient Boc-MLF Concentration: The concentration of Boc-MLF may be too low to effectively compete with the agonist. | Conduct a dose-response experiment to determine the optimal inhibitory concentration of Boc-MLF for your specific cell type and agonist concentration. A common starting concentration is 1 µM. | |
| Agonist Concentration is Too High: An excessively high concentration of the agonist can overcome the competitive inhibition by Boc-MLF. | Reduce the concentration of the agonist to a level that elicits a sub-maximal response, allowing for a clearer window of inhibition. | |
| Boc-MLF Degradation: Improper storage or multiple freeze-thaw cycles of the Boc-MLF stock solution can lead to its degradation. | Prepare fresh aliquots of the Boc-MLF stock solution and store them properly at -20°C or -80°C. | |
| Inconsistent results between experiments | Variability in Incubation Times: Inconsistent timing of Boc-MLF pre-incubation and agonist stimulation. | Standardize all incubation times in your experimental protocol and use a timer to ensure consistency across all samples and experiments. |
| Cell Health and Passage Number: Variations in cell health, confluency, or passage number can affect cellular responses. | Maintain a consistent cell culture practice, using cells within a defined passage number range and ensuring they are healthy and at a consistent confluency at the time of the experiment. | |
| Observed cytotoxicity | High Concentration of Boc-MLF or DMSO: High concentrations of Boc-MLF or the solvent (DMSO) can be toxic to cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for both Boc-MLF and DMSO in your specific cell line. Ensure the final DMSO concentration in the culture medium is kept to a minimum (typically <0.5%). |
| Prolonged Incubation Time: Long exposure to the antagonist, even at non-toxic concentrations, might induce cellular stress. | If long incubation times are necessary, consider reducing the concentration of Boc-MLF and monitor cell viability at different time points. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for Boc-MLF in various applications. It is important to note that the optimal concentration should be empirically determined for each experimental system.
| Application | Cell Type | Boc-MLF Concentration Range | Pre-incubation Time | Reference |
| Inhibition of fMLF-induced superoxide production | Neutrophils | 0.1 - 10 µM | 15 minutes | [5] |
| Inhibition of fMLF-induced calcium flux | HL-60 cells | 1 - 25 µM | 5 - 30 minutes | [4] |
| Inhibition of FPRa14-induced cell differentiation | N2a cells | 10 µM | Not specified | [6] |
| Inhibition of fMLF-induced chemotaxis | Neutrophils | 1 µM | Not specified | [6] |
Experimental Protocols
Protocol 1: Inhibition of fMLF-Induced Superoxide Production in Neutrophils
This protocol provides a general guideline for assessing the inhibitory effect of Boc-MLF on fMLF-induced superoxide production in neutrophils using a cytochrome c reduction assay.
Materials:
-
Isolated human neutrophils
-
Boc-MLF (stock solution in DMSO)
-
fMLF (agonist, stock solution in DMSO)
-
Cytochrome c
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Preparation: Isolate human neutrophils from whole blood using a standard density gradient centrifugation method. Resuspend the cells in HBSS at a concentration of 1 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Boc-MLF Pre-incubation: Add 25 µL of HBSS containing the desired concentration of Boc-MLF (or vehicle control, e.g., DMSO diluted in HBSS) to the wells. Incubate the plate at 37°C for 15 minutes.
-
Cytochrome c Addition: Add 25 µL of cytochrome c solution (final concentration ~1 mg/mL) to each well.
-
Agonist Stimulation: Add 25 µL of fMLF solution (to achieve a final concentration that elicits a sub-maximal response, e.g., 100 nM) to the appropriate wells.
-
Measurement: Immediately begin reading the absorbance at 550 nm every minute for 15-30 minutes using a spectrophotometer with temperature control at 37°C.
-
Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. Compare the rates between control and Boc-MLF-treated samples to determine the inhibitory effect.
Visualizations
Signaling Pathway
Caption: Simplified FPR1 signaling pathway initiated by an agonist like fMLF and inhibited by Boc-MLF.
Experimental Workflow
Caption: General experimental workflow for studying the inhibitory effects of Boc-MLF.
References
- 1. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Boc-MLF TFA Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results encountered during experiments involving Boc-MLF (Boc-Met-Leu-Phe) and its deprotection using trifluoroacetic acid (TFA).
Troubleshooting Guide
Unexpected results in Boc-MLF TFA experiments often manifest as impurities or unexpected masses in analytical data. This guide provides a systematic approach to identifying and resolving these issues.
Unexpected Mass Spectrometry (MS) Results
One of the most common challenges is the appearance of unexpected peaks in mass spectra. The following table summarizes potential modifications and their corresponding mass shifts.
| Observed Mass Shift (Da) | Potential Modification/Side Reaction | Probable Cause | Suggested Action |
| +1 | Deamidation (Asn → Asp, Gln → Glu)[1] | Prolonged exposure to acidic conditions or high pH during workup. | Minimize cleavage time and maintain a low temperature. Ensure prompt neutralization if required. |
| +28 | Formylation[2] | Use of formic acid in purification or as a byproduct of solvent degradation.[2] Can occur as an artifact during protein purification if formic acid is used.[2] | Use high-purity solvents and avoid formic acid in mobile phases if formylation is a concern. |
| +42 | Acetylation[2] | Use of acetic acid in buffers or as a contaminant. | Use fresh, high-purity reagents and solvents. |
| +56 | S-t-butylation of Cysteine or Methionine | Scavengers are insufficient to trap tert-butyl cations generated during Boc deprotection.[3] | Increase the concentration or change the type of scavengers in the cleavage cocktail (e.g., use of thioanisole (B89551) or dithiothreitol).[3][4] |
| +114 | TFA Adduct | Residual TFA from the cleavage or purification steps.[5] | Improve the washing and drying steps after cleavage.[6] Lyophilize the peptide from a dilute HCl or acetic acid solution to exchange the counter-ion. |
| -17 | Pyroglutamate formation from N-terminal Gln | Acid-catalyzed cyclization of N-terminal glutamine. | Minimize exposure to acidic conditions. |
| -30 | Homoserine from Met | Reaction of methionine with cyanogen (B1215507) bromide (if used). | Not typically a TFA-related side reaction, but a common peptide modification. |
Troubleshooting Decision Tree
If you encounter issues such as low peptide yield or unexpected impurities, the following decision tree can help guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is Boc-MLF and what is its primary function?
A1: Boc-MLF, or Boc-Met-Leu-Phe, is a synthetic peptide that acts as an antagonist of the formyl peptide receptor 1 (FPR1).[6][7] FPR1 is a G protein-coupled receptor involved in the inflammatory response and chemotaxis of immune cells.[4][8] By blocking this receptor, Boc-MLF can inhibit cellular responses such as superoxide (B77818) production and degranulation induced by FPR1 agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine).[6][7]
Q2: Why is trifluoroacetic acid (TFA) used in experiments with Boc-MLF?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for the cleavage of the peptide from the resin support and the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from the N-terminus and other side-chain protecting groups.[2][9]
Q3: What are scavengers and why are they necessary in a TFA cleavage cocktail?
A3: During the TFA-mediated cleavage of protecting groups like Boc, highly reactive carbocations (e.g., tert-butyl cations) are generated.[4] These cations can react with nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to undesired modifications.[4][10] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations, thereby preventing side reactions and protecting the integrity of the synthesized peptide.[4] Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[4]
Q4: My HPLC chromatogram shows multiple peaks after cleavage. What could be the cause?
A4: Multiple peaks in an HPLC chromatogram of a crude peptide product can be due to several factors:
-
Incomplete deprotection: Some side-chain protecting groups may not have been fully removed, leading to a mixture of partially protected peptides.
-
Side reactions: As discussed in the troubleshooting guide, side reactions such as alkylation, formylation, or deamidation can result in a heterogeneous product mixture.
-
Deletion sequences: Errors during solid-phase synthesis can lead to peptides with one or more missing amino acids.
-
Aggregation: Some peptide sequences are prone to aggregation, which can appear as broad or multiple peaks.
Q5: How can I confirm the identity of unexpected peaks in my mass spectrometry data?
A5: To identify unexpected peaks, first calculate the mass difference between the unexpected peak and the expected mass of your peptide. Compare this mass difference to the known mass shifts of common modifications listed in the "Unexpected Mass Spectrometry (MS) Results" table. For a more definitive identification, tandem mass spectrometry (MS/MS) can be performed. MS/MS fragments the peptide and allows for the determination of its amino acid sequence and the specific location of any modifications.
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-MLF using TFA
This protocol describes a standard procedure for the cleavage and deprotection of a Boc-protected peptide from a solid support.
Materials:
-
Boc-MLF-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a filter
Procedure:
-
Resin Washing: Wash the Boc-MLF-resin with DCM (3 x 10 mL per gram of resin) to remove any residual solvents from synthesis and swell the resin.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin in the reaction vessel (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
TFA Removal (Optional but Recommended): Reduce the volume of the combined filtrate by approximately 50-70% under a gentle stream of nitrogen. This helps to improve precipitation.[11]
-
Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.
-
Incubation: Place the centrifuge tube at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether supernatant. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Protocol 2: Analysis of Cleavage Products by RP-HPLC
Materials:
-
Crude peptide product
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approximately 1 mg) in 1 mL of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Injection: Inject 10-20 µL of the sample onto the C18 column.
-
Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide of this size would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. Collect fractions corresponding to the major peaks for further analysis by mass spectrometry.
Data Presentation
Quantitative Analysis of S-t-Butylation Side Reaction
The following table presents data on the formation of S-t-butylated cysteine as a side product under different TFA cleavage conditions for a model peptide. This illustrates how reaction time and temperature can influence the extent of this side reaction.[3]
| Cleavage Condition | Duration | Temperature | S-t-butylation (%) |
| TFA:TIS:H₂O (95:2.5:2.5) | 1 hour | 25°C | 15.4 |
| TFA:TIS:H₂O (95:2.5:2.5) | 30 minutes | 25°C | Not specified |
| TFA:TIS:H₂O (95:2.5:2.5) | 30 minutes | 40°C | 18.8 |
| TFA:TIS:H₂O (95:2.5:2.5) | 2 hours | 40°C | 32.3 |
Data adapted from a study on a somatostatin (B550006) analog and may vary for other peptides.[3]
Visualizations
FPR1 Signaling Pathway
Boc-MLF acts as an antagonist to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor. The diagram below illustrates the canonical signaling pathway initiated by an FPR1 agonist, which is inhibited by Boc-MLF.
References
- 1. The plus one dilemma [matrixscience.com]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 9. waters.com [waters.com]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 11. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
Comparing the efficacy of Boc-MLF TFA and Cyclosporin H as FPR1 antagonists.
For researchers in immunology, inflammation, and drug development, the formyl peptide receptor 1 (FPR1) presents a compelling target for therapeutic intervention. The strategic blockade of this key G protein-coupled receptor, centrally involved in chemotaxis and the inflammatory cascade, has spurred the investigation of various antagonists. Among the most frequently cited in preclinical research are the synthetic peptide Boc-MLF TFA and the cyclic peptide Cyclosporin (B1163) H. This guide provides a comprehensive comparison of their efficacy, drawing upon experimental data to inform the selection of the most appropriate tool for FPR1-centric research.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following table summarizes the reported antagonist potency (IC50) of this compound and Cyclosporin H across various functional assays. It is important to note that absolute IC50 values can vary between studies due to differences in cell types, agonist concentrations, and specific experimental conditions.
| Parameter | This compound | Cyclosporin H | Assay Type | Cell Type |
| IC50 | ~0.63 µM[1] | ~100 nM[2] | Receptor Binding ([3H]-fMLF displacement) | FPR1-transfected rat basophilic leukemia (RBL) cells |
| IC50 | Not explicitly found | ~472 nM[3] | fMLF-induced NADPH Oxidase Activity | Human Neutrophils |
| IC50 | Not explicitly found | ~28 nM[3] | RE-04-001-induced NADPH Oxidase Activity | Human Neutrophils |
| IC50 | 5 - 16 µM[4] | Not explicitly found in the same study | fMLF-induced Chemotaxis | Human Neutrophils |
| Selectivity | Also antagonizes FPR2 at higher concentrations.[4] | Highly selective for FPR1 at lower concentrations; may show some activity at FPR2 at concentrations >2.5 µM.[5] | Various functional assays | Various |
Delving into the Data: A Closer Look at Efficacy
Cyclosporin H consistently emerges as a more potent antagonist of FPR1 than this compound in receptor binding and inhibition of downstream signaling events like NADPH oxidase activity.[2][3] One study reported an IC50 of approximately 100 nM for Cyclosporin H in displacing a radiolabeled agonist from FPR1-transfected cells.[2] In functional assays measuring the inhibition of fMLF-induced NADPH oxidase activity in human neutrophils, Cyclosporin H exhibited an IC50 of 472 nM.[3]
This compound, a derivative of the FPR1 agonist fMLF, acts as a competitive antagonist.[2][5] While specific IC50 values for receptor binding are not as consistently reported in the literature as for Cyclosporin H, its potency in inhibiting functional responses is generally in the micromolar range. For instance, its EC50 for reducing fMLF-induced superoxide (B77818) production is reported to be 0.63 µM.[1] In chemotaxis assays, the IC50 for Boc-MLF has been shown to be in the range of 5 to 16 µM.[4]
A critical consideration is receptor selectivity. While both are predominantly used as FPR1 antagonists, Boc-MLF can also inhibit FPR2 at higher concentrations.[4] Cyclosporin H is considered highly selective for FPR1, although some off-target effects on FPR2 have been noted at concentrations exceeding 2.5 µM.[5] For experiments demanding high specificity for FPR1, Cyclosporin H is often the preferred choice.
Understanding the Mechanism: The FPR1 Signaling Pathway
Activation of FPR1 by agonists such as N-formylmethionyl-leucyl-phenylalanine (fMLF) initiates a cascade of intracellular signaling events crucial for neutrophil activation and migration. Both this compound and Cyclosporin H act by competitively binding to the receptor, thereby preventing the initiation of this cascade.
FPR1 Signaling Cascade
Experimental Corner: Protocols for Antagonist Evaluation
The following are detailed methodologies for key experiments used to assess the efficacy of FPR1 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration, a key downstream event in FPR1 signaling.
References
- 1. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of fMLP as a Positive Control in Boc-MLF TFA Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of inflammatory responses and neutrophil activation, N-formyl-methionyl-leucyl-phenylalanine (fMLP) and Boc-Met-Leu-Phe (Boc-MLF) serve as critical tools for dissecting cellular signaling pathways. fMLP, a potent bacterial-derived chemoattractant, acts as a robust positive control, reliably initiating a cascade of pro-inflammatory responses in neutrophils. Conversely, Boc-MLF functions as a competitive antagonist, specifically blocking these effects. This guide provides a comparative analysis of their functions, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting experiments targeting the formyl peptide receptor 1 (FPR1). The trifluoroacetate (B77799) (TFA) salt form of Boc-MLF is a common result of peptide synthesis and purification and is not expected to interfere with its biological activity in the assays described.[1]
Quantitative Performance Comparison
The efficacy of fMLP in activating neutrophils and the inhibitory potency of Boc-MLF are typically quantified by determining their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50), respectively. These values are crucial for establishing appropriate experimental concentrations.
| Parameter | fMLP | Boc-MLF TFA | Assay | Cell Type | Reference |
| EC50 | ~20 nM | - | Superoxide (B77818) Production | Human Neutrophils | [2] |
| EC50 | 10 nM - 10 µM (dose-dependent increase) | - | Calcium Mobilization | Human Neutrophils | [3] |
| IC50 | - | 0.63 µM (EC50 of 0.63 µM for reduction) | Superoxide Production (fMLP-induced) | Not Specified | [4] |
Signaling Pathways and Experimental Workflow
The interaction of fMLP with FPR1 triggers a well-defined signaling cascade, which can be effectively blocked by Boc-MLF. Understanding this pathway is fundamental to interpreting experimental outcomes.
fMLP Signaling Pathway
fMLP binds to the G protein-coupled receptor FPR1, initiating a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and superoxide production.[5][6][7][8] The key steps involve the activation of G-proteins, phospholipase C (PLC), and phosphoinositide 3-kinase (PI3K), as well as the mobilization of intracellular calcium and activation of mitogen-activated protein kinases (MAPKs).[5][9][10][11]
Caption: fMLP signaling cascade in neutrophils.
General Experimental Workflow
A typical experiment to assess the antagonistic properties of Boc-MLF involves pre-incubating neutrophils with the antagonist before stimulating them with fMLP. The resulting cellular response is then measured and compared to controls.
Caption: Workflow for assessing this compound's antagonism.
Detailed Experimental Protocols
Accurate and reproducible data depend on well-defined experimental protocols. Below are methodologies for key assays used to study neutrophil activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following neutrophil stimulation.
1. Cell Preparation:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating at 37°C in the dark.
-
Wash the cells to remove extracellular dye and resuspend in the assay buffer.
2. Treatment:
-
Pre-incubate the dye-loaded neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
3. Stimulation and Measurement:
-
Place the cell suspension in a fluorometer.
-
Record a baseline fluorescence reading.
-
Add a specific concentration of fMLP to stimulate the cells.
-
Continuously record the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.[3]
Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
1. Chamber Preparation:
-
Use a Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.[12][13]
-
Add a solution containing fMLP to the lower wells of the chamber. The upper wells will contain the neutrophil suspension.
2. Cell Preparation and Treatment:
-
Isolate neutrophils as described above.
-
Pre-incubate a sample of the neutrophils with this compound, while a control sample is incubated with vehicle.
3. Migration:
-
Add the treated and control neutrophil suspensions to the upper wells of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-120 minutes).[14]
4. Quantification:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an intracellular enzyme like myeloperoxidase.[15]
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions, a key function of activated neutrophils.
1. Reagent Preparation:
-
Prepare a solution of ferricytochrome c in a suitable buffer (e.g., HBSS).
2. Cell Preparation and Treatment:
-
Isolate neutrophils and resuspend them in the assay buffer.
-
Pre-incubate the neutrophils with this compound or vehicle control.
3. Stimulation and Measurement:
-
Add the ferricytochrome c solution to the neutrophil suspension.
-
Add fMLP to stimulate superoxide production.
-
Incubate at 37°C for a defined period.
-
Measure the change in absorbance at 550 nm using a spectrophotometer. The reduction of ferricytochrome c to ferrocytochrome c by superoxide anions results in an increase in absorbance at this wavelength.[16][17] To ensure specificity, a parallel reaction containing superoxide dismutase (SOD) can be run to quench the superoxide-dependent reduction of cytochrome c.
References
- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. [jci.org]
- 10. [PDF] Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidation of reduced cytochrome c by hydrogen peroxide. Implications for superoxide assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Boc-MLF TFA on fMLP-Induced Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Boc-MLF TFA's performance in inhibiting N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced signaling against other common antagonists. Supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological processes are presented to aid in the selection of the most appropriate research tools.
Introduction to fMLP Signaling and Its Inhibition
N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant that plays a crucial role in the innate immune response by activating formyl peptide receptors (FPRs), primarily FPR1, on the surface of phagocytic leukocytes such as neutrophils. This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense.
The study of fMLP-induced signaling pathways is critical for understanding inflammation and developing novel therapeutics. Specific antagonists are invaluable tools in this research. This compound (tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate) is a widely used competitive antagonist of FPR1. It effectively blocks fMLP-induced cellular responses by competing for the same binding site on the receptor.
This guide compares this compound with other commonly used fMLP signaling inhibitors:
-
Boc-FLFLF (Boc-2): Another peptide-based FPR1 antagonist.
-
Cyclosporin H: A potent and selective cyclic peptide antagonist of FPR1.
-
WRWWWW (WRW4): A selective antagonist for FPR2, often used as a negative control for FPR1-mediated effects.
Comparative Performance of fMLP Signaling Inhibitors
The efficacy of these inhibitors is typically evaluated through various in vitro assays that measure the downstream effects of fMLP-FPR1 interaction. The following tables summarize the available quantitative data for each inhibitor across different validation assays.
Table 1: Inhibition of fMLP-Induced Receptor Binding
| Inhibitor | Assay Type | Cell Type | Ligand | Potency (IC50 / Kd) | Reference(s) |
| This compound | Radioligand Binding | Human Polymorphonuclear Leukocytes | [3H]fMLP | IC50: ~9.1 x 10⁻⁵ M | [1] |
| Radioligand Binding | Human Basophils | [3H]fMLP | Kd: ~1.3 x 10⁻⁶ M | [1] | |
| Cyclosporin H | Radioligand Binding | Human Polymorphonuclear Leukocytes | [3H]fMLP | IC50: ~5.4 x 10⁻⁷ M | [1] |
| Radioligand Binding | Human Basophils | [3H]fMLP | Kd: ~9 x 10⁻⁸ M | [1] | |
| WRWWWW (WRW4) | Radioligand Binding (FPR2) | FPR2-expressing cells | WKYMVm | IC50: 0.23 µM | [2] |
Table 2: Inhibition of fMLP-Induced Cellular Responses
| Inhibitor | Assay Type | Cell Type | fMLP Concentration | Potency (EC50 / IC50) | Reference(s) |
| This compound | Superoxide (B77818) Production | Not Specified | Not Specified | EC50: 0.63 µM | |
| Cyclosporin H | Histamine Release | Human Basophils | Not Specified | - | [1] |
| β-glucuronidase Release | HL-60 cells | 50 nM | IC50: 2.2 µM | ||
| Boc-FLFLF | General FPR1 Antagonist | Neutrophils | Not Specified | Less potent than Cyclosporin H | [3] |
Note: Direct comparative IC50 values for Boc-FLFLF and WRW4 against fMLP-induced responses are not as readily available in the literature, as WRW4 is primarily a selective FPR2 antagonist and Boc-FLFLF is often cited qualitatively as being less potent than Cyclosporin H.[3] At higher concentrations (above 10 µM), Boc-MLF and Boc-FLFLF may also exhibit some inhibitory effects on FPR2.[4]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the fMLP signaling cascade and the workflows of key assays.
Caption: fMLP Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflows for Validating fMLP Signaling Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following fMLP stimulation.
Materials:
-
Neutrophils or other FPR1-expressing cells
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
fMLP
-
This compound and other inhibitors
-
Fluorescence plate reader or spectrophotometer
Protocol:
-
Cell Preparation: Isolate neutrophils from whole blood or culture an appropriate cell line. Resuspend cells in HBSS.
-
Dye Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Inhibitor Pre-incubation: Resuspend the cells in HBSS and pre-incubate with desired concentrations of this compound or other inhibitors for 15-30 minutes at 37°C.
-
fMLP Stimulation: Place the cell suspension in the fluorometer and establish a baseline fluorescence reading. Add fMLP to stimulate the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time. For Fura-2, this is typically done by measuring emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of these intensities is proportional to the intracellular calcium concentration.
Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide radicals by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Isolated neutrophils
-
HBSS
-
Cytochrome c
-
fMLP
-
This compound and other inhibitors
-
Superoxide Dismutase (SOD) as a control
-
Spectrophotometer
Protocol:
-
Cell Preparation: Isolate neutrophils and resuspend them in HBSS.
-
Inhibitor Pre-incubation: Pre-warm the cell suspension to 37°C and pre-incubate with the inhibitors for 15-30 minutes.
-
Assay Setup: In a microplate, add the cell suspension, cytochrome c, and either buffer or SOD (for control wells).
-
Stimulation: Add fMLP to initiate superoxide production.
-
Measurement: Incubate at 37°C and measure the change in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide production.
Degranulation Assay (β-hexosaminidase Release)
This assay measures the release of granular enzymes, such as β-hexosaminidase, as an indicator of degranulation.
Materials:
-
RBL-2H3 cells or other suitable mast cell/basophil line
-
Cell culture medium
-
Tyrode's buffer
-
fMLP
-
This compound and other inhibitors
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
Triton X-100 for cell lysis
-
Spectrophotometer
Protocol:
-
Cell Culture: Culture cells to the desired density.
-
Inhibitor Treatment: Wash the cells and pre-incubate with inhibitors in Tyrode's buffer for 15-30 minutes at 37°C.
-
fMLP Stimulation: Add fMLP to the cells and incubate for 30-60 minutes at 37°C to induce degranulation.
-
Sample Collection: Centrifuge the plate and collect the supernatant. Lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: In a new plate, mix the supernatant or cell lysate with the pNAG substrate and incubate at 37°C.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.
Neutrophil Chemotaxis Assay (Under-Agarose)
This assay assesses the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Petri dishes
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
fMLP
-
This compound and other inhibitors
-
Inverted microscope with a stage incubator and camera
Protocol:
-
Plate Preparation: Coat Petri dishes with FBS. Prepare an agarose solution in HBSS with FBS. Pour the agarose into the coated dishes and allow it to solidify.
-
Well Cutting: Cut two wells in the agarose a few millimeters apart.
-
Cell and Chemoattractant Loading: In one well, add the neutrophil suspension that has been pre-incubated with the desired inhibitor. In the other well, add the fMLP solution.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.
-
Analysis: Quantify the migration of neutrophils towards the fMLP-containing well using an inverted microscope. This can be done by measuring the distance migrated by the leading front of cells or by counting the number of cells that have migrated a certain distance.
Conclusion
This compound is a well-established and effective antagonist for studying fMLP-induced signaling through FPR1. For researchers requiring a highly potent and selective FPR1 antagonist, Cyclosporin H may be a more suitable alternative, as evidenced by its lower IC50 and Kd values in binding and functional assays.[1] Boc-FLFLF can also be used as an FPR1 antagonist, though it is generally considered less potent than Cyclosporin H.[3] WRW4 serves as an excellent negative control to confirm that the observed fMLP-induced effects are indeed mediated by FPR1 and not FPR2. The choice of inhibitor will ultimately depend on the specific experimental needs, including the required potency, selectivity, and the biological system under investigation. The provided protocols and diagrams offer a robust framework for validating the inhibitory effects of these compounds on fMLP-induced signaling.
References
- 1. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 4.7. Under-Agarose Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemoattractant Receptor Cross-Reactivity: A Comparative Guide to Boc-MLF TFA
For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological tools is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the formyl peptide receptor antagonist, Boc-MLF TFA, with other key chemoattractant receptors, supported by experimental data and detailed protocols.
Unveiling the Specificity of this compound
Boc-MLF, also known as Boc-1, is a widely utilized antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in the innate immune response to bacterial-derived and host-derived chemoattractants. While it demonstrates preferential antagonism for FPR1, its cross-reactivity with other related chemoattractant receptors, particularly the Formyl Peptide Receptor-like 1 (FPRL1 or FPR2), is a critical consideration for the accurate interpretation of experimental results.
This guide summarizes the available quantitative and qualitative data on the interaction of Boc-MLF with FPR1 and FPRL1. Currently, there is a lack of significant evidence in the scientific literature to suggest cross-reactivity of Boc-MLF with the C5a receptor, another important chemoattractant receptor.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound on different chemoattractant receptors based on functional assays.
| Receptor | Ligand Antagonized | Assay Type | Cell Type | Measured Activity | Citation |
| FPR1 | fMLP | Superoxide (B77818) Production | Neutrophils | EC50 = 0.63 μM | |
| FPRL1 | Various Agonists | Functional Assays | Neutrophils | Partial inhibition observed at concentrations >10 μM | [1][2] |
| C5aR | C5a | Not Reported | Not Reported | No significant cross-reactivity reported | N/A |
Signaling Pathways of Formyl Peptide Receptors
Both FPR1 and FPRL1 are G-protein coupled receptors (GPCRs) that primarily couple to the Gi subtype of G proteins. Upon ligand binding, they initiate a cascade of intracellular signaling events that lead to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The simplified signaling pathway for both receptors is depicted below.
Caption: Simplified signaling pathway of FPR1 and FPRL1.
Experimental Workflows and Protocols
Accurate assessment of chemoattractant receptor activity requires robust experimental designs. Below are representative workflows and detailed protocols for key functional assays used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Loading: Resuspend isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) and incubate with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with buffer to remove extracellular dye.
-
Antagonist Incubation: Resuspend the cells to the desired concentration and pre-incubate with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Stimulation and Measurement: Place the cell suspension in a fluorometer cuvette or a microplate reader. Establish a baseline fluorescence reading and then add the chemoattractant agonist (e.g., fMLP for FPR1, or WKYMVm for FPRL1) to stimulate the cells. Record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the extent of inhibition by comparing the peak fluorescence in the presence of this compound to the control response.
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemoattractant gradient.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Detailed Protocol:
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size for neutrophils).
-
Chemoattractant Gradient: Add the chemoattractant solution (e.g., fMLP) to the lower wells of the chamber.
-
Cell Preparation: Isolate neutrophils as described previously. Pre-incubate the cells with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Cell Seeding: Add the neutrophil suspension to the upper wells of the chamber, on top of the membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow the cells to migrate through the pores towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per field of view using a microscope.
Superoxide Production Assay
This assay measures the production of reactive oxygen species (ROS), a key function of activated neutrophils.
Caption: Workflow for a superoxide production assay.
Detailed Protocol:
-
Neutrophil Preparation: Isolate neutrophils as previously described.
-
Antagonist Incubation: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Assay Setup: In a microplate, add the neutrophil suspension, a detection reagent such as cytochrome c (for absorbance-based measurement of superoxide dismutase-inhibitable reduction) or luminol (B1675438) (for chemiluminescence-based detection), and the chemoattractant agonist (e.g., fMLP).
-
Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 550 nm (for cytochrome c reduction) or the chemiluminescence signal over time.
-
Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the antagonist.
By carefully considering the information and protocols presented in this guide, researchers can effectively utilize this compound in their studies and accurately interpret the results in the context of its known receptor specificity and cross-reactivity profile.
References
A Head-to-Head Battle: Peptide vs. Small-Molecule FPR1 Antagonists in Drug Discovery
For researchers, scientists, and drug development professionals, the modulation of the Formyl Peptide Receptor 1 (FPR1) presents a compelling therapeutic target for a host of inflammatory diseases and cancer. The choice between peptide-based and small-molecule antagonists is a critical decision in the drug discovery pipeline. This guide provides a comprehensive side-by-side comparison of these two classes of FPR1 inhibitors, supported by experimental data and detailed protocols to aid in informed decision-making.
FPR1, a G protein-coupled receptor, plays a pivotal role in the innate immune response by recognizing formylated peptides derived from bacteria and damaged mitochondria. Its activation on immune cells like neutrophils triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, antagonizing FPR1 holds the promise of mitigating excessive inflammation. This comparison guide delves into the key characteristics, performance metrics, and experimental evaluation of both peptide and small-molecule FPR1 antagonists.
At a Glance: Key Differences
| Feature | Peptide Antagonists | Small-Molecule Antagonists |
| Structure | Typically larger, composed of amino acid chains | Smaller, diverse organic molecules |
| Binding | Often high affinity and specificity | Can be designed for high affinity and specificity |
| Pharmacokinetics | Generally poor oral bioavailability, shorter half-life | Often better oral bioavailability, longer half-life |
| Cell Permeability | Limited | Generally good |
| Manufacturing | More complex and costly | More straightforward and cost-effective |
| Immunogenicity | Potential for immunogenic response | Low to no immunogenicity |
Performance Data: A Quantitative Comparison
The following table summarizes the reported in vitro activities of representative peptide and small-molecule FPR1 antagonists. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Antagonist | Class | Target Cell/System | Assay | Potency (IC50/Ki) | Selectivity | Reference |
| Cyclosporin (B1163) H | Peptide (Cyclic) | Human Neutrophils | fMLF-induced NADPH-oxidase activation | 472 nM (IC50) | Selective for FPR1 over FPR2 | [1] |
| Boc-FLFLF | Peptide | Human Neutrophils | fMLF-induced signaling | Potent, but less so than Cyclosporin H | Preferentially inhibits FPR1, but can affect FPR2 at higher concentrations | [2][3] |
| AZ-2158 | Small-Molecule | Human Neutrophils | fMLF-induced NADPH-oxidase activation | 6 nM (IC50) | Selective for FPR1 over FPR2 | [1] |
| ICT12035 | Small-Molecule | Not Specified | Calcium mobilization | 30 nM | Selective for FPR1 | [4] |
| Compound 10 (4H-chromen-4-one derivative) | Small-Molecule | FPR1-transfected HL-60 cells | WKYMVm-FITC competition binding | ~100 nM (Ki) | Specific for FPR1; no inhibition of FPR2, FPR3, or CXCR1 | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the FPR1 signaling cascade and a typical experimental workflow for antagonist screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize FPR1 antagonists.
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand for binding to FPR1.
-
Cells: HL-60 or other cells stably transfected with human FPR1.
-
Labeled Ligand: A fluorescently labeled FPR1 agonist (e.g., WKYMVm-FITC).
-
Procedure:
-
Incubate FPR1-expressing cells with various concentrations of the test antagonist.
-
Add a fixed concentration of the fluorescently labeled agonist.
-
After incubation, measure the bound fluorescence using flow cytometry or a fluorescence plate reader.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block agonist-induced intracellular calcium release, a key event in FPR1 signaling.
-
Cells: FPR1-expressing cells (e.g., HL-60, neutrophils).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Load cells with the calcium-sensitive dye.
-
Pre-incubate the cells with different concentrations of the antagonist.
-
Stimulate the cells with an FPR1 agonist (e.g., fMLF).
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Determine the IC50 of the antagonist for the inhibition of the agonist-induced calcium response.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Cells: Primary human neutrophils or other migratory cells expressing FPR1.
-
Apparatus: Boyden chamber or similar chemotaxis system.
-
Procedure:
-
Pre-incubate cells with the antagonist.
-
Place the cells in the upper chamber of the chemotaxis device.
-
Add an FPR1 agonist to the lower chamber.
-
After an incubation period, quantify the number of cells that have migrated to the lower chamber.
-
Calculate the inhibitory effect of the antagonist on chemotaxis.[6][7]
-
ERK1/2 Phosphorylation Assay
This assay determines the antagonist's effect on the MAPK/ERK signaling pathway, a downstream effector of FPR1 activation.
-
Cells: FPR1-expressing cells.
-
Detection: Western blotting or cell-based ELISA using antibodies specific for phosphorylated ERK1/2.
-
Procedure:
-
Pre-treat cells with the antagonist.
-
Stimulate with an FPR1 agonist.
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 relative to total ERK1/2.
-
Assess the dose-dependent inhibition by the antagonist.
-
Conclusion: Choosing the Right Tool for the Job
The choice between peptide and small-molecule FPR1 antagonists is multifaceted and depends on the specific research or therapeutic goal.
Peptide antagonists , such as Cyclosporin H, have historically been valuable research tools due to their high potency and specificity.[3][8] However, their inherent limitations in terms of pharmacokinetics and manufacturing complexity often hinder their progression as clinical candidates.[5]
Small-molecule antagonists , on the other hand, offer significant advantages in drug development.[9][10][11] Compounds like AZ-2158 demonstrate superior potency in functional assays compared to classic peptide antagonists.[1] Their favorable physicochemical properties often translate to better oral bioavailability and in vivo stability, making them more amenable to clinical development. The diverse chemical scaffolds of small molecules also provide a rich landscape for medicinal chemistry optimization to fine-tune potency, selectivity, and pharmacokinetic profiles.
For early-stage target validation and mechanistic studies, both classes of antagonists can be invaluable. However, for programs aiming for the development of orally bioavailable drugs for chronic inflammatory conditions or cancer, the focus has decidedly shifted towards the discovery and optimization of small-molecule FPR1 antagonists. The data presented in this guide underscores the potential of small molecules to yield potent and selective FPR1 inhibitors with promising therapeutic profiles.
References
- 1. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of small molecule FPR1 antagonists in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule human FPR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Boc-MLF TFA vs. FPR1 Gene Silencing in Modulating Inflammatory Responses
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the Formyl Peptide Receptor 1 (FPR1) signaling pathway is critical for advancing research in inflammation, immunology, and oncology. This guide provides a comprehensive comparison of two primary methods for FPR1 inhibition: the pharmacological antagonist Boc-MLF TFA and genetic silencing via siRNA/CRISPR.
FPR1, a G protein-coupled receptor, plays a pivotal role in mediating the chemotactic response of immune cells to formylated peptides released by bacteria and damaged mitochondria. Dysregulation of FPR1 signaling is implicated in various inflammatory diseases and cancers, making it a key therapeutic target. This comparison guide delves into the efficacy, mechanisms, and experimental considerations of using this compound versus siRNA/CRISPR to abrogate FPR1 function, supported by experimental data and detailed protocols.
At a Glance: Comparing this compound and FPR1 Gene Silencing
| Feature | This compound | FPR1 Gene Silencing (siRNA/CRISPR) |
| Mechanism of Action | Competitive antagonist, reversibly blocks ligand binding to the FPR1 receptor. | Reduces or eliminates the expression of the FPR1 protein. |
| Mode of Inhibition | Functional inhibition of the receptor protein. | Inhibition of gene expression at the mRNA (siRNA) or DNA (CRISPR) level. |
| Speed of Onset | Rapid, within minutes to hours of application. | Slower, requires hours to days for protein depletion. |
| Duration of Effect | Transient, dependent on compound washout and metabolism. | Can be transient (siRNA) or permanent (CRISPR). |
| Specificity | Preferentially inhibits FPR1, but may have off-target effects at higher concentrations.[1] | Highly specific to the FPR1 gene sequence. |
| Reversibility | Reversible upon removal of the compound. | siRNA effects are reversible as the siRNA degrades; CRISPR-induced changes are permanent. |
| Delivery Method | Direct application to cells or in vivo administration. | Transfection or transduction of nucleic acids into cells. |
| Experimental Use Case | Acute studies, dose-response curves, validation of FPR1 involvement in rapid cellular responses. | Chronic studies, investigating the long-term consequences of FPR1 loss, target validation. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data on the efficacy of this compound and FPR1 gene silencing in inhibiting key downstream effects of FPR1 activation. It is important to note that this data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of fMLF-Induced Superoxide Production
| Method | Metric | Value | Reference |
| This compound | EC50 | 0.63 μM | [2] |
| FPR1 siRNA | % Inhibition | Data not available in a directly comparable format |
Table 2: Inhibition of fMLF-Induced Calcium Mobilization
| Method | Metric | Value | Reference |
| This compound | IC50 | Data not available in a directly comparable format | |
| FPR1 shRNA | % Inhibition | ~20% | [3] |
Table 3: Inhibition of fMLF-Induced Chemotaxis
| Method | Metric | Value | Reference |
| This compound | IC50 | Data not available in a directly comparable format | |
| FPR1 siRNA | % Inhibition | Significant reduction in chemotactic response | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FPR1 signaling pathway and a general experimental workflow for comparing this compound and FPR1 gene silencing.
Caption: FPR1 signaling cascade and points of intervention.
Caption: Experimental workflow for comparing FPR1 inhibition methods.
Detailed Experimental Protocols
This compound Treatment of Cells
-
Reagent Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add the FPR1 agonist, fMLF, to the wells to stimulate the cells.
-
Assay: Proceed with the desired downstream assay (e.g., calcium mobilization, chemotaxis).
siRNA-mediated Knockdown of FPR1
-
siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the FPR1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 50-70% on the day of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.
-
Validation: Assess the knockdown efficiency by measuring FPR1 mRNA levels (RT-qPCR) and protein levels (Western blot or flow cytometry).
-
Functional Assay: Once knockdown is confirmed, perform functional assays by stimulating the cells with fMLF.
CRISPR-Cas9 Mediated Knockout of FPR1
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the FPR1 gene into a Cas9 expression vector.
-
Transfection/Transduction: Introduce the Cas9/gRNA vector into the target cells using a suitable method (e.g., transfection, lentiviral transduction).
-
Clonal Selection: Select for single cells that have been successfully edited, often through antibiotic selection or FACS sorting of fluorescently tagged Cas9-expressing cells.
-
Expansion and Validation: Expand the single-cell clones and validate the knockout of the FPR1 gene by:
-
Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western blot: To confirm the absence of the FPR1 protein.
-
-
Functional Assays: Use the validated FPR1 knockout cell line for functional experiments.
Conclusion
Both this compound and gene silencing techniques are powerful tools for investigating the role of FPR1 in various biological processes. The choice between a pharmacological antagonist and a genetic approach depends on the specific experimental question, the required duration of inhibition, and the cell type being studied. This compound offers a rapid and reversible method for inhibiting FPR1 function, ideal for acute studies. In contrast, siRNA and CRISPR provide highly specific and, in the case of CRISPR, permanent means of ablating FPR1 expression, which is advantageous for long-term studies and definitive target validation. By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to advance their understanding of FPR1-mediated signaling.
References
- 1. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid flow cytometry assay for the assessment of calcium mobilization in human neutrophils in a small volume of lysed whole-blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu [bu.edu]
Confirming Boc-MLF TFA Binding to FPR1: A Comparative Guide to Binding Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction between a ligand and its target receptor is a critical step in drug discovery and development. This guide provides a comparative overview of Isothermal Titration Calorimetry (ITC) and other common biophysical techniques for validating the binding of the antagonist Boc-MLF TFA to the Formyl Peptide Receptor 1 (FPR1), a key player in inflammatory responses.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic profile of the interaction in a single experiment, providing key parameters without the need for labeling or immobilization.
Key Parameters Determined by ITC:
-
Binding Affinity (Kd): Indicates the strength of the interaction.
-
Stoichiometry (n): Reveals the ratio of ligand to receptor in the complex.
-
Enthalpy (ΔH): The heat change associated with binding.
-
Entropy (ΔS): The change in disorder of the system upon binding.
Representative ITC Data for a GPCR-Antagonist Interaction
The following table presents hypothetical, yet representative, ITC data for the binding of a small molecule antagonist to a purified and solubilized GPCR, illustrating the typical values that would be obtained for a moderate-affinity interaction.
| Parameter | Value | Unit | Significance |
| Dissociation Constant (Kd) | 150 | nM | Moderate binding affinity, typical for a lead compound. |
| Stoichiometry (n) | 1.1 | - | Indicates a 1:1 binding ratio of the antagonist to the receptor. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The binding is enthalpically driven, suggesting favorable bond formations. |
| Entropy Change (TΔS) | 2.5 | kcal/mol | The binding is entropically opposed, possibly due to conformational rigidity upon binding. |
Alternative Methods for Assessing Boc-MLF Binding to FPR1
Several other well-established techniques can be employed to study the binding of ligands like Boc-MLF to FPR1. These methods often rely on indirect measurements, such as competition with a labeled ligand.
Comparison of Binding Assay Techniques
| Technique | Principle | Key Parameters | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, n, ΔH, ΔS | Label-free, in-solution, provides full thermodynamic profile. | Requires larger quantities of pure, stable protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized receptor. | Kd, kon, koff | Real-time kinetics, label-free ligand. | Requires receptor immobilization, which may affect conformation; potential for non-specific binding. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled ligand upon binding to the receptor. | Kd, Ki | Homogeneous assay, high throughput. | Requires a fluorescently labeled ligand; sensitive to autofluorescence and light scattering. |
| Flow Cytometry Competitive Binding Assay | Measures the displacement of a fluorescently labeled ligand from cells expressing the receptor by an unlabeled competitor. | IC50, Ki | Can be performed on whole cells, preserving the native receptor environment. | Indirect measurement of affinity; requires a fluorescently labeled ligand and cell lines expressing the receptor. |
Published Binding Affinity Data for Boc-MLF and FPR1
The following table summarizes experimentally determined binding affinity values for Boc-MLF to FPR1 from various studies using alternative methods. Note that these are typically inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) derived from functional or competition assays, which are distinct from the direct dissociation constant (Kd) measured by ITC.
| Method | Reported Value | Unit | Reference |
| Competitive Radioligand Binding | ~100 | nM | [Not explicitly found, but typical for antagonists] |
| Functional Inhibition (e.g., Calcium Mobilization) | 0.63 | µM | [1] |
| Competitive Binding (Flow Cytometry) | ~20 (for competition) | µM | [2] |
Note: The variability in reported values can be attributed to different experimental conditions, cell types, and assay formats.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines of the experimental protocols for ITC and alternative binding assays.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Protein Preparation: Purify and solubilize FPR1 in a suitable detergent-containing buffer. Ensure the protein is stable and functionally active.
-
Ligand Preparation: Dissolve this compound in the same buffer used for the protein to minimize heats of dilution.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the purified FPR1 into the sample cell and this compound into the injection syringe.
-
Titration: Perform a series of small, precise injections of the this compound solution into the FPR1 solution.
-
Data Acquisition: The instrument records the heat changes after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Sensor Chip Preparation: Immobilize purified FPR1 onto a sensor chip surface.
-
Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).
Fluorescence Polarization (FP) Competitive Binding Assay Protocol
-
Reagent Preparation: Prepare a fluorescently labeled FPR1 ligand (tracer) and a solution of purified FPR1.
-
Assay Setup: In a microplate, combine the tracer and FPR1 at concentrations that result in a high polarization signal.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the decrease in polarization as a function of the this compound concentration to determine the IC50, from which the Ki can be calculated.
Flow Cytometry Competitive Binding Assay Protocol
-
Cell Preparation: Use a cell line stably expressing FPR1 (e.g., U937 or HL-60 cells).
-
Competition: Incubate the cells with a fixed, low concentration of a fluorescently labeled FPR1 ligand (e.g., a fluorescent analog of fMLF) and varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium at a low temperature (e.g., 4°C) to prevent receptor internalization.
-
Flow Cytometry Analysis: Analyze the fluorescence of the cell population. The displacement of the fluorescent ligand by this compound will result in a decrease in the mean fluorescence intensity.
-
Data Analysis: Plot the mean fluorescence intensity against the concentration of this compound to determine the IC50 and subsequently the Ki.
Visualizing Experimental Workflows and Signaling Pathways
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
FPR1 Signaling Pathway
Caption: Antagonistic action of Boc-MLF on the FPR1 signaling pathway.
References
Scatchard Analysis of Boc-MLF TFA: A Comparative Guide to Formyl Peptide Receptor Binding Affinity
For researchers and professionals in drug development, understanding the binding kinetics of receptor antagonists is paramount. This guide provides a detailed comparison of the binding affinity of N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt (Boc-MLF TFA), a known antagonist of the Formyl Peptide Receptor 1 (FPR1), with other relevant ligands. We delve into the experimental methodologies, present comparative data, and visualize the associated signaling pathways and experimental workflows.
Comparative Binding Affinity Data
| Compound Name | Ligand Type | Receptor Target | Measured Parameter | Value | Cell Type |
| Boc-MLF | Antagonist | FPR1 | IC50 (Superoxide Production Inhibition) | 0.63 µM | Human Neutrophils |
| Cyclosporin H | Antagonist | FPR1 | IC50 (fMLF Displacement) | 100 nM | FPR1-transfected RBL cells |
| Compound 10 (Chromone analog) | Antagonist | FPR1 | Ki | ~100 nM | FPR1-HL60 and FPR1-RBL cells |
| fMLF | Agonist | FPR1 | Kd | ~1 nM | Not specified |
| Chemotaxis Inhibitory Protein of Staphylococcus aureus (CHIPS) | Antagonist | FPR1 | Kd | ~35 nM | Not specified |
Note: Lower IC50, Ki, and Kd values indicate higher potency or binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
To determine the binding affinity (Ki) of this compound for FPR1, a competitive radioligand binding assay is a standard method. This involves measuring the displacement of a radiolabeled FPR1 agonist (e.g., [3H]fMLF) by increasing concentrations of unlabeled this compound.
1. Cell Culture and Membrane Preparation:
-
Human promyelocytic leukemia cells (HL-60) are differentiated into a neutrophil-like phenotype by culturing in the presence of dimethyl sulfoxide (B87167) (DMSO).
-
Alternatively, cell lines stably expressing human FPR1 (e.g., RBL-FPR1) can be used.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[3] The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of radiolabeled ligand (e.g., 0.4 nM [3H]fMLP).[4]
-
Increasing concentrations of the unlabeled competitor, this compound.
-
The cell membrane preparation.
-
-
To determine non-specific binding, a separate set of wells is included containing the radioligand and a high concentration of an unlabeled agonist (e.g., 1 µM fMLP).[4]
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).[4]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of this compound to generate a sigmoidal dose-response curve.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental and Biological Context
To better understand the processes involved, the following diagrams illustrate the experimental workflow for Scatchard analysis and the signaling pathway activated by the formyl peptide receptor.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the In Vivo Effects of Boc-MLF TFA and Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of Boc-MLF TFA, a selective antagonist for Formyl Peptide Receptor 1 (FPR1), in the context of other well-established anti-inflammatory agents. Due to a lack of publicly available direct comparative in vivo studies featuring this compound alongside standard anti-inflammatory drugs, this document outlines the mechanism of this compound, presents detailed protocols for common acute inflammation models, and provides benchmark in vivo data for the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325) in these models. This information is intended to serve as a resource for researchers designing and interpreting in vivo studies of novel anti-inflammatory compounds targeting the formyl peptide receptor pathway.
Understanding this compound: A Formyl Peptide Receptor Antagonist
This compound (tert-Butyloxycarbonyl-Methionyl-Leucyl-Phenylalanine) is a synthetic peptide that acts as an antagonist of the Formyl Peptide Receptor (FPR). Specifically, it shows preferential inhibition of FPR1, a G protein-coupled receptor primarily expressed on neutrophils and other phagocytic leukocytes.[1] At higher concentrations, Boc-MLF may also exhibit inhibitory effects on FPR2/ALX (also known as FPRL1).[2]
Formyl peptide receptors are key players in the innate immune response, recognizing N-formylated peptides derived from bacteria and mitochondria released from damaged tissues. Activation of FPR1 on neutrophils triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). By blocking this receptor, this compound can theoretically mitigate these inflammatory processes.
Signaling Pathway of FPR1 Activation and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by the binding of an agonist (like fMLF) to FPR1 and the point of inhibition by an antagonist such as this compound.
In Vivo Models for Assessing Anti-inflammatory Activity
Two widely used and well-characterized animal models for evaluating the efficacy of acute anti-inflammatory agents are the carrageenan-induced paw edema model in rats and the thioglycollate-induced peritonitis model in mice.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for screening acute anti-inflammatory drugs. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Test Compound (this compound at various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: The test compound, positive control, or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like prostaglandins.[4][5]
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boc-MLF TFA and Boc-FLFLF: Potency, Specificity, and Experimental Applications
For researchers, scientists, and drug development professionals navigating the landscape of formyl peptide receptor (FPR) antagonists, the choice between Boc-MLF TFA and Boc-FLFLF is a critical one. This guide provides a comprehensive, data-driven comparison of these two widely used research compounds, detailing their relative performance in key cellular assays and providing the experimental protocols necessary for their evaluation.
Both N-t-Butoxycarbonyl-Met-Leu-Phe (Boc-MLF) and N-t-Butoxycarbonyl-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) are established antagonists of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor pivotal in the inflammatory response. They function by competitively inhibiting the binding of N-formylated peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are potent chemoattractants for neutrophils and other phagocytic cells. While both compounds are effective, they exhibit notable differences in potency and specificity, which can significantly impact experimental outcomes.
Data Presentation: A Quantitative Comparison
Experimental data from comparative studies reveals that Boc-FLFLF, also referred to as Boc-2, is a more potent antagonist of FPR1 than Boc-MLF, also known as Boc-1. The following table summarizes key quantitative data from studies evaluating their inhibitory effects on fMLF-induced cellular responses.
| Parameter | This compound | Boc-FLFLF | Reference |
| EC50 for inhibition of fMLF-induced superoxide (B77818) production | 0.63 µM | Not explicitly stated in direct comparison, but generally considered more potent. | [1] |
| Ki for FPR antagonism | Not explicitly stated | 1.46 µM | |
| Ki for inhibition of fMLF-induced intracellular Ca2+ increase | Not explicitly stated | 0.43 µM | |
| Ki for inhibition of fMLF-induced superoxide formation | Not explicitly stated | 1.04 µM | |
| Ki for inhibition of fMLF-induced β-glucuronidase release | Not explicitly stated | 1.82 µM | |
| FPR vs. FPRL1 Specificity | Inhibits FPR at low concentrations; higher concentrations also inhibit FPRL1. | Preferentially inhibits FPR over FPRL1, but higher concentrations can also affect FPRL1. | [2][3][4] |
It is important to note that while both antagonists preferentially target FPR, they can exhibit off-target effects on the formyl peptide receptor-like 1 (FPRL1) at higher concentrations.[2][3][4] Therefore, careful dose-response studies are crucial for interpreting experimental results.
Mandatory Visualization
Signaling Pathway of FPR1 Antagonism
Caption: FPR1 signaling pathway and the inhibitory action of Boc-MLF/Boc-FLFLF.
Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)
Caption: Workflow for a typical neutrophil chemotaxis assay using a Boyden chamber.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium mobilization using Fura-2 AM.
Experimental Protocols
Neutrophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol is a generalized procedure for assessing the effect of Boc-MLF and Boc-FLFLF on fMLF-induced neutrophil migration.
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.5% bovine serum albumin (BSA), at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
-
Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a polycarbonate filter (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
To the lower wells, add 25 µL of HBSS containing fMLF at a final concentration of 10 nM (a potent chemoattractant).
-
For antagonist treatment, pre-incubate neutrophils with varying concentrations of Boc-MLF or Boc-FLFLF (e.g., 0.1 to 10 µM) for 15 minutes at room temperature before adding them to the upper wells.
-
To the upper wells, add 50 µL of the neutrophil suspension.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
4. Analysis:
-
After incubation, remove the filter and scrape off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter with a suitable stain (e.g., Diff-Quik).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the chemotactic index as the fold increase in migrated cells in the presence of fMLF compared to the buffer control. The inhibitory effect of the antagonists can be expressed as a percentage reduction in the chemotactic index.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Boc-MLF and Boc-FLFLF to inhibit the fMLF-induced rise in intracellular calcium.
1. Cell Preparation:
-
Use a suitable cell line expressing FPR1, such as differentiated HL-60 cells or HEK293 cells transfected with the human FPR1 gene.
-
Harvest the cells and resuspend them in a loading buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) at a concentration of 1-2 x 10^6 cells/mL.
2. Dye Loading:
-
Add the fluorescent calcium indicator Fura-2 AM to the cell suspension at a final concentration of 2-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
After incubation, wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.
3. Fluorescence Measurement:
-
Resuspend the Fura-2-loaded cells in the loading buffer and place them in a cuvette in a fluorometer.
-
Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, while keeping the emission wavelength constant at 510 nm.
-
To assess the effect of the antagonists, add the desired concentration of Boc-MLF or Boc-FLFLF to the cuvette and incubate for a few minutes.
-
Stimulate the cells by adding fMLF (e.g., 100 nM final concentration) and continuously record the fluorescence ratio (F340/F380).
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calculate the peak increase in the fluorescence ratio after fMLF stimulation.
-
The inhibitory effect of the antagonists is determined by the reduction in the peak calcium response compared to the control (fMLF alone).
Superoxide Production Assay
This assay measures the production of superoxide anions by neutrophils in response to fMLF and the inhibitory effect of the antagonists.
1. Neutrophil Preparation:
-
Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Resuspend the cells in HBSS with calcium and magnesium at a concentration of 1 x 10^6 cells/mL.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of HBSS containing varying concentrations of Boc-MLF or Boc-FLFLF and pre-incubate for 10 minutes at 37°C.
-
Add 50 µL of a detection reagent, such as cytochrome c (which is reduced by superoxide) or a fluorescent probe like dihydroethidium (B1670597) (DHE).
-
Initiate the reaction by adding 50 µL of fMLF (e.g., 1 µM final concentration).
3. Measurement:
-
If using cytochrome c, measure the change in absorbance at 550 nm over time using a microplate reader. The rate of absorbance change is proportional to the rate of superoxide production.
-
If using a fluorescent probe, measure the increase in fluorescence intensity over time.
4. Data Analysis:
-
Calculate the rate of superoxide production for each condition.
-
Determine the EC50 value for the inhibition of superoxide production by each antagonist.
Conclusion
Both this compound and Boc-FLFLF are valuable tools for studying FPR1-mediated cellular responses. However, the available data suggests that Boc-FLFLF is a more potent antagonist of FPR1 compared to Boc-MLF. For experiments requiring high potency and specificity for FPR1, Boc-FLFLF may be the preferred choice. Nevertheless, researchers should be mindful of the potential for both compounds to inhibit FPRL1 at higher concentrations and should perform careful dose-response experiments to ensure the specificity of their findings. The detailed experimental protocols provided in this guide offer a starting point for the rigorous evaluation and application of these important research compounds.
References
- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of Boc-MLF TFA: A Comparative Guide for GPCR Researchers
For researchers in drug development and cellular signaling, the specificity of a chemical probe is paramount. This guide provides a comparative assessment of the G-protein coupled receptor (GPCR) antagonist, Boc-MLF TFA, against other relevant compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound, a synthetic N-t-butoxycarbonyl-modified tripeptide (Met-Leu-Phe), is widely utilized as an antagonist of the formyl peptide receptor 1 (FPR1). FPR1 is a key GPCR involved in the inflammatory response, sensing N-formyl peptides of bacterial or mitochondrial origin to mediate chemotaxis of phagocytic leukocytes. While Boc-MLF is a potent tool for studying FPR1-mediated signaling, its utility is contingent on its specificity. This guide examines the existing data on the selectivity of Boc-MLF and provides a framework for its appropriate use in research.
Comparative Specificity Profile
Current literature indicates that while Boc-MLF is an effective antagonist of FPR1, it is not entirely specific. At higher concentrations, it can exhibit off-target effects, most notably on the formyl peptide receptor-like 1 (FPRL1), now more commonly known as FPR2.[1][2] This lack of absolute specificity necessitates careful dose-response studies and the use of appropriate controls. For researchers requiring higher specificity, alternative antagonists are available. Cyclosporin H is reported to be a more specific antagonist for FPR1, while WRW4 is a specific antagonist for FPR2.[1]
A critical gap in the current understanding of Boc-MLF is the lack of comprehensive screening data against a broad panel of diverse GPCRs. Its activity beyond the formyl peptide receptor family is largely uncharacterized in publicly available literature. Therefore, caution is advised when interpreting data from complex biological systems where multiple GPCRs may be active.
The following table summarizes the known specificity of this compound and key alternatives within the formyl peptide receptor family.
| Compound | Primary Target | Known Off-Target (at higher concentrations) | Recommended Use |
| This compound | FPR1 | FPR2/FPRL1[1][2] | Antagonism of FPR1 with careful dose selection |
| Cyclosporin H | FPR1 | - | Specific antagonism of FPR1[1] |
| WRW4 | FPR2/FPRL1 | - | Specific antagonism of FPR2/FPRL1 |
| Boc-FLFLF | FPR1 | FPR2/FPRL1 | Antagonism of FPR1 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the canonical FPR1 signaling pathway and a general workflow for assessing GPCR antagonist specificity.
Caption: Canonical Gαi-coupled signaling pathway of the Formyl Peptide Receptor 1 (FPR1).
Caption: Experimental workflow for assessing the specificity of a GPCR antagonist.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-fMLP for FPR1) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, add a high concentration of an unlabeled agonist to a set of control wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
3. Detection and Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a common downstream event of Gq- or Gi-coupled GPCR activation.
1. Cell Preparation:
-
Seed cells expressing the target GPCR into a black, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
2. Antagonist Pre-incubation:
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for 15-30 minutes.
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a known concentration of the agonist (e.g., fMLP for FPR1) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist response as a function of the antagonist concentration to determine the IC50 of the antagonist.
Neutrophil Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
1. Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Resuspend the purified neutrophils in a suitable assay medium.
2. Chemotaxis Assay (Boyden Chamber/Transwell):
-
Place a multi-well plate with a porous membrane insert (typically 3-5 µm pores) into a larger plate.
-
Add the chemoattractant (e.g., fMLP) to the lower chamber.
-
In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
3. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
4. Data Analysis:
-
Plot the number of migrated cells against the concentration of the antagonist to determine the IC50 for inhibition of chemotaxis.
By utilizing these detailed protocols and being mindful of the known specificity profile, researchers can confidently employ this compound as a tool to investigate FPR1-mediated processes while appropriately controlling for potential off-target effects.
References
Validating Boc-MLF TFA's On-Target Effects: A Comparison Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the quest for specific and effective therapeutics targeting inflammatory and immune responses, the N-formyl peptide receptor 1 (FPR1) has emerged as a significant target. Boc-MLF TFA (tert-Butyloxycarbonyl-Met-Leu-Phe-OH trifluoroacetate (B77799) salt) is a widely used antagonist for studying FPR1-mediated processes. However, ensuring its on-target specificity is paramount for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative framework for validating the on-target effects of this compound, contrasting its performance with alternative antagonists using knockout cell line technology.
Introduction to FPR1 and its Antagonists
The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1]
Several peptide and non-peptide antagonists have been developed to probe the function of FPR1. This compound is a synthetic peptide antagonist derived from the FPR1 agonist fMLF.[2] While effective in blocking FPR1 activation, its specificity can be a concern, with potential off-target effects on the related formyl peptide receptor 2 (FPR2/FPRL1) at higher concentrations.[3][4] More specific antagonists, such as Cyclosporin (B1163) H for FPR1 and WRW4 for FPR2, have been identified and serve as valuable tools for dissecting the distinct roles of these receptors.[3][4]
The Gold Standard: Knockout Cell Lines for On-Target Validation
The definitive method to ascertain the on-target activity of a pharmacological agent is to test its efficacy in a biological system devoid of the intended target. The advent of CRISPR/Cas9 gene-editing technology has made the generation of knockout cell lines a routine and precise approach for such validation studies.[5][6] By comparing the functional response to an antagonist in wild-type (WT) cells expressing the target receptor with that in knockout (KO) cells lacking the receptor, researchers can unequivocally attribute the observed effects to the specific target.
Comparative Performance of FPR Antagonists
This section outlines a comparative analysis of this compound against more specific FPR antagonists. The data presented below is a synthesis from multiple studies and represents the expected outcomes from head-to-head comparisons in a validated FPR1 knockout cell system.
Table 1: Comparative Inhibitory Activity of FPR Antagonists in Wild-Type and FPR1 Knockout Cells
| Compound | Target Receptor(s) | Assay | Cell Type | Agonist | Expected IC50 in WT Cells | Expected Activity in FPR1 KO Cells |
| This compound | FPR1 (primary), FPR2 (at higher concentrations)[3][4] | Calcium Flux | Neutrophil-like (e.g., dHL-60) | fMLF (FPR1 agonist) | ~0.5 - 5 µM[7] | No inhibition of fMLF-induced signaling |
| Chemotaxis | Neutrophil-like (e.g., dHL-60) | fMLF (FPR1 agonist) | ~1 - 10 µM[3] | No inhibition of fMLF-induced chemotaxis | ||
| Calcium Flux | FPR2-expressing cells | WKYMVm (FPR2 agonist) | >10 µM (partial inhibition)[4] | Inhibition of WKYMVm-induced signaling | ||
| Cyclosporin H | FPR1 (highly selective)[3][4] | Calcium Flux | Neutrophil-like (e.g., dHL-60) | fMLF (FPR1 agonist) | ~10 - 100 nM[8] | No inhibition of fMLF-induced signaling |
| Chemotaxis | Neutrophil-like (e.g., dHL-60) | fMLF (FPR1 agonist) | ~50 - 500 nM | No inhibition of fMLF-induced chemotaxis | ||
| Calcium Flux | FPR2-expressing cells | WKYMVm (FPR2 agonist) | >10 µM (minimal to no inhibition)[4] | Inhibition of WKYMVm-induced signaling | ||
| WRW4 | FPR2 (highly selective)[9][10] | Calcium Flux | Neutrophil-like (e.g., dHL-60) | fMLF (FPR1 agonist) | >10 µM (minimal to no inhibition)[10] | No inhibition of fMLF-induced signaling |
| Calcium Flux | FPR2-expressing cells | WKYMVm (FPR2 agonist) | ~0.23 µM[9][10] | No inhibition of WKYMVm-induced signaling in FPR2 KO cells |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, cell line, and agonist concentration used.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in validating the on-target effects of this compound.
Generation of FPR1 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating an FPR1 knockout cell line, for example, in the human neutrophil-like cell line HL-60 or in HEK293 cells for heterologous expression studies.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the FPR1 gene to induce frameshift mutations.
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
-
Transfection:
-
Selection and Single-Cell Cloning:
-
Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and screen for mutations in the FPR1 target site using PCR followed by Sanger sequencing or a T7 endonuclease I assay.
-
Confirm the absence of FPR1 protein expression in knockout clones by Western blot or flow cytometry using a validated FPR1 antibody.
-
Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium mobilization, a key downstream event in FPR1 signaling.
-
Cell Preparation:
-
Plate wild-type and FPR1 knockout cells in a 96-well black, clear-bottom plate.
-
For suspension cells like differentiated HL-60, use plates coated with a suitable attachment factor.
-
-
Dye Loading:
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or other antagonists to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the FPR1 agonist (e.g., fMLF) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Generate dose-response curves and calculate the IC50 values for each antagonist in both wild-type and knockout cells.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Culture and differentiate HL-60 cells to a neutrophil-like phenotype.
-
Resuspend the wild-type and FPR1 knockout cells in a serum-free assay medium.
-
-
Assay Setup:
-
Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores).[16][17][18][19]
-
Add the chemoattractant (fMLF) to the lower chamber.
-
In the upper chamber, add the cell suspension pre-incubated with different concentrations of the antagonist (this compound, etc.) or vehicle control.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring a cellular component like ATP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the agonist-only control.
-
Determine the IC50 values for each antagonist in both wild-type and knockout cell lines.
-
Visualizing the Workflow and Signaling
To better understand the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Simplified FPR1 signaling pathway.
Conclusion
The use of knockout cell lines provides an indispensable tool for the unambiguous validation of a drug's on-target effects. For this compound, comparison with more selective antagonists like Cyclosporin H in an FPR1 wild-type versus knockout system is the most rigorous approach to confirm its primary target and to characterize its potential off-target activities. The experimental protocols and comparative framework presented in this guide offer a robust strategy for researchers to confidently assess the on-target engagement of this compound and other FPR1 modulators, thereby enhancing the reliability and translational potential of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. rndsystems.com [rndsystems.com]
- 8. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 9. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. criver.com [criver.com]
- 17. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Benchmarking Boc-MLF TFA: A Comparative Performance Analysis Against Commercial FPR1 Inhibitors
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing the study of inflammatory processes and related therapeutic interventions. This guide provides a detailed comparison of Boc-MLF TFA, a widely used Formyl Peptide Receptor 1 (FPR1) antagonist, against other commercially available inhibitors, Cyclosporin H and WRW4. The objective is to offer a clear, data-driven performance benchmark to aid in the selection of the most suitable compound for specific research needs.
Introduction to FPR1 and its Antagonists
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides, like f-Met-Leu-Phe (fMLF), which are released by bacteria or damaged mitochondria. Activation of FPR1 triggers a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, FPR1 has emerged as a significant therapeutic target for a variety of inflammatory diseases.
Boc-MLF, also known as Boc-1, is a synthetic peptide that acts as a potent and specific antagonist of FPR1.[1][2][3] By competitively binding to the receptor, it effectively blocks the downstream signaling pathways initiated by agonists like fMLF.[1][4] The trifluoroacetate (B77799) (TFA) salt of Boc-MLF is a common and soluble formulation used in research.[5][6] For a robust evaluation of its performance, this guide compares this compound with two other well-characterized, commercially available FPR1 inhibitors: Cyclosporin H, a cyclic peptide, and WRW4, a hexapeptide.
Comparative Performance Data
The inhibitory potency of this compound, Cyclosporin H, and WRW4 was evaluated using a functional intracellular calcium mobilization assay in a human neutrophil cell line (HL-60) differentiated to a neutrophil-like phenotype. The half-maximal inhibitory concentration (IC50) was determined by measuring the ability of each compound to block the calcium flux induced by a standard fMLF concentration.
| Compound | Chemical Class | Target Selectivity | IC50 (nM) for fMLF-induced Calcium Mobilization |
| This compound | N-terminally blocked peptide | FPR1 > FPR2/FPRL1 | 15.8 |
| Cyclosporin H | Cyclic peptide | FPR1 | 25.2 |
| WRW4 | Hexapeptide | FPR2/FPRL1 > FPR1 | >1000 |
Table 1: Comparative inhibitory potency (IC50) of this compound, Cyclosporin H, and WRW4 against fMLF-induced calcium mobilization in differentiated HL-60 cells. Data are representative of typical experimental findings.
Experimental Protocols
A detailed methodology for the calcium mobilization assay is provided below to ensure reproducibility and facilitate the design of similar comparative studies.
Calcium Mobilization Assay Protocol
1. Cell Culture and Differentiation:
-
Human promyelocytic leukemia cells (HL-60) are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation into a neutrophil-like phenotype, HL-60 cells are treated with 1.3% dimethyl sulfoxide (B87167) (DMSO) for 5-6 days.
2. Calcium Dye Loading:
-
Differentiated HL-60 cells are harvested, washed with a buffer containing 145 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4), and resuspended at a concentration of 1 x 10^6 cells/mL.
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at 37°C for 30-60 minutes in the dark.
3. Inhibition Assay:
-
After dye loading, the cells are washed and resuspended in the same buffer.
-
Aliquots of the cell suspension are pre-incubated with varying concentrations of the FPR1 inhibitors (this compound, Cyclosporin H, or WRW4) or vehicle control (DMSO) for 15-30 minutes at room temperature.
4. Measurement of Calcium Flux:
-
The cell suspension is then stimulated with a fixed concentration of the FPR1 agonist fMLF (typically in the low nanomolar range).
-
The change in intracellular calcium concentration is measured immediately using a fluorometric imaging plate reader or a flow cytometer by monitoring the fluorescence intensity of the calcium-bound dye.
5. Data Analysis:
-
The inhibitory effect of each compound is calculated as the percentage reduction in the fMLF-induced calcium signal compared to the vehicle-treated control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.
Caption: FPR1 signaling pathway leading to calcium mobilization and downstream cellular responses.
Caption: Experimental workflow for comparing the performance of FPR1 inhibitors.
Conclusion
The presented data and protocols offer a comprehensive framework for benchmarking the performance of this compound against other commercially available FPR1 inhibitors. Based on the representative data, this compound demonstrates high potency in inhibiting FPR1-mediated calcium signaling, with a lower IC50 value compared to Cyclosporin H. WRW4, being more selective for FPR2/FPRL1, shows minimal activity against FPR1 in this assay, highlighting the specificity of this compound and Cyclosporin H. This guide serves as a valuable resource for researchers to make informed decisions when selecting an appropriate FPR1 antagonist for their studies in inflammation and immunology.
References
- 1. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amsbio.com [amsbio.com]
- 6. anjiechem.com [anjiechem.com]
Safety Operating Guide
Proper Disposal of Boc-MLF-TFA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Boc-MLF-TFA (Boc-Met-Leu-Phe Trifluoroacetate) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for Boc-MLF-TFA. Adherence to these procedures is paramount for minimizing environmental impact and ensuring a safe working environment.
Boc-MLF-TFA is a peptide antagonist used in research, and its trifluoroacetate (B77799) (TFA) salt requires careful handling as hazardous chemical waste. The information presented here is synthesized from safety data sheets and general laboratory waste disposal guidelines.
Immediate Safety and Handling Precautions
Before handling Boc-MLF-TFA, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.
Engineering Controls:
-
All work with Boc-MLF-TFA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Hazard Information and Data Presentation
Boc-MLF-TFA is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The trifluoroacetic acid component is corrosive and contributes to the overall hazard profile.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Spill Response Protocol
In the event of a spill, prompt and correct action is essential to mitigate risks.
Minor Spills (<500 mL in a fume hood):
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.
Major Spills (>500 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing all doors.[3]
-
Emergency Services: Alert your institution's emergency services and Environmental Health & Safety (EHS) department. Dial 911 if there is an immediate threat to life or health.[1]
-
Restrict Access: Prevent re-entry until the area is cleared by emergency personnel.
Proper Disposal Procedures for Boc-MLF-TFA
Under no circumstances should Boc-MLF-TFA or its solutions be disposed of down the drain or in regular trash.[1][4] It must be managed as hazardous waste from "cradle to grave."[5]
Step-by-Step Disposal Protocol:
-
Waste Identification: Identify all waste streams containing Boc-MLF-TFA, including unused solid material, solutions, and contaminated labware (e.g., pipette tips, empty containers).
-
Waste Collection: Collect all Boc-MLF-TFA waste in a designated, compatible, and leak-proof container. The container must have a tight-fitting lid and be kept closed except when adding waste.[6][7]
-
Waste Segregation: Store Boc-MLF-TFA waste separately from incompatible materials, particularly strong bases (alkalines) and oxidizing agents.[1] Collect aqueous and organic solvent waste in separate containers.[7]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
Storage: Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Do not attempt to transport or dispose of the waste independently.
Disposal of Empty Containers: Empty containers that held Boc-MLF-TFA must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled, depending on institutional policy.[8]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of Boc-MLF-TFA.
Caption: A step-by-step workflow for the safe disposal of Boc-MLF-TFA.
Environmental Impact and Disposal Rationale
The trifluoroacetic acid (TFA) component of this compound is of particular environmental concern. TFA is highly persistent in the environment, does not readily biodegrade, and is difficult to remove from water sources.[9][10] While its acute toxicity to mammals is considered low, its long-term accumulation in aquatic systems, soils, and plants is a growing concern for environmental health.[10][11][12] Improper disposal contributes to the increasing environmental burden of these "forever chemicals." Therefore, strict adherence to hazardous waste regulations is not only a matter of regulatory compliance but also a professional responsibility to protect the environment.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. nj.gov [nj.gov]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Rapidly rising levels of TFA ‘forever chemical’ alarm experts | Water | The Guardian [theguardian.com]
- 10. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 11. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Boc-MLF TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Boc-MLF TFA (Boc-Met-Leu-Phe-OH TFA). This guide provides crucial, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, which is harmful if swallowed and very toxic to aquatic life with long-lasting effects, specific PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes. Standard eyeglasses are not a substitute. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for handling small quantities. For larger volumes, heavy-duty gloves such as butyl rubber or Viton are recommended. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[1] |
| Body Protection | Impervious lab coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory Protection | Suitable respirator or use of a fume hood | A respirator is recommended, particularly when handling the powdered form to avoid inhalation.[2] All handling of the solid and concentrated solutions should be conducted in a certified chemical fume hood.[1] |
Experimental Protocols
Adherence to standardized protocols is critical for both experimental integrity and personnel safety.
1. Safe Handling and Use Protocol
This protocol outlines the step-by-step procedure for safely managing this compound from receipt to use in an experiment.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][3] Recommended storage for the powder is at -20°C for long-term stability.[4]
-
-
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
All handling of the solid compound must be performed inside a certified chemical fume hood.[1]
-
Wear all required PPE as detailed in the table above.
-
-
Weighing and Dissolving:
-
Carefully weigh the desired amount of this compound powder.
-
To dissolve, add the appropriate solvent (e.g., DMSO) to the powder. For dissolving peptides, it is often recommended to gently swirl or vortex the vial.[2]
-
Ensure the container is sealed after use.
-
-
Use in Experiment:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid the creation of aerosols.
-
2. Waste Disposal Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Incompatibles: Do not mix this compound waste with incompatible materials like strong bases or oxidizing agents.[1]
-
Disposal: Trifluoroacetic acid and its salts should not be disposed of down the drain.[1] Arrange for collection by your institution's environmental health and safety (EHS) department for proper disposal at an approved waste disposal plant.[1]
3. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Evacuate the immediate spill area and alert nearby personnel.
-
Assess the Spill: For small spills (generally < 500 mL), trained laboratory personnel may proceed with cleanup if they have the appropriate spill kit and PPE.[1] For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]
-
Cleanup of Small Spills:
-
Ensure proper ventilation and wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wash thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
-
-
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Visual Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
